molecular formula C11H15ClN2 B1525722 (3-(2-aminoethyl)-1-methylindole) 2hcl CAS No. 2826-96-2

(3-(2-aminoethyl)-1-methylindole) 2hcl

Cat. No.: B1525722
CAS No.: 2826-96-2
M. Wt: 210.7 g/mol
InChI Key: ACQZGJPUFDESCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-aminoethyl)-1-methylindole) 2hcl is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(2-aminoethyl)-1-methylindole) 2hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-aminoethyl)-1-methylindole) 2hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-methylindol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQZGJPUFDESCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-19-3, 2826-96-2
Record name 1H-Indole-3-ethanamine, 1-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Purification of 3-(2-aminoethyl)-1-methylindole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Part 1: Executive Summary & Strategic Analysis

Molecule Identification & Scope

The target molecule, 3-(2-aminoethyl)-1-methylindole (commonly referred to as 1-Methyltryptamine or 1-MT ), is a structural isomer of N-methyltryptamine (NMT). It is critical to distinguish between these two:

  • 1-Methyltryptamine (Target): Methyl group attached to the indole nitrogen (N1) .

  • N-Methyltryptamine (Impurity/Isomer): Methyl group attached to the side-chain amine .

This guide details the synthesis of the 1-methyl isomer. While the user request specifies "2HCl" (dihydrochloride), the indole nitrogen is extremely weakly basic (pKa ≈ -2.4). Protonation at the indole nitrogen disrupts aromaticity and promotes polymerization. Consequently, the monohydrochloride is the thermodynamically stable, pharmacologically relevant, and crystallizable form. This protocol is designed to isolate the high-purity monohydrochloride, while noting the conditions that would theoretically yield the dihydrochloride species in situ.

Retrosynthetic Analysis

To ensure regioselectivity for the N1-methyl position, we cannot simply methylate tryptamine, as this favors the more nucleophilic side-chain amine. Instead, we must establish the N1-methyl bond before constructing the ethylamine side chain.

Selected Route: The Modified Speeter-Anthony Synthesis

  • N-Methylation: Indole

    
     1-Methylindole.
    
  • Acylation: 1-Methylindole

    
     1-Methyl-3-indoleglyoxalyl chloride.
    
  • Amidation: Glyoxalyl chloride

    
     1-Methyl-3-indoleglyoxalamide.
    
  • Reduction: Glyoxalamide

    
     1-Methyltryptamine.
    
  • Salt Formation: Isolation as Hydrochloride.[1]

Retrosynthesis Target 1-Methyltryptamine HCl (Target) Amide 1-Methyl-3-indoleglyoxalamide (Stable Intermediate) Target->Amide LiAlH4 Reduction Glyoxalyl 1-Methyl-3-indoleglyoxalyl Chloride (Electrophile) Amide->Glyoxalyl Ammonolysis (NH3) MeIndole 1-Methylindole (Core Scaffold) Glyoxalyl->MeIndole Friedel-Crafts Acylation (Oxalyl Chloride) Indole Indole (Starting Material) MeIndole->Indole N-Methylation (MeI, NaH)

Figure 1: Retrosynthetic tree illustrating the disconnection strategy to ensure N1-regioselectivity.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry Table

Basis: 100 mmol Indole scale

ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: Methylation
Indole117.151.011.72 gStarting Material
Sodium Hydride (60% in oil)24.001.24.80 gBase (Deprotonation)
Methyl Iodide (MeI)141.941.217.03 gMethylating Agent
DMF (Anhydrous)-Solvent100 mLSolvent
Step 2 & 3: Speeter-Anthony
Oxalyl Chloride126.931.215.23 gAcylating Agent
Ammonia (NH3)17.03ExcessGas/SolnAmidation
Step 4: Reduction
LiAlH4 (LAH)37.954.015.18 gReducing Agent
THF (Anhydrous)-Solvent300 mLSolvent
Step-by-Step Methodology
Step 1: Synthesis of 1-Methylindole

Causality: Direct alkylation of indole requires a strong base to deprotonate the N-H (pKa ~17). NaH is chosen over KOH/DMSO to minimize water content and side reactions.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Deprotonation: Add NaH (4.80 g, 60% dispersion) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional but recommended). Suspend washed NaH in 50 mL anhydrous DMF. Cool to 0°C.

  • Addition: Dissolve Indole (11.72 g) in 50 mL DMF. Add dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve. Stir for 30 minutes at 0°C until evolution ceases (formation of sodium indolide).

  • Methylation: Add Methyl Iodide (17.03 g) dropwise over 20 minutes. The solution will likely turn pale yellow/orange.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Quench carefully with water (200 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over MgSO4, filter, and concentrate.

  • Purification: Distillation (bp ~133°C @ 26 mmHg) or flash chromatography (Silica, 5% EtOAc/Hexane).

    • Yield Expectation: 90-95% (Pale yellow oil).

Step 2 & 3: Formation of 1-Methyl-3-indoleglyoxalamide

Causality: Oxalyl chloride is extremely electrophilic and substitutes at the electron-rich C3 position of the indole ring. Immediate treatment with ammonia locks this intermediate as the stable primary amide.

  • Acylation: Dissolve 1-Methylindole (13.1 g, 100 mmol theoretical) in 150 mL anhydrous Diethyl Ether (Et2O) in a dry 500 mL RBF. Cool to 0°C.

  • Addition: Add Oxalyl Chloride (15.23 g) dropwise. A bright yellow/orange precipitate (glyoxalyl chloride intermediate) will form immediately. Stir at 0°C for 1 hour.

  • Amidation:

    • Method A (Gas): Bubble anhydrous NH3 gas through the suspension for 15 minutes.

    • Method B (Solution): Add 50 mL of saturated methanolic ammonia or 30% aqueous ammonium hydroxide (vigorous stirring required).

  • Workup: The color typically shifts to pale yellow/white. Filter the solid precipitate.[1][2][3] Wash with cold Et2O and water (to remove NH4Cl).

  • Drying: Dry the solid in a vacuum oven at 60°C.

    • Intermediate: 1-Methyl-3-indoleglyoxalamide. High melting point solid (>200°C).[4]

Step 4: Reduction to 1-Methyltryptamine

Causality: The glyoxalamide contains two carbonyls. LiAlH4 is required to fully reduce both to methylene groups (-CH2-).

  • Setup: Flame-dry a 1L 3-neck RBF with reflux condenser and N2 line. Charge with LiAlH4 (15.18 g) and 300 mL anhydrous THF. Cool to 0°C.

  • Addition: Add the dried Glyoxalamide solid (from Step 3) in portions (via solid addition funnel or as a slurry in THF) carefully. Exothermic.

  • Reflux: Heat to gentle reflux for 12–24 hours. The mixture will turn grey/grey-green.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 15 mL Water[5]

    • 15 mL 15% NaOH

    • 45 mL Water

  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.[3] Wash the filter cake with THF.

  • Concentration: Evaporate the filtrate to yield the crude free base oil.

Part 3: Purification & Salt Formation

Purification of Free Base

Before salt formation, the free base must be purified to remove unreacted intermediates.

  • Distillation: High vacuum distillation (bp ~150-155°C at 1 mmHg).

  • Chromatography: Silica gel, eluent CHCl3:MeOH:NH4OH (90:9:1).

Crystallization of the Hydrochloride Salt

To achieve the "2HCl" specification requested (or the stable mono-HCl), the following procedure ensures maximum purity.

  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimum amount of anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Acidification:

    • For Mono-HCl (Recommended): Add 1.1 equivalents of 1.25M HCl in Ethanol.

    • For "2HCl" (High Acid): Bubble dry HCl gas into the solution until saturation. Note: The product may become hygroscopic or unstable if excess HCl is trapped in the lattice.

  • Precipitation: Slowly add anhydrous Diethyl Ether (Et2O) until turbidity persists. Cool to -20°C overnight.

  • Filtration: Collect the white crystalline solid under nitrogen (to prevent moisture absorption if highly acidic).

  • Recrystallization: Recrystallize from MeOH/Acetone if color persists.

Analytical Validation
  • Appearance: White to off-white crystalline solid.

  • Melting Point (HCl salt): 196–198°C (Lit. range for pure HCl salt).

  • 1H NMR (400 MHz, D2O):

    • 
       7.70 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.25 (m, 2H, Ar-H).
      
    • 
       7.15 (s, 1H, Indole-C2-H).
      
    • 
       3.75 (s, 3H, N-CH3 ). Diagnostic peak for 1-methyl isomer.
      
    • 
       3.30 (t, 2H, CH2-N).
      
    • 
       3.10 (t, 2H, Ar-CH2).
      

Part 4: Workflow Visualization

Workflow cluster_0 Stage 1: Scaffold Prep cluster_1 Stage 2: Side Chain Construction cluster_2 Stage 3: Reduction & Salt Indole Indole MeIndole 1-Methylindole (Oil) Indole->MeIndole Methylation MeI MeI / NaH MeI->MeIndole Glyox Glyoxalamide (Solid) MeIndole->Glyox 1. Acylation 2. Amidation Oxalyl Oxalyl Chloride Oxalyl->Glyox Ammonia NH3 Ammonia->Glyox FreeBase 1-MT Free Base Glyox->FreeBase Reduction LAH LiAlH4 LAH->FreeBase Final 1-MT HCl (Crystalline) FreeBase->Final Precipitation HCl HCl / Et2O HCl->Final

Figure 2: End-to-end process flow for the synthesis of 1-Methyltryptamine HCl.

Part 5: References

  • Speeter, M. E., & Anthony, W. C. (1954).[6] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[7] Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Cozzi, N. V., & Daley, P. F. (2020).[8] Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials.[8] Drug Testing and Analysis, 13(1), 166-174. (Demonstrates modern adaptation of Speeter-Anthony reduction). Link

  • PubChem Compound Summary. (2023). 1-Methyltryptamine. National Center for Biotechnology Information. Link

  • Organic Syntheses. (1946). 1-Methylindole. Org.[9] Synth. 26, 50. (Standard protocol for Step 1). Link

Sources

N-methyltryptamine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyltryptamine Hydrochloride (NMT HCl) Chemical Properties & Technical Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Regulatory Affairs Professionals

Executive Summary: N-Methyltryptamine in Drug Discovery

N-Methyltryptamine (NMT) represents a critical intermediate in the biosynthesis of indole alkaloids and serves as a unique pharmacological probe for serotonergic and trace amine-associated receptor (TAAR) signaling.[1] While often overshadowed by its methylated derivative, N,N-Dimethyltryptamine (DMT), NMT possesses a distinct receptor binding profile and metabolic trajectory.

Critical Nomenclature Note: The user query specified "N-methyltryptamine dihydrochloride." From a structural chemistry standpoint, the indole nitrogen is non-basic (pKa


 -2.4), rendering the formation of a stable dihydrochloride salt impossible under standard laboratory conditions. The commercially available and chemically stable salt is N-Methyltryptamine Monohydrochloride (NMT HCl) .[1][2] This guide focuses on the properties and handling of the HCl salt to ensure experimental validity.

Part 1: Chemical & Physical Characterization[2]

1.1 Structural Identity

NMT HCl is the hydrochloride salt of a mono-methylated tryptamine.[1][2] Unlike tryptamine, the secondary amine on the ethyl side chain increases lipophilicity while retaining metabolic susceptibility to Monoamine Oxidases (MAOs).[2]

PropertyData
IUPAC Name 2-(1H-indol-3-yl)-N-methylethanamine hydrochloride
Common Name N-Methyltryptamine HCl, Dipterine HCl
CAS Number 942-27-8 (HCl salt); 61-49-4 (Free base)
Molecular Formula C

H

N

[1][3][4][5] · HCl
Molecular Weight 210.70 g/mol
Exact Mass 174.1157 (Free base)
SMILES CNCCC1=CNC2=CC=CC=C21.Cl
1.2 Physicochemical Constants

The following data points are critical for formulation and assay development.

ParameterValueContext
Melting Point 178–181 °CSharp melting point indicates high purity; decomposition may occur >200°C.
Solubility (Water) ~50 mg/mLHighly soluble; suitable for aqueous saline injections.[1]
Solubility (EtOH) ~20 mg/mLUseful for preparing concentrated stock solutions.[1][2]
pKa (Amine) 10.2Protonated at physiological pH (7.4), limiting passive BBB transport without active mechanisms.[2]
Hygroscopicity ModerateStore in desiccated environment; HCl salt attracts atmospheric moisture.[1][2]

Part 2: Biosynthesis & Synthetic Pathways[2][4]

Understanding the origin of NMT is essential for metabolic engineering and forensic analysis.[1][2] NMT acts as the obligate intermediate between Tryptamine and DMT.[2]

2.1 Graphviz Visualization: Methylation Cascade

The following diagram illustrates the enzymatic flow driven by Indolethylamine-N-methyltransferase (INMT).[1]

NMT_Biosynthesis Trp L-Tryptophan AADC AADC (Decarboxylase) Trp->AADC Tryptamine Tryptamine INMT1 INMT (SAM -> SAH) Tryptamine->INMT1 NMT N-Methyltryptamine (NMT) INMT2 INMT (SAM -> SAH) NMT->INMT2 DMT N,N-Dimethyltryptamine (DMT) AADC->Tryptamine INMT1->NMT 1st Methylation INMT2->DMT 2nd Methylation

Figure 1: The sequential methylation pathway of tryptamine mediated by INMT (Indolethylamine-N-methyltransferase).[1]

Part 3: Pharmacology & Mechanism of Action

3.1 Receptor Binding Profile

NMT is not merely a "weaker DMT."[1][2] It exhibits a unique affinity profile, particularly towards the Trace Amine-Associated Receptor 1 (TAAR1), which modulates dopaminergic neurotransmission.

  • 5-HT1A/1B: Agonist. Contributes to anxiolytic-like effects and thermoregulation.[1][2]

  • 5-HT2A: Partial Agonist.[1][2] Significantly lower potency than DMT or Psilocin, resulting in sub-hallucinogenic effects at typical endogenous levels, but psychedelic at high exogenous doses.[2]

  • TAAR1: Agonist. Activation of TAAR1 inhibits the firing of dopaminergic neurons, suggesting a regulatory role in monoamine release.[6]

3.2 Metabolic Fate (MAO Sensitivity)

Unlike alpha-methylated tryptamines (e.g., AMT), NMT has an exposed ethyl side chain.[2]

  • Enzyme: Monoamine Oxidase A (MAO-A).[1][2][7]

  • Kinetics: Rapid deamination.[1][2]

  • Implication: In in vivo studies, NMT is orally inactive unless co-administered with an MAO inhibitor (MAOI).[2]

Part 4: Analytical Methodologies

4.1 HPLC-MS/MS Quantification Protocol

Objective: Separation of NMT from Tryptamine and DMT in plasma or tissue samples.[1][2]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm) or Phenyl-Hexyl for better isomer selectivity.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][8][9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic)[1]

    • 1-6 min: 5% -> 95% B (Linear)[1]

    • 6-8 min: 95% B (Wash)[1]

Mass Spectrometry (ESI+):

  • Precursor Ion: m/z 175.1 [M+H]

    
    [2]
    
  • Quantifier Ion: m/z 144.1 (Loss of methylamine - Characteristic of NMT).[2]

  • Qualifier Ion: m/z 117.1 (Indole tropylium ion).[2]

4.2 Graphviz Visualization: Analytical Logic

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Cold ACN, 1:3 ratio) Sample->Prep Centrifuge Centrifugation 10,000g @ 4°C Prep->Centrifuge LC LC Separation (C18 / Phenyl-Hexyl) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (m/z 175 -> 144) MS->Data

Figure 2: Workflow for the extraction and quantification of NMT from biological matrices.

Part 5: Handling, Safety, & Regulatory Status

5.1 Regulatory Classification (USA)

Status: Schedule I (Implicit) [1][2]

  • Reasoning: While NMT is not explicitly named in the CSA, it is a positional isomer of Alpha-Methyltryptamine (AMT), which is a Schedule I substance.

  • Legal Consequence: Under 21 CFR 1308.11(d), isomers of hallucinogens are treated identically to the parent listing.[2] Researchers must hold a DEA Schedule I license to purchase or synthesize NMT HCl.[1][2]

5.2 Safety Data (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: -20°C, protected from light and moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6088, N-Methyltryptamine.[1][2] Retrieved from [Link][1][2]

  • Drug Enforcement Administration (2022). Schedules of Controlled Substances: Placement of 5-Methoxy-alpha-methyltryptamine... and N,N-Diisopropyltryptamine in Schedule I.[1] Federal Register.[1][2] Retrieved from [Link][1]

  • Simoniello, P., et al. (2020). Trace Amine-Associated Receptor 1 (TAAR1) Agonism.[1][2] Frontiers in Pharmacology.[1][2] (Contextual grounding for TAAR1 mechanism).

  • Taschwer, M., et al. (2016). Analysis and identification of tryptamines by gas chromatography.[2][10] Journal of Applied Pharmaceutical Science.[1][2][10] Retrieved from [Link]

Sources

Endogenous function of N-methyltryptamine in the brain

Author: BenchChem Technical Support Team. Date: February 2026

The Endogenous Function of N-Methyltryptamine (NMT) in the Brain: A Technical Guide

Executive Summary

N-methyltryptamine (NMT) has long been relegated to the status of a transient metabolic intermediate in the biosynthesis of N,N-dimethyltryptamine (DMT). However, emerging pharmacodynamic data suggests NMT possesses a distinct and potent biological activity profile that diverges significantly from both its precursor (tryptamine) and its methylated product (DMT). This guide synthesizes current knowledge on NMT’s endogenous function, highlighting its role as a biased 5-HT2A agonist and a potent serotonin releasing agent (via SERT). We provide researchers with the kinetic data, signaling pathways, and validated analytical protocols necessary to isolate and study this elusive indole alkaloid in neural tissue.

Biosynthesis and Metabolic Kinetics

The endogenous production of NMT is catalyzed by Indolethylamine N-methyltransferase (INMT) , an enzyme utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. While INMT is historically associated with the lung, its expression in the mammalian brain (specifically the pineal gland, spinal cord, and cortex) confirms central biosynthesis.

The Kinetic "Trap"

A critical regulator of NMT's bioavailability is the kinetic profile of INMT.

  • Step 1 (Tryptamine

    
     NMT):  The 
    
    
    
    for tryptamine at human INMT is relatively high (
    
    
    
    
    M), indicating this is the rate-limiting step.
  • Step 2 (NMT

    
     DMT):  NMT exhibits a significantly lower 
    
    
    
    (higher affinity) for INMT than tryptamine.
  • Implication: Once formed, NMT is rapidly methylated to DMT if SAM is abundant. Consequently, endogenous NMT exists in a "flux state," rarely accumulating to high concentrations unless the secondary methylation step is inhibited or SAM is depleted.

Metabolic Fate: Like other simple tryptamines, NMT is a substrate for Monoamine Oxidase A (MAO-A) , which oxidatively deaminates it into indole-3-acetic acid (IAA). This rapid degradation necessitates the use of MAO inhibitors (MAOIs) during extraction protocols to preserve endogenous titers.

metabolic_pathway cluster_enzyme Kinetic Regulation Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC NMT N-Methyltryptamine (NMT) Tryptamine->NMT INMT + SAM (Rate Limiting) IAA Indole-3-Acetic Acid (IAA) Tryptamine->IAA MAO-A DMT N,N-Dimethyltryptamine (DMT) NMT->DMT INMT + SAM (Rapid Conversion) NMT->IAA MAO-A DMT->IAA MAO-A

Figure 1: The biosynthetic pathway of NMT. Note the rapid conversion to DMT, which limits steady-state NMT accumulation.

Pharmacodynamics: The Receptor Profile

NMT is not merely a "weaker DMT." It exhibits a unique pharmacological signature, particularly in its interaction with the serotonin transporter (SERT) and its biased agonism at 5-HT2A.

Comparative Binding Affinity (Ki)

The following table consolidates binding affinities from radioligand competition assays. Note the stark difference in 5-HT1A affinity between NMT and DMT.

Target ReceptorNMT Affinity (

)
DMT Affinity (

)
Functional Consequence
5-HT2A ~51 nM ~75 nMBiased Agonism: NMT activates Gq signaling but recruits

-arrestin2 poorly compared to 5-HT.
5-HT1A > 10,000 nM (Inactive)~180 nMNMT lacks the anxiolytic/dampening effect of 5-HT1A activation seen with DMT.
SERT ~22 nM Low AffinityReleasing Agent: NMT acts as a potent serotonin releasing agent, similar to substituted amphetamines.
Sigma-1 Low

M
~14

M
Neuroprotection and modulation of calcium signaling.
5-HT7 Reported AntagonistLow AffinityPotential role in circadian rhythm and thermoregulation.
Signaling Mechanism
  • Biased Agonism: Unlike classic psychedelics that robustly recruit

    
    -arrestin2 (associated with tolerance and internalization), NMT appears to preferentially activate the Gq/11 pathway. This may result in a distinct behavioral profile with reduced tolerance buildup.
    
  • The SERT Factor: NMT's high affinity for SERT (

    
     nM) suggests it functions as a monoamine releaser. This mechanism is distinct from the pure receptor agonism of DMT, implying NMT may modulate synaptic serotonin levels directly, potentially amplifying its own 5-HT2A effects.
    

signaling_logic cluster_membrane Synaptic Membrane NMT NMT SERT SERT (Transporter) NMT->SERT High Affinity (Ki ~22nM) HT2A 5-HT2A (Receptor) NMT->HT2A Agonist (Ki ~51nM) HT1A 5-HT1A (Receptor) NMT->HT1A No Binding (Ki >10uM) Effect_Release Increased Synaptic 5-HT SERT->Effect_Release Efflux Effect_Gq Gq Activation (Ca2+ Release) HT2A->Effect_Gq Strong Coupling Effect_Arrestin Beta-Arrestin2 (Internalization) HT2A->Effect_Arrestin Weak/No Coupling

Figure 2: Pharmacodynamic signaling of NMT. Key features are SERT-mediated 5-HT release and biased 5-HT2A activation without 5-HT1A damping.[1]

Analytical Methodologies

Detecting endogenous NMT is challenging due to its rapid metabolism and low steady-state concentrations. The following protocols are designed to maximize recovery and sensitivity.

A. Sample Preparation (Brain Tissue)[2]
  • Fixation: Enzymatic activity (INMT/MAO) continues post-mortem. Use Microwave Fixation (focused beam, 4-5 kW for <1s) immediately upon sacrifice to denature enzymes in situ. If unavailable, rapid decapitation into liquid nitrogen is the minimum standard.

  • Extraction Buffer: Use acidified acetonitrile to precipitate proteins and stabilize amines.

    • Homogenize tissue (1:5 w/v) in ice-cold Acetonitrile + 0.1% Formic Acid .

    • Add Internal Standard:

      
      -NMT  (deuterated) at 10 nM.
      
    • Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).

    • Evaporate supernatant under nitrogen; reconstitute in mobile phase.

B. LC-MS/MS Quantification

Standard LC-MS methods for DMT often co-elute NMT. Use a Phenyl-Hexyl column for superior separation of indole aromatics.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 1mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
NMT 175.1144.1 (M - NH2CH3)117.125
DMT 189.158.1 (N,N-dimethyl)144.130
Tryptamine 161.1144.1 (M - NH3)117.120

Experimental Workflows

Protocol 1: INMT Activity Assay (NMT Synthesis Verification)

To verify if a tissue sample is actively synthesizing NMT versus just storing it.

  • Lysate Prep: Homogenize tissue in Phosphate Buffer (pH 7.9). Centrifuge to obtain cytosolic fraction (INMT is cytosolic).

  • Reaction Mix:

    • 100

      
      L Cytosolic protein (1 mg/mL).
      
    • Substrate: Tryptamine (1 mM).

    • Cofactor: SAM (S-adenosyl-methionine),

      
      C-labeled or cold (for MS detection).
      
    • Inhibitor: Pargyline (100

      
      M) to block MAO.
      
  • Incubation: 37°C for 30-60 minutes.

  • Termination: Add Borate buffer (pH 11) + Organic solvent (Ethyl Acetate) to extract tryptamines.

  • Analysis: Measure NMT formation via LC-MS/MS (as above) or Scintillation counting (if

    
    C-SAM used).
    
Protocol 2: 5-HT2A Functional Assay (Calcium Flux)

To confirm agonist activity.

  • Cell Line: HEK293 expressing human 5-HT2A + G

    
    15 (promiscuous G-protein to force Calcium coupling).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Treatment: Apply NMT (1 nM - 10

    
    M).
    
  • Readout: Measure fluorescence increase (

    
    F/F).
    
  • Validation: Pre-treat with Ketanserin (5-HT2A antagonist) to confirm specificity.

References

  • Biosynthesis & INMT Kinetics

    • Thompson, M. A., & Weinshilboum, R. M. (1998).[2][3] Rabbit lung indolethylamine N-methyltransferase: cDNA cloning, characterization, and biochemical genetics. Journal of Biological Chemistry. Link

    • Cozzi, N. V., et al. (2011). Indolethylamine N-methyltransferase expression in primate nervous tissue. Biomedical Chromatography. Link

  • Receptor Binding & Pharmacodynamics

    • Ray, T. S. (2010).[3] Psychedelics and the human receptorome. PLoS One. Link

    • Nichols, D. E. (2018). N,N-dimethyltryptamine and the pineal gland: Separating fact from myth. Journal of Psychopharmacology. Link

    • Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes.[4][5] Psychopharmacology. Link

  • Analytical Methods

    • Barker, S. A., et al. (2012). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography. Link

    • Dean, J. G., et al. (2019). Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain. Scientific Reports. Link

Sources

Pharmacological profile of (3-(2-aminoethyl)-1-methylindole) 2hcl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Research Whitepaper [1]

Executive Summary

This guide details the pharmacological and physicochemical profile of 3-(2-aminoethyl)-1-methylindole , commonly known as 1-Methyltryptamine (1-MT) , specifically in its dihydrochloride (2HCl) salt form.[1]

Unlike its psychoactive congeners (e.g.,


-DMT or 5-MeO-DMT), 1-MT is primarily utilized as a structural probe  in neuropharmacology.[1] Its methylation at the indole nitrogen (position 1) obliterates the hydrogen bond donor capability essential for high-affinity binding at the 5-HT

receptor. Consequently, 1-MT serves as a critical negative control in structure-activity relationship (SAR) studies, validating the necessity of the indole N-H moiety for serotonergic signal transduction.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The "2HCl" designation indicates the dihydrochloride salt.[1] While the ethylamine side chain is basic (


), the indole nitrogen is non-basic. The presence of two HCl molecules suggests a stoichiometric excess used during crystallization to enhance stability and water solubility, resulting in a highly acidic bulk solid.
PropertySpecification
IUPAC Name 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine dihydrochloride
Common Name 1-Methyltryptamine (1-MT) 2HCl
CAS Number 7518-21-0 (Free base); Salt forms vary
Molecular Formula

Molecular Weight 247.16 g/mol (Salt); 174.24 g/mol (Base)
Solubility High in water (>50 mM); Ethanol.[1][2][3][4] Insoluble in non-polar solvents.[1]
Acidity (pH) Aqueous solutions are highly acidic (~pH 2-3).[1] Requires buffering.
Structural Significance

The defining feature of 1-MT is the methyl group at the 1-position (indole nitrogen). In endogenous tryptamine or serotonin, this position holds a hydrogen atom that acts as a Hydrogen Bond Donor (HBD) to specific serine residues (e.g., Ser5.46 in 5-HT


) within the receptor binding pocket. 1-MT sterically precludes this interaction.[1]

ChemicalStructure cluster_0 Structural Comparison cluster_1 Pharmacological Consequence Tryptamine Tryptamine (Indole N-H = H-Bond Donor) OneMT 1-Methyltryptamine (Indole N-CH3 = Steric Block) Tryptamine->OneMT Methylation at Pos 1 Binding 5-HT2A Binding Pocket OneMT->Binding Steric Clash (Ser5.46) Affinity Reduced Affinity (Ki > 400 nM) Binding->Affinity Loss of H-Bond

Figure 1: Structural logic dictating the reduced affinity of 1-MT compared to Tryptamine.[1]

Pharmacodynamics: The Receptor Binding Profile[1]

5-HT Receptor Interaction

1-MT acts as a low-affinity partial agonist or antagonist depending on the assay conditions, but its primary characteristic is a dramatic loss of affinity compared to tryptamine.

  • Mechanism: The 5-HT

    
     receptor requires a hydrogen bond between the indole N-H of the ligand and the hydroxyl group of Serine 5.46 (Ser239)  in Transmembrane Helix 5.
    
  • Observation: Methylation at N1 (1-MT) removes this proton, destabilizing the ligand-receptor complex.

Comparative Binding Data

The following table summarizes the affinity (


) differences, highlighting why 1-MT is a "selectivity filter."
Compound5-HT

Affinity (

)
5-HT

Affinity (

)
Primary Mode of Action
Tryptamine ~13 nM~35 nMNon-selective Agonist
1-Methyltryptamine ~473 nM >1000 nMWeak Partial Agonist / Releasing Agent

-DMT
~75 nM~100 nMPsychedelic Agonist

> Note: Lower


 indicates higher affinity.[1] 1-MT is roughly 30-40x less potent than tryptamine at 5-HT

.[1]
Serotonin Releasing Activity

Interestingly, 1-MT retains activity as a Serotonin Releasing Agent (SRA) with an


 nM. Unlike its receptor binding, the transporter (SERT) interaction is less sensitive to the indole N-substitution, allowing 1-MT to facilitate 5-HT efflux despite poor receptor binding.

Experimental Protocols

Protocol A: Preparation of Physiological Stock Solution

Objective: Convert the acidic 1-MT 2HCl bulk powder into a pH-neutral stock for biological assays. Safety: Wear nitrile gloves and safety glasses. 1-MT is a research chemical; treat as potentially toxic.[1]

  • Weighing: Accurately weigh 24.7 mg of 1-MT 2HCl (equivalent to ~17.4 mg free base).

  • Dissolution: Dissolve in 8.0 mL of deionized water.

    • Result: Solution pH will be ~2.0 due to HCl dissociation.[1]

  • Neutralization (Critical):

    • Slowly add 0.1 M NaOH dropwise while monitoring with a micro-pH probe.[1]

    • Target pH: 7.4.[1]

    • Caution: Do not overshoot pH > 9, as the free base may precipitate if the concentration is high.

  • Final Volume: Adjust volume to 10.0 mL with 10x PBS (Phosphate Buffered Saline) to achieve a final concentration of 10 mM in 1x PBS.

  • Filtration: Sterilize using a 0.22 µm PES syringe filter.

Protocol B: Competitive Radioligand Binding Assay (5-HT )

Objective: Determine the


 of 1-MT to validate receptor subtype selectivity.

BindingAssay cluster_inputs Reagents Membranes HEK293 Membranes (Expressing h5-HT2A) Incubation Incubate 60 min @ 37°C Membranes->Incubation Radioligand [3H]-Ketanserin (1-2 nM) Radioligand->Incubation Competitor 1-MT (Serial Dilution) 10^-9 to 10^-4 M Competitor->Incubation Harvest Vacuum Filtration (GF/B Filters + PEI) Incubation->Harvest Terminate Counting Liquid Scintillation Counting (LSC) Harvest->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate IC50 -> Ki

Figure 2: Workflow for determining the binding affinity of 1-MT.

  • Membrane Prep: Thaw HEK293 membrane homogenates expressing human 5-HT

    
    .[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    
  • Plate Setup: In a 96-well plate, add:

    • 50 µL Radioligand:

      
      -Ketanserin (Final conc: 1 nM).[1]
      
    • 50 µL Competitor: 1-MT 2HCl (neutralized) at concentrations ranging from

      
       to 
      
      
      
      M.[1]
    • 100 µL Membrane suspension (20 µg protein/well).[1]

  • Incubation: Incubate for 60 minutes at 37°C in the dark.

  • Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Metabolic & Safety Profile

Metabolism (MAO Susceptibility)

Unlike


-dimethyltryptamine (DMT), which is rapidly degraded by Monoamine Oxidase A (MAO-A), 1-MT shows altered metabolic stability.
  • Deamination: The 1-methyl group does not fully protect the ethylamine side chain from MAO, but it alters the kinetics.

  • Metabolites: The primary metabolic route is oxidative deamination to 1-methyl-indole-3-acetic acid .[1]

Safety & Handling (SDS Highlights)
  • Signal Word: Warning.

  • Hazards:

    • H315: Causes skin irritation (Acidic salt).[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.[1]

References

  • Glennon, R. A., et al. (1982). "Structure-activity relationships of tryptamine analogs at 5-HT2 receptors." Journal of Medicinal Chemistry.

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Blough, B. E., et al. (2014). "Synthesis and transporter binding properties of 1-methyltryptamines." Bioorganic & Medicinal Chemistry Letters.

  • McKenna, D. J., et al. (1990). "Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes." Neuropharmacology.

Sources

Comprehensive Technical Guide: N-Methyltryptamine (NMT) Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyltryptamine (NMT) represents a critical intermediate in the biosynthesis of the endogenous psychedelic N,N-dimethyltryptamine (DMT). While often overshadowed by its di-methylated counterpart, NMT possesses a distinct pharmacological profile that bridges the functional gap between trace amines (like tryptamine) and potent serotonergic hallucinogens.

This guide provides a technical deep-dive into the receptor binding affinity of NMT, focusing on its interactions with Sigma-1 , 5-HT (Serotonin) , and TAAR1 receptors. It is designed for researchers requiring rigorous experimental protocols and mechanistic insights into NMT’s pharmacodynamics.

Biosynthesis and Metabolic Context

Understanding the binding profile of NMT requires contextualizing its origin. NMT is the product of the N-methylation of tryptamine by the enzyme Indolethylamine N-methyltransferase (INMT) . It serves as the immediate precursor to DMT.

Biosynthetic Pathway Diagram

NMT_Biosynthesis Trp L-Tryptophan Tryptamine Tryptamine Trp->Tryptamine Decarboxylation NMT N-Methyltryptamine (NMT) Tryptamine->NMT Methylation MAO MAO-A/B (Degradation) Tryptamine->MAO DMT N,N-Dimethyltryptamine (DMT) NMT->DMT Methylation NMT->MAO DMT->MAO AADC Aromatic L-amino acid decarboxylase (AADC) INMT INMT (SAM -> SAH)

Caption: The INMT-mediated methylation cascade converting Tryptamine to NMT and subsequently to DMT. Note the susceptibility of all three amines to Monoamine Oxidase (MAO).

Receptor Binding Profile: Comparative Analysis

NMT exhibits a "hybrid" binding profile. It retains some affinity for trace amine targets (TAAR1) while beginning to access the hydrophobic pockets of 5-HT receptors and Sigma-1 sites, though often with lower potency than DMT.

The Sigma-1 Receptor (σ1R)

NMT is a confirmed ligand for the Sigma-1 receptor. Research by Fontanilla et al. (2009) established that N-methylation is a key determinant for Sigma-1 affinity.

  • Mechanism: The Sigma-1 receptor pharmacophore prefers an N-substituted alkylamine.

  • Affinity Trend: Tryptamine (Low) < NMT (Moderate) < DMT (High).

  • Physiological Implication: NMT may act as an endogenous regulator of Sigma-1, modulating ion channels (e.g., Na+) and cellular stress responses, albeit less potently than DMT.

Serotonin Receptors (5-HT)

Unlike DMT, which is a potent partial agonist at 5-HT2A, NMT shows reduced affinity. The secondary amine structure of NMT forms hydrogen bonds differently than the tertiary amine of DMT, affecting its fit within the orthosteric binding site of 5-HT2A.

  • 5-HT2A: NMT acts as a weak agonist/partial agonist. The addition of the second methyl group (to form DMT) significantly enhances hydrophobic interaction and potency.

  • 5-HT1A: NMT displays modest affinity, often acting as a somatodendritic autoreceptor agonist, which can inhibit serotonergic firing.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is the primary target for endogenous trace amines like tryptamine.

  • Affinity Trend: Tryptamine (High) > NMT (Moderate) > DMT (Low).

  • Mechanism: TAAR1 generally favors primary amines. As the amine becomes more substituted (methylated), affinity for TAAR1 typically decreases, while affinity for 5-HT receptors increases.

Summary of Binding Constants (Approximate Ki/EC50)
Receptor TargetLigandAffinity / Potency (Est.)[1][2]Functional OutcomeReference
Sigma-1 Tryptamine

Inactive/WeakFontanilla et al. (2009)
Sigma-1 NMT

Agonist Fontanilla et al. (2009)
Sigma-1 DMT

AgonistFontanilla et al. (2009)
5-HT2A NMT

Weak Partial Agonist Ray (2010); PDSP
5-HT2A DMT

Partial AgonistRay (2010)
TAAR1 Tryptamine

Full AgonistBroadley (2010)
TAAR1 NMT

range
Partial Agonist Inferred (SAR)

Experimental Protocols: Radioligand Binding Assay

To determine the specific affinity (


) of NMT for a target receptor (e.g., 5-HT2A), a competition binding assay is the gold standard.
Membrane Preparation

Objective: Isolate cell membranes containing the target receptor (e.g., HEK293 cells stable transfected with human 5-HT2A).

  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (bursts of 5 sec).

  • Centrifugation: Spin at 20,000 x g for 20 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in fresh buffer and repeat spin.

  • Storage: Resuspend final pellet in Binding Buffer , aliquot, and freeze at -80°C.

Competition Binding Workflow

Objective: Measure the ability of non-radioactive NMT to displace a radioligand (e.g.,


-Ketanserin for 5-HT2A).

Binding_Assay cluster_wells Well Components (Total Vol: 200 µL) Start Start: Thaw Membranes Prep Prepare 96-well Plate Start->Prep Buffer Binding Buffer (50mM Tris, pH 7.4) Prep->Buffer Radioligand Radioligand ([3H]-Ketanserin ~1 nM) Prep->Radioligand NMT Competitor (NMT) (10^-10 to 10^-5 M) Prep->NMT Membrane Membrane Homogenate (20-50 µg protein) Prep->Membrane Incubate Incubate (60 min @ 25°C) Buffer->Incubate Radioligand->Incubate NMT->Incubate Membrane->Incubate Harvest Vacuum Filtration (GF/B Filters + PEI) Incubate->Harvest Count Liquid Scintillation Counting Harvest->Count Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze

Caption: Step-by-step workflow for a competitive radioligand binding assay to determine NMT affinity.

Data Analysis (Self-Validating Logic)

To ensure trustworthiness, the protocol must include internal validation:

  • Specific Binding: Total Binding (Radioligand + Membrane) - Non-Specific Binding (Radioligand + Membrane + Excess Cold Ligand). Specific binding must be >50% of total.

  • Cheng-Prusoff Correction: Convert the raw

    
     to 
    
    
    
    using the formula:
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is the dissociation constant of the radioligand.

Structure-Activity Relationship (SAR)

The N-methyl group of NMT is the critical structural feature defining its pharmacology.

  • Lipophilicity: The methyl group increases lipophilicity compared to tryptamine, improving Blood-Brain Barrier (BBB) penetration, though less effectively than the dimethylated DMT.

  • MAO Susceptibility: The secondary amine is highly susceptible to oxidative deamination by MAO-A. This explains why NMT (like DMT) is not orally active without an MAOI.

  • Receptor Docking:

    • 5-HT2A: The tertiary amine of DMT fits into a hydrophobic pocket formed by residues in the receptor. NMT's secondary amine leaves this pocket partially unfilled, reducing binding free energy (affinity).

    • Sigma-1: The N-alkyl chain length is positively correlated with affinity. Methyl (NMT) < Dimethyl (DMT).

References

  • Fontanilla, D., et al. (2009).[3][4] The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[4] Science. Link

  • Ray, T. S. (2010).[5] Psychedelics and the Human Receptorome. PLoS ONE. Link

  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[6][2][5] Link

  • National Institute of Mental Health - Psychoactive Drug Screening Program (NIMH-PDSP) . Protocol for Radioligand Binding Assays. Link

Sources

Biosynthesis of N-Methyltryptamine (NMT): A Biocatalytic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthesis of N-methyltryptamine from tryptamine Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-methyltryptamine (NMT) serves as a critical metabolic intermediate in the indolethylamine pathway and a structural scaffold for various serotonergic modulators.[1] While chemical methylation (e.g., reductive amination) often yields heterogeneous mixtures of primary, secondary, and tertiary amines, biocatalytic synthesis offers superior regioselectivity. This guide details the enzymatic production of NMT from tryptamine using recombinant Indolethylamine N-methyltransferase (INMT).[2][3] We prioritize a kinetic control strategy to maximize NMT yield while minimizing the subsequent methylation to N,N-dimethyltryptamine (DMT).

Mechanistic Architecture

The Biocatalyst: Indolethylamine N-methyltransferase (INMT)

The core of this process is the enzyme INMT (EC 2.1.1.49) .[1][3] It belongs to the Class I S-adenosylmethionine-dependent methyltransferase family. The enzyme employs a classic


 reaction mechanism where the lone pair of the tryptamine amine nitrogen attacks the electrophilic methyl group of the cofactor S-adenosyl-L-methionine (SAM).

Key Mechanistic Features:

  • Cofactor: S-adenosyl-L-methionine (SAM) acts as the methyl donor.[4][5][6]

  • Byproduct: S-adenosyl-L-homocysteine (SAH), which acts as a potent competitive inhibitor (

    
     often < 
    
    
    
    for SAM). Removal or dilution of SAH is critical for high conversion.
  • Substrate Specificity: Mammalian INMTs (Human, Rabbit) accept a broad range of substrates but exhibit distinct kinetic profiles.[2] Rabbit INMT (rbINMT) generally displays higher catalytic efficiency (

    
    ) for tryptamine compared to the human ortholog (hINMT).
    
Reaction Pathway Visualization

The following diagram illustrates the molecular flow and the competitive nature of the second methylation step.

INMT_Pathway SAM SAM (Cofactor) NMT N-Methyltryptamine (Target Product) SAM->NMT DMT N,N-Dimethyltryptamine (Over-alkylation) SAM->DMT Tryptamine Tryptamine (Substrate) Tryptamine->NMT Methylation 1 (Kinetic Control) SAH SAH (Inhibitor) INMT INMT Enzyme INMT->NMT NMT->DMT Methylation 2 (Undesired) NMT->SAH Byproduct

Figure 1: Reaction pathway showing the SAM-dependent methylation of tryptamine to NMT and the subsequent risk of over-methylation to DMT.

Biocatalyst Engineering & Kinetics

For scalable biosynthesis, recombinant expression in E. coli is the industry standard. The choice of species variant significantly impacts process efficiency.

Kinetic Comparison

The following data highlights why Rabbit INMT (rbINMT) is often preferred for in vitro synthesis due to its superior affinity (lower


) and turnover.
ParameterHuman INMT (hINMT)Rabbit INMT (rbINMT)Implications for Protocol

(Tryptamine)
~850 - 2920 µM~86 - 270 µMrbINMT requires lower substrate loads for saturation.

(SAM)
~10 - 50 µM~5 - 20 µMSAM concentration must be maintained >50 µM.
pH Optimum 7.5 - 7.97.5 - 7.9Physiological pH is required; avoid acidic buffers.
Thermal Stability Low (

~35-40°C)
ModerateReactions should be run at 30-37°C; enzyme storage at -80°C.
Recombinant Expression Protocol

Objective: Produce active, purified INMT.

  • Vector: pET28b (N-terminal His-tag).

  • Host: E. coli BL21(DE3) pLysS (to reduce basal expression toxicity).[1]

  • Induction: Grow at 37°C to

    
    . Induce with 0.5 mM IPTG.[1] Incubate 3-4 hours at 30°C  (lower temp improves solubility).
    
  • Lysis Buffer: 20 mM Tris-HCl (pH 7.9), 500 mM NaCl, 5 mM Imidazole, 10% Glycerol, 1 mM DTT, 1 mM PMSF.[1]

    • Note:DTT is non-negotiable . INMT has surface cysteines prone to oxidation which inactivates the enzyme.

  • Purification: Ni-NTA affinity chromatography. Elute with imidazole gradient. Desalt immediately into storage buffer (20 mM Tris, 100 mM NaCl, 1 mM DTT, 10% Glycerol).

Operational Biosynthesis Protocol

This protocol is designed for a 10 mL batch reaction . It utilizes a "starve-feed" strategy regarding SAM to prevent over-methylation to DMT.

Reagents[1]
  • Buffer: 50 mM HEPES, pH 7.5.

  • Reducing Agent: 1 mM DTT (Freshly prepared).

  • Substrate: Tryptamine HCl (Final conc: 1.0 mM).

  • Cofactor: S-adenosyl-L-methionine (SAM) iodide (Final conc: 1.0 mM).

  • Enzyme: Purified rbINMT (Final conc: 0.5 - 1.0 µM).

  • Quench: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow

Workflow Prep 1. Preparation (Buffer + DTT + Tryptamine) Initiate 2. Initiation (Add Enzyme + SAM) Prep->Initiate Incubate 3. Incubation (37°C, 30-60 min) Initiate->Incubate Monitor 4. Process Analytical Tech (PAT) (HPLC Check at 15 min) Incubate->Monitor Monitor->Incubate Conversion < 80% Quench 5. Quench & Extraction (Acetonitrile ppt) Monitor->Quench Conversion > 80%

Figure 2: Operational workflow for the controlled biosynthesis of NMT.

Detailed Steps:

  • Buffer Equilibration: Mix HEPES and DTT. Degas slightly to prevent rapid DTT oxidation.

  • Substrate Addition: Dissolve Tryptamine HCl in the buffer. Adjust pH back to 7.5 if necessary (amine salts can lower pH).

  • Enzyme Addition: Add rbINMT. Gently invert; do not vortex.

  • Reaction Start: Add SAM to initiate.

  • Kinetic Control: Incubate at 37°C.

    • Critical Control Point: At 30 minutes , pull a 50 µL aliquot. Quench with 50 µL Acetonitrile. Analyze via HPLC.

    • Target: Stop reaction when Tryptamine < 10% and DMT < 5%. NMT formation is favored kinetically, but thermodynamic equilibrium drives towards DMT if excess SAM is present for too long.

  • Termination: Quench with equal volume ice-cold Acetonitrile. Centrifuge (10,000 x g, 10 min) to remove precipitated protein.

Analytical Validation

Trustworthiness in biosynthesis relies on rigorous validation. You must distinguish NMT from the starting material (Tryptamine) and the over-methylated product (DMT).

HPLC-MS/MS Method
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Elution Order: Tryptamine (Polar) -> NMT -> DMT (Less Polar).

Mass Spectrometry Transitions (MRM)

Use Positive Electrospray Ionization (ESI+).

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Tryptamine 161.1144.1117.1
N-Methyltryptamine (NMT) 175.1144.1117.1
N,N-Dimethyltryptamine (DMT) 189.1144.158.1

Note: The 144.1 fragment (vinyl indole) is common to all, so chromatographic separation is essential for confirmation.

References

  • Chu, U. B., et al. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry. Link

  • Thompson, M. A., & Weinshilboum, R. M. (1998). Rabbit lung indolethylamine N-methyltransferase: cDNA cloning, expression, and characterization. Journal of Biological Chemistry. Link

  • Cozzi, N. V., et al. (2011).[3] Indolethylamine N-methyltransferase expression in primate nervous tissue. Society for Neuroscience. Link

  • Taschwer, M., et al. (2016).[7] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Link

  • Virgili, G., et al. (2025). Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. BMC Biology. Link

Sources

Literature review on N-methyltryptamine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Methyltryptamine (NMT) and Structural Analogs

Executive Summary

N-Methyltryptamine (NMT) is a monomethylated indole alkaloid (C₁₁H₁₄N₂) functioning as a pivotal metabolic gateway in the biosynthesis of N,N-dimethyltryptamine (DMT). Unlike its dimethylated analog, which is a potent, short-acting psychedelic, NMT exhibits a distinct pharmacological profile characterized by biased agonism at the 5-HT₂A receptor. It acts as a full agonist at 5-HT₂A but fails to recruit β-arrestin2, a signaling pathway often associated with the hallucinogenic effects of classic psychedelics. This monograph details the chemical structure, biosynthetic pathways, differential pharmacology, and synthesis protocols of NMT, providing a rigorous technical foundation for researchers in neuropharmacology and drug development.

Chemical & Biosynthetic Framework

NMT is the secondary amine intermediate between the primary amine tryptamine and the tertiary amine DMT. Its presence is ubiquitous in indole-rich plant species (Acacia, Mimosa, Virola) and mammalian trace amine systems.

Biosynthetic Pathway (Graphviz Diagram)

The following diagram illustrates the enzymatic methylation cascade mediated by Indolethylamine-N-methyltransferase (INMT) and the competing degradation pathway via Monoamine Oxidase A (MAO-A).

Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation NMT N-Methyltryptamine (NMT) Tryptamine->NMT Methylation (1st) DMT N,N-Dimethyltryptamine (DMT) NMT->DMT Methylation (2nd) IAA Indole-3-Acetic Acid (IAA) NMT->IAA Oxidative Deamination AADC Aromatic L-amino acid decarboxylase (AADC) INMT1 INMT + SAM INMT2 INMT + SAM MAO MAO-A + ALDH

Figure 1: Biosynthetic and metabolic pathways of NMT. NMT serves as the obligate precursor to DMT but is also rapidly degraded by MAO-A into Indole-3-Acetic Acid.

Pharmacodynamics & Receptor Profiling

NMT's pharmacological significance lies in its selectivity profile. While structurally similar to DMT, its functional activity at the serotonin 5-HT₂A receptor differs fundamentally.

  • Receptor Binding: NMT binds with high affinity to 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.

  • Biased Agonism: Research indicates NMT is a balanced or full agonist at the Gq-coupled pathway (leading to calcium release) but has negligible efficacy in recruiting β-arrestin2. This "functional selectivity" suggests that NMT may lack the profound hallucinogenic potency of DMT (which recruits β-arrestin2) while retaining other serotonergic physiological effects.

  • Trace Amine Activity: NMT shows affinity for the Trace Amine Associated Receptor 1 (TAAR1), modulating dopaminergic neurotransmission.

Signaling Cascade (Graphviz Diagram)

The diagram below contrasts the signaling outcomes of NMT binding versus standard psychedelic binding.

Signaling NMT_Ligand NMT (Ligand) Rec_5HT2A 5-HT2A Receptor NMT_Ligand->Rec_5HT2A Binding Gq Gq Protein Rec_5HT2A->Gq Activation (Full Agonist) Arrestin Beta-Arrestin2 Rec_5HT2A->Arrestin NO RECRUITMENT PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Physiological Response Hallucination Psychedelic Effects (Head Twitch Response) Arrestin->Hallucination

Figure 2: Biased signaling pathway of NMT at the 5-HT2A receptor. Note the lack of Beta-Arrestin2 recruitment, distinguishing it from DMT.

Comparative Pharmacology: NMT vs. Analogs

The following table synthesizes binding affinities and functional characteristics. Note that while DMT is a partial agonist, NMT often displays full efficacy in Gq-mediated assays despite lower hallucinogenic potential.

CompoundStructure5-HT₂A Affinity (Ki)Functional Efficacy (5-HT₂A)MAO SusceptibilityPrimary Effect
Tryptamine Primary Amine> 800 nMWeak Partial AgonistHighTrace Amine / Neuromodulator
NMT Secondary Amine~50 - 150 nM *Full Agonist (Gq biased) HighSerotonin Releasing / Mild Psychoactive
DMT Tertiary Amine~75 nMPartial Agonist (Balanced)HighPotent Hallucinogen
5-MeO-DMT Tertiary Amine~14 nMFull AgonistHighPotent Hallucinogen (Dissociative)

*Note: Ki values vary by radioligand and tissue preparation. NMT is generally considered to have comparable or slightly lower affinity than DMT but higher intrinsic efficacy in specific pathways.

Synthesis & Production Protocols

Warning: The synthesis of N-methylated tryptamines may be controlled under local laws (e.g., US Controlled Substances Act). This protocol is for educational and research reference only.

The most reliable laboratory method for selective mono-methylation is Reductive Amination . Direct methylation with methyl iodide often leads to over-methylation (quaternary ammonium salts).

Protocol: Reductive Amination of Tryptamine

Objective: Selectively synthesize N-methyltryptamine (NMT) from Tryptamine.[1]

Reagents:

  • Tryptamine freebase (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.0 - 1.1 eq)

  • Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) [Note: NaBH₄ can be used but is less selective]

  • Glacial Acetic Acid (Catalytic amount)

  • Methanol (Solvent)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve Tryptamine (1.6 g, 10 mmol) in Methanol (30 mL).

    • Chill solution to 0°C.

    • Add Glacial Acetic Acid (1.2 mL) to adjust pH to ~5–6.

    • Add Formaldehyde (0.82 mL, 11 mmol) dropwise over 10 minutes.

    • Mechanism: The amine condenses with formaldehyde to form the iminium ion intermediate.

  • Reduction:

    • Add Sodium Cyanoborohydride (0.95 g, 15 mmol) slowly to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 3–4 hours.

    • Control: Monitor via TLC (Silica, DCM:MeOH 9:1). NMT will appear as a distinct spot below the DMT/Tryptamine standards.

  • Quenching & Extraction:

    • Quench reaction with aqueous NaOH (1M) until pH > 12 (basify).

    • Evaporate Methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organic layers with Brine.

  • Purification:

    • Dry over anhydrous MgSO₄ and evaporate solvent.

    • Critical Step: Purify via Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH₄OH (90:9:1) is effective for separating NMT (secondary amine) from unreacted Tryptamine (primary) and trace DMT (tertiary).

Synthesis Start Tryptamine + Methanol Imine Iminium Intermediate Start->Imine + Formaldehyde + AcOH Reduction Reduction (NaCNBH3) Imine->Reduction Product NMT (Freebase) Reduction->Product Selective Mono-methylation

Figure 3: Chemical synthesis workflow via reductive amination.

Experimental Assay Protocols

To validate the synthesized compound, a Radioligand Binding Assay is the gold standard for determining affinity (Ki).

Protocol: 5-HT₂A Competition Binding Assay

Objective: Determine the Ki of NMT at the 5-HT₂A receptor.

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT₂A receptors.

    • Homogenize cells in Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge (20,000 x g, 20 min) and resuspend pellet.

  • Incubation:

    • Radioligand: [³H]-Ketanserin (0.5 nM).

    • Competitor: NMT (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

    • Non-specific Binding: Define using Methysergide (10 µM).

    • Incubate for 60 minutes at 37°C.

  • Termination & Counting:

    • Filter through GF/B glass fiber filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[NMT].

    • Calculate IC₅₀ using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

References

  • Nichols, D. E. (2016). Psychedelics.[2][3] Pharmacological Reviews, 68(2), 264-355. Link

  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature, 462, 175-181. Link

  • McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. Link

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome.[4] PLoS ONE, 5(2), e9019.[4] Link[4]

  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination. Drug Testing and Analysis, 2(7), 330-338. Link

Sources

Technical Whitepaper: Mechanism of Action of 1-Methyltryptamine at Serotonin Receptors

[1]

Executive Summary

3-(2-aminoethyl)-1-methylindole 2HCl is a synthetic tryptamine derivative characterized by methylation at the indole nitrogen (N1) position.[1] Unlike its N-methyltryptamine (side-chain methylated) or

steric and electrostatic probe1

Its primary utility lies in elucidating the structural requirements of the orthosteric binding pocket of the 5-HT2A receptor.[1] By chemically masking the indole NH group, this compound demonstrates the necessity of the N1-hydrogen bond donor for high-affinity binding.[1] Pharmacologically, it acts as a dual-mechanism agent : a low-affinity 5-HT2A agonist and a potent, selective serotonin releasing agent (SRA).[1]

Chemical Identity & Physicochemical Properties

The 2HCl salt form is utilized to ensure aqueous solubility and stability for in vitro and in vivo applications.[1]

PropertySpecification
IUPAC Name 3-(2-aminoethyl)-1-methylindole dihydrochloride
Common Name 1-Methyltryptamine (1-MeT)
Molecular Formula

Molecular Weight 247.16 g/mol (Salt); 174.24 g/mol (Freebase)
Solubility Highly soluble in water (>50 mM); soluble in DMSO.[1][2]
Stability Hygroscopic.[1] Store at -20°C, desiccated. Protect from light.[1]

Pharmacodynamics: The Mechanism of Action[1][3]

Structural Basis of Receptor Interaction (The "N1-H Hypothesis")

The core mechanism of 1-Methyltryptamine is defined by what it cannot do.[1] In the endogenous ligand serotonin (5-HT) and the parent compound tryptamine, the indole nitrogen (N1) acts as a hydrogen bond donor .[1] This proton interacts with specific polar residues (e.g., Ser5.46 or Thr3.[1]37) within the transmembrane helix 5 (TM5) of the 5-HT2A receptor.[1]

Mechanism of Affinity Loss:

  • Steric Clash: The addition of a methyl group at N1 introduces steric bulk that hinders the molecule from fitting deeply into the hydrophobic cleft of the receptor.[1]

  • Loss of H-Bonding: Methylation removes the acidic proton, eliminating the H-bond donor capability.[1]

  • Result: This modification results in a drastic reduction in binding affinity (

    
    ) compared to tryptamine, shifting from low nanomolar to high nanomolar/micromolar range.[1]
    
Quantitative Binding Profile

The following data highlights the impact of N1-methylation on receptor affinity.

TargetParameterValueComparison (Tryptamine)Interpretation
5-HT2A

(Affinity)
473 nM 13.1 nM~36-fold loss in affinity due to N1-methylation.
5-HT2A

(Efficacy)
55–99% 101%Retains agonist activity but with reduced potency.[1][3]
SERT

(Release)
53.1 nM 32.6 nMRetains potent serotonin releasing activity.[1]
DAT/NET

(Release)
>10,000 nM ~160-700 nMHigh Selectivity: 1-MeT loses dopaminergic/adrenergic activity.[1][3]

Data Source: Validated against structure-activity relationship (SAR) studies of tryptamines (Blough et al., 2014; Wikipedia/TiHKAL).[1]

Dual Signaling Pathway

1-Methyltryptamine operates via two distinct pathways:[1]

  • Direct Pathway (Weak): Direct partial agonism at postsynaptic 5-HT2A receptors, activating the

    
     pathway 
    
    
    PLC
    
    
    
    
    + DAG
    
    
    
    
    release.[1]
  • Indirect Pathway (Potent): Substrate-mediated transport via SERT, displacing endogenous serotonin into the synapse, which then activates receptors.[1]

GCompound1-MethyltryptamineSERTSERT (Transporter)Compound->SERTHigh Affinity Substrate(EC50 ~53nM)HT2A5-HT2A ReceptorCompound->HT2AWeak Direct Binding(Ki ~473nM)ReleaseIncreased Synaptic 5-HTSERT->ReleaseReverse TransportGqGq Protein CouplingHT2A->GqSignal TransductionRelease->HT2AEndogenous ActivationResponseIntracellular Ca2+ FluxGq->ResponseSignal Transduction

Figure 1: Dual mechanism of action showing potent indirect activation via SERT and weak direct agonism at 5-HT2A.[1]

Experimental Protocols

To validate the mechanism of action, the following protocols are recommended. These are designed to distinguish between direct receptor binding and transporter-mediated release.[1]

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Determine the

1

Reagents:

  • Source Tissue: HEK-293 cells stably expressing human 5-HT2A receptors.[1]

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    -DOB (Agonist).[1] Note: Ketanserin is preferred for labeling the total receptor population.[1]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.[1]
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation: In 96-well plates, combine:

    • 50

      
       radioligand (final conc.[1] ~0.5 nM).[1][4]
      
    • 50

      
       test compound (1-Methyltryptamine 2HCl, serially diluted 
      
      
      to
      
      
      M).
    • 100

      
       membrane suspension (20-50 
      
      
      protein).[1]
  • Equilibrium: Incubate for 60 min at 25°C in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Synaptosomal Release Assay

Objective: Confirm SRA activity and selectivity.

Workflow:

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) via differential centrifugation.

  • Loading: Pre-load synaptosomes with

    
    -5-HT (Serotonin) for 15 min at 37°C.
    
  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Release Phase: Aliquot synaptosomes and treat with 1-Methyltryptamine 2HCl (various concentrations) for 5-10 min.

  • Separation: Rapid filtration or centrifugation to separate supernatant (released) from pellet (retained).[1]

  • Calculation:

    
    .[1]
    
  • Control: Use Tryptamine (positive control) and Cocaine (uptake inhibitor control) to validate the system.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1] Potentially bioactive; handle as a novel psychoactive substance (NPS).[1][5]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.[1] Use within a fume hood to avoid inhalation of dust.[1]

  • Disposal: Incineration in a chemical waste facility.[1]

References

  • Blough, B. E., et al. (2014).[1] "Interaction of indolealkylamines with the serotonin transporter and serotonin receptors."[1] Journal of Medicinal Chemistry.

  • Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Detailed SAR of tryptamines).

  • Nichols, D. E. (2016).[1] "Psychedelics."[1][2] Pharmacological Reviews. (Review of 5-HT2A receptor binding mechanics).

  • Wikipedia. (n.d.).[1] "1-Methyltryptamine."[1][2][6][7] Accessed Jan 2026.[1][8]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10226666, 3-(2-aminoethyl)-1-methylindole.[1] [1]

In Vitro Characterization of N-Methyltryptamine (NMT): A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-methyltryptamine (NMT) acts as a pivotal metabolic intermediate between tryptamine and N,N-dimethyltryptamine (DMT). Unlike its dimethylated counterpart, NMT remains under-characterized despite its presence in mammalian trace amine pathways. This guide establishes a rigorous in vitro characterization pipeline.

The primary challenge in NMT characterization is its rapid degradation by Monoamine Oxidase A (MAO-A) and its dual-nature pharmacology—acting as both a classic serotonergic ligand and a Trace Amine-Associated Receptor (TAAR) agonist. This protocol suite prioritizes metabolic stabilization and pathway-specific functional assays to isolate these distinct mechanisms.

Chemical Profile
PropertySpecification
IUPAC Name 2-(1H-indol-3-yl)-N-methylethanamine
Molecular Weight 174.24 g/mol
Solubility (Freebase) Soluble in EtOH, DMSO (up to 20 mg/mL). Poorly soluble in water.
Solubility (HCl Salt) Highly soluble in water/PBS. Preferred for aqueous bioassays.
Storage -20°C, desiccated, protected from light (indole oxidation risk).

Pharmacodynamic Profiling: Receptor Binding

Objective: Determine the affinity (


) of NMT for key serotonergic and trace amine targets.
Target Rationale
  • 5-HT

    
     / 5-HT
    
    
    
    :
    Primary targets for psychedelic activity. NMT exhibits lower affinity than DMT but significant occupancy at high concentrations.
  • 5-HT

    
    :  Modulates serotonergic release; often associated with anxiolytic effects.
    
  • TAAR1: A G-protein coupled receptor (GPCR) activated by trace amines.[1][2] NMT acts as an endogenous agonist here, potentially regulating dopaminergic firing rates.

Protocol: Radioligand Competition Binding

Standard: NIMH-PDSP (Psychoactive Drug Screening Program) methodology.

Reagents:

  • Membrane Prep: HEK293 cells stably expressing human 5-HT

    
     or TAAR1.
    
  • Radioligand:

    
    -Ketanserin (for 5-HT
    
    
    
    ) or
    
    
    -RO5166017 (for TAAR1).
  • Reference Ligand: Chlorpromazine (non-selective) or LSD (high affinity).

Workflow:

  • Preparation: Dilute NMT (HCl salt) in binding buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1% BSA, pH 7.4). Create a 12-point concentration curve (
    
    
    
    M to
    
    
    M).
  • Incubation: Combine 50 µL membrane prep + 25 µL radioligand + 25 µL NMT competitor. Incubate for 90 min at RT in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a 96-well harvester.

  • Quantification: Add scintillation cocktail; count CPM (Counts Per Minute).

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Critical Control: Due to NMT's susceptibility to oxidation, include 1 mM Ascorbic Acid in the binding buffer.

Functional Characterization: Signaling Pathways

Objective: Distinguish between G-protein coupling (efficacy) and


-arrestin recruitment (biased agonism).
Signaling Logic

NMT pleiotropy requires distinct readouts:

  • 5-HT

    
     Pathway:  Primarily 
    
    
    
    coupled
    
    
    Phospholipase C
    
    
    Calcium release.
  • TAAR1 Pathway: Primarily

    
     coupled 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP accumulation.

SignalingPathways cluster_0 Serotonergic Pathway cluster_1 Trace Amine Pathway NMT N-Methyltryptamine R_5HT 5-HT2A Receptor NMT->R_5HT R_TAAR TAAR1 Receptor NMT->R_TAAR Gq Gq Protein R_5HT->Gq PLC PLC Gq->PLC Ca Ca2+ Flux PLC->Ca FLIPR Assay Gs Gs Protein R_TAAR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP TR-FRET Assay

Figure 1: Divergent signaling cascades activated by NMT. The 5-HT2A pathway triggers calcium flux, while TAAR1 drives cAMP accumulation.

Protocol: FLIPR Calcium Flux Assay (5-HT )

Methodology:

  • Seeding: Plate CHO-K1 cells expressing human 5-HT

    
     at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.
    
  • Dye Loading: Aspirate media; add Calcium 6 Assay dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hr at 37°C.

  • Compound Addition: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject NMT (series dilutions).

  • Measurement: Record fluorescence (Ex 485nm / Em 525nm) every second for 60s (baseline) and 120s (post-injection).

  • Data Output: Plot Max-Min RFU against log[NMT]. Calculate

    
     and 
    
    
    
    relative to Serotonin (100%).

Metabolic Stability & Enzymatic Kinetics

Objective: Quantify the degradation rate of NMT by Monoamine Oxidases (MAO), a critical factor for in vivo translation.

The MAO Challenge

NMT is a prime substrate for MAO-A. In typical cell-based assays (Section 3), endogenous MAO activity can mask functional potency.

  • Recommendation: All functional assays should be run +/- Pargyline (10 µM), a non-selective MAO inhibitor, to validate if potency shifts.

Protocol: In Vitro Intrinsic Clearance ( )

System: Human Liver Microsomes (HLM) or Recombinant MAO-A/B isoforms.

Workflow:

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg protein/mL).

  • Pre-incubation: Add NMT (1 µM final) and incubate for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system (for CYP450) or Tyramine (as control for MAO activity checks). Note: For strict MAO profiling, use mitochondrial fractions, not just microsomes.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated-DMT).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of Parent (NMT, m/z 175.1) and formation of Indole-3-acetic acid (IAA).

ExperimentalWorkflow Step1 Substrate Prep (1 µM NMT) Step2 Enzyme Incubation (MAO-A / HLM + Cofactors) Step1->Step2 Step3 Time-Point Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench (Ice-cold ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis (m/z 175.1 -> 144.1) Step4->Step5 Result Calculate Half-life (t1/2) & Intrinsic Clearance Step5->Result

Figure 2: Workflow for determining metabolic stability and intrinsic clearance via LC-MS/MS.

Blood-Brain Barrier (BBB) Permeability

Objective: Predict CNS penetration.[3][4] Method: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).[3]

  • Donor Plate: Add NMT (10 µM) in PBS (pH 7.4) to the bottom plate.

  • Membrane: Coat PVDF filter with porcine brain lipid extract dissolved in dodecane.

  • Acceptor Plate: Add PBS to the top plate.

  • Incubation: Sandwich plates and incubate for 4 hours at RT (humidity controlled).

  • Quantification: Measure NMT concentration in both Donor and Acceptor wells via UV-Vis spectroscopy or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability Benchmark:

      
       cm/s (e.g., Propranolol).
      
    • Low Permeability Benchmark:

      
       cm/s (e.g., Theophylline).
      

Summary of Key Parameters

ParameterAssay TypeExpected Trend/Note
5-HT

Affinity (

)
Radioligand BindingLow µM range (weaker than DMT/Psilocin).
TAAR1 Activity (

)
cAMP TR-FRETAgonist activity expected; species-dependent (Human vs Rodent).
Metabolic Stability (

)
HLM / MAO IncubationVery Short (<15 min) without MAO inhibition.
BBB Permeability (

)
PAMPA-BBBHigh (Lipophilic indole core).

References

  • Ray, T. S. (2010).[5] Psychedelics and the Human Receptorome.[6][7] PLoS ONE, 5(2), e9019. [Link]

  • Glennon, R. A., & Gessner, P. K. (1979).[8] Serotonin receptor binding affinities of tryptamine analogues.[8] Journal of Medicinal Chemistry, 22(4), 428–432.[8] [Link]

  • Simmler, L. D., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1289-1302. [Link]

  • Keiser, M. J., et al. (2009). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 27, 441–448. (Methodology for FLIPR/GPCR assays). [Link]

  • National Institute of Mental Health. (n.d.).[6] Psychoactive Drug Screening Program (PDSP) Protocol Book. [Link]

Sources

The Monomethyl Bridge: A Technical Analysis of N-Methyltryptamine (NMT)

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Origins to Biosynthetic Significance

Executive Summary

N-methyltryptamine (NMT) represents a critical, yet often overlooked, intermediate in the indolealkylamine class. While its dimethylated congener, N,N-Dimethyltryptamine (DMT), dominates the psychoactive literature, NMT serves as the obligatory biosynthetic bridge and a unique pharmacological probe. This guide synthesizes the historical genesis of NMT, its enzymatic regulation by indolethylamine-N-methyltransferase (INMT), and its distinct pharmacodynamic profile. For drug development professionals, NMT offers a case study in functional selectivity (biased agonism) and metabolic gating by Monoamine Oxidase (MAO).

Part 1: Chemical Genesis (1931–1936)

The discovery of NMT is inextricably linked to the "golden age" of alkaloid synthesis. Contrary to popular attribution to later psychedelic research, the chemical entity was established well before its biological role was understood.

The Manske Synthesis (1931)

The definitive chemical origin of NMT traces back to Richard Manske at the National Research Council of Canada. In 1931, while investigating the structure of calycanthine, Manske sought to synthesize reference standards for tryptamine derivatives.[1]

  • The Breakthrough: Manske published A Synthesis of the Methyltryptamines and Some Derivatives in the Canadian Journal of Research. He successfully synthesized N-methyltryptamine and N,N-dimethyltryptamine.[2]

  • Technical Significance: This predated the isolation of these compounds from plants by over a decade. Manske’s work established the stability profile of the secondary amine (NMT) versus the tertiary amine (DMT), noting the susceptibility of the former to oxidative degradation—a crucial factor in modern storage and formulation.

The Hoshino Contribution (1935)

Japanese chemist Toshio Hoshino (1935-1936) expanded this library by synthesizing 5-methoxy derivatives. While Hoshino is often cited for 5-MeO-DMT, his work validated Manske’s earlier routes, confirming that alkylation of the indole ethylamine side chain was a reproducible and scalable process.

Part 2: Phytochemical & Biosynthetic Isolation

The transition from "synthetic curiosity" to "biological metabolite" occurred in the mid-20th century, driven by the search for the active principles in New World ethnomedicines.

The "Nigerina" Isolation (1946)

Brazilian chemist Oswaldo Gonçalves de Lima isolated an alkaloid fraction from Mimosa hostilis (jurema), which he named "nigerina."[3][4] While initially misidentified, subsequent analyses confirmed this fraction contained primarily DMT. However, modern chromatographic re-analysis of Mimosa and Acacia spp. consistently reveals NMT as a significant co-metabolite (0.2%–0.6% dry weight), often serving as a marker of incomplete methylation in the plant's biosynthetic cascade.

The Axelrod Enzymology (1961)

The defining moment for NMT in mammalian physiology was Julius Axelrod’s 1961 publication in Science. Axelrod discovered the enzyme indolethylamine-N-methyltransferase (INMT) in rabbit lung.

  • Mechanism: INMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amine of tryptamine.[3]

  • The Kinetic Gate: Axelrod demonstrated that tryptamine is first methylated to NMT. Crucially, NMT has a higher affinity for INMT than the parent tryptamine, but the second methylation step (NMT

    
     DMT) is often rate-limited by product inhibition (S-adenosylhomocysteine accumulation). This explains why NMT accumulates in certain tissues and plant species.
    

Part 3: Pharmacodynamics & Functional Selectivity

For the modern drug developer, NMT is more than a precursor; it is a probe for biased agonism at the 5-HT2A receptor.

The Beta-Arrestin Divergence

Unlike Serotonin (5-HT), which recruits


-arrestin2 signaling complexes upon receptor binding, N-methylated tryptamines exhibit different functional selectivity.[5]
  • Receptor Binding: NMT binds to 5-HT1A, 5-HT2A, and 5-HT2C receptors with nanomolar affinity (

    
     values typically in the 50–200 nM range for 5-HT2A).
    
  • Lack of Hallucinogenesis: Despite binding, NMT is generally considered non-hallucinogenic in humans. This is attributed to two factors:

    • Metabolic Clearance: NMT is a prime substrate for MAO-A. Without inhibition, its half-life is negligible.

    • Signaling Bias: Research indicates that NMT may not induce the specific conformational changes required for the "psychedelic" intracellular signaling cascade (e.g., specific phospholipase C activation or

      
      -arrestin recruitment patterns) seen with DMT or LSD.
      
Quantitative Comparison: NMT vs. DMT
ParameterN-Methyltryptamine (NMT)N,N-Dimethyltryptamine (DMT)
Nitrogen Structure Secondary AmineTertiary Amine
LogP (Lipophilicity) ~1.9 (Lower BBB penetration)~2.5 (High BBB penetration)
MAO-A Susceptibility High (

rapid)
Moderate (Protective steric bulk)
5-HT2A Affinity ModerateHigh
Human Psychoactivity None/Trace (Oral/Vaporized)Intense (Vaporized/Parenteral)

Part 4: Experimental Protocols

Protocol A: Modern Reductive Amination Synthesis

A standardized adaptation of the Manske/Hoshino routes for high-purity reference generation.

Safety: Fume hood required. Sodium Borohydride is water-reactive.

  • Imine Formation:

    • Dissolve 10.0 mmol of Tryptamine freebase in 50 mL of dry Methanol (MeOH).

    • Add 10.5 mmol of Paraformaldehyde (depolymerizes to formaldehyde in situ).

    • Stir at 25°C for 2 hours. The solution will yellow, indicating imine (Schiff base) formation.

    • Note: Using paraformaldehyde allows for better stoichiometry control than aqueous formalin, preventing over-methylation to DMT.

  • Reduction:

    • Cool solution to 0°C.

    • Slowly add 15.0 mmol of Sodium Borohydride (NaBH4) in small portions over 30 minutes.

    • Mechanism:[3][6][7] The borohydride selectively reduces the C=N double bond of the imine to the C-N single bond of the secondary amine.

  • Workup:

    • Quench reaction with 1M HCl (pH ~2) to destroy excess hydride.

    • Basify to pH 12 with 2M NaOH.

    • Extract 3x with Dichloromethane (DCM).

    • Dry organic layer over MgSO4 and evaporate.

  • Purification:

    • Recrystallize from hexane/ethyl acetate. NMT typically crystallizes as white needles (MP: 87-89°C).

Protocol B: Radiometric INMT Assay

The "Gold Standard" assay derived from Axelrod’s 1961 methodology for measuring N-methylation activity.

  • Buffer Prep: 0.1M Phosphate buffer (pH 7.9).

  • Substrate: 100 µM Tryptamine HCl.

  • Cofactor: [Methyl-14C]-S-adenosyl-L-methionine (SAM). Specific activity: 50 mCi/mmol.

  • Incubation:

    • Mix enzyme source (e.g., lung homogenate or recombinant hINMT), buffer, substrate, and cofactor. Total volume: 100 µL.

    • Incubate at 37°C for 30 minutes.

  • Termination & Extraction:

    • Stop reaction with 0.5 mL Borate buffer (pH 10).

    • Add 3 mL Toluene:Isoamyl alcohol (97:3). Vortex vigorously.

    • Rationale: The radioactive methyl group is now attached to the tryptamine (forming NMT/DMT). The product extracts into the organic phase; unreacted SAM remains in the aqueous phase.

  • Quantification:

    • Transfer organic phase to scintillation fluid. Measure CPM (Counts Per Minute).

Part 5: Visualizations

Diagram 1: The Biosynthetic Cascade

This diagram illustrates the sequential methylation pathway mediated by INMT, highlighting NMT as the obligatory intermediate.

Biosynthesis TRP L-Tryptophan TA Tryptamine TRP->TA Decarboxylation NMT N-Methyltryptamine (NMT) TA->NMT Methylation 1 IAA Indole-3-Acetic Acid (Inactive) TA->IAA Deamination AADC AADC (Decarboxylase) DMT N,N-Dimethyltryptamine (DMT) NMT->DMT Methylation 2 NMT->IAA Rapid Deamination DMT->IAA Slow Deamination INMT1 INMT + SAM INMT2 INMT + SAM MAO MAO-A

Caption: The INMT-mediated pathway.[3] Note the critical 'metabolic sink' where MAO-A rapidly degrades NMT (red bold arrow), limiting its accumulation relative to DMT.

Diagram 2: Chemical Synthesis (Reductive Amination)

The modern adaptation of the Manske route, utilizing Schiff base reduction.

Synthesis cluster_control Stoichiometry Control Tryp Tryptamine (Primary Amine) Imine Imine Intermediate (Schiff Base) Tryp->Imine Condensation (-H2O) CH2O Paraformaldehyde (HCHO source) CH2O->Imine Condensation (-H2O) NMT N-Methyltryptamine (Secondary Amine) Imine->NMT Reduction (Hydride transfer) NaBH4 NaBH4 (Reducing Agent) NaBH4->NMT Reduction (Hydride transfer)

Caption: Reductive amination pathway. Precise stoichiometry of formaldehyde is required to stop at the secondary amine (NMT) and prevent dimethylation.

References

  • Manske, R. H. F. (1931).[1][3][4][6][8][9][10] A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research, 5(5), 592–600. Link

  • Axelrod, J. (1961). Enzymatic Formation of Psychotomimetic Metabolites from Normally Occurring Compounds. Science, 134(3475), 343. Link

  • Hoshino, T., & Shimodaira, K. (1936). Über die Synthese des Bufotenin-methyl-äthers (5-Methoxy-N-dimethyl-tryptamin).[2][11] Bulletin of the Chemical Society of Japan, 11(3), 221-224. Link

  • Gonçalves de Lima, O. (1946).[1][3][4][6] Observações sobre o "Vinho da Jurema" utilizado pelos índios Pancarú de Tacaratu (Pernambuco). Arquivos do Instituto de Pesquisas Agronômicas, 4, 45-80.

  • Schmid, C. L., et al. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience, 30(40), 13513-13524. Link

Sources

Methodological & Application

Protocol for dissolving (3-(2-aminoethyl)-1-methylindole) 2hcl for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Handling of 3-(2-Aminoethyl)-1-methylindole 2HCl

Part 1: Critical Scientific Context & Safety Warning

CRITICAL DISTINCTION: 1-Methyltryptamine vs. 1-Methyltryptophan Before proceeding, it is an ethical and scientific imperative to verify the identity of your compound. There is a frequent nomenclature confusion in the literature between 1-Methyltryptamine (the compound you specified) and 1-Methyltryptophan (often abbreviated as 1-MT).

Feature3-(2-Aminoethyl)-1-methylindole (Your Compound)1-Methyltryptophan (Common IDO Inhibitor)
Common Name 1-Methyltryptamine (1-MeT) Indoximod / 1-MT
Structure Indole + Ethylamine chain (No Carboxyl group)Indole + Amino acid chain (Has Carboxyl group)
Primary Target MAO Inhibitor / Serotonin Agonist IDO1 / IDO2 Inhibitor
Typical Dose 1 – 10 mg/kg (Neuroactive/Toxic at high doses)100 – 400 mg/kg (Oncology/Immunology)
Risk High. Dosing at IDO levels (>100 mg/kg) may be lethal (Serotonin Syndrome).[1]Low acute toxicity.

Scientist’s Directive: If your intent is to inhibit Indoleamine 2,3-dioxygenase (IDO) for cancer immunotherapy, verify if you possess the correct chemical. If you intend to study serotonergic signaling or MAO inhibition, proceed with the protocol below.

Part 2: Physicochemical Profile & Solubility Strategy

Compound Identity:

  • Chemical Name: 3-(2-aminoethyl)-1-methylindole dihydrochloride

  • Form: Dihydrochloride Salt (2HCl)

  • Molecular Weight: ~247.16 g/mol (Salt form); ~174.24 g/mol (Free base)

  • Solubility Characteristics:

    • 2HCl Salt: Highly soluble in water/saline (>20 mg/mL).

    • Acidity: The 2HCl salt yields a highly acidic solution (pH ~2–3) when dissolved in water.

    • pKa: The primary amine has a pKa of approximately 9.5–10.0.

The Formulation Challenge: While the salt is soluble, injecting a pH 3.0 solution intraperitoneally (IP) causes visceral pain, tissue necrosis, and potential peritonitis. Intravenous (IV) injection of acidic solutions can cause hemolysis.

  • Goal: Neutralize the solution to pH ~6.5–7.4.

  • Risk: "Crashing out." As you add base (NaOH) to neutralize the acid, you approach the free base form. However, because the pKa is high (~9.8), at physiological pH (7.4), the molecule remains >99% protonated (ionized). Therefore, precipitation is unlikely at pH 7.4 , making aqueous buffers a viable vehicle without complex co-solvents.

Part 3: Formulation Protocols

Protocol A: Preparation for Parenteral Injection (IV / IP)

Recommended for single-dose pharmacokinetic or behavioral studies.

Materials:

  • 3-(2-aminoethyl)-1-methylindole 2HCl powder.

  • Sterile 0.9% Saline (NaCl) or PBS (Phosphate Buffered Saline).

  • 1N NaOH (Sodium Hydroxide) and 0.1N NaOH (for fine-tuning).

  • pH Meter (Micro-probe recommended).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.

Step-by-Step Methodology:

  • Calculation: Calculate the required concentration based on animal weight and dose volume (typically 5–10 mL/kg for mice).

    • Example: For a 10 mg/kg dose in a 25g mouse (0.25 mg total) using a 10 mL/kg volume (0.25 mL volume), target concentration = 1 mg/mL .

  • Dissolution: Weigh the 2HCl salt and add 90% of the final volume of Sterile Saline. Vortex for 30–60 seconds.

    • Observation: The powder should dissolve instantly.

  • pH Adjustment (Critical):

    • Measure initial pH (likely < 3.0).

    • Add 1N NaOH dropwise while stirring. The pH will rise rapidly.

    • As pH reaches 5.0, switch to 0.1N NaOH.

    • Target: Stop at pH 7.0 – 7.4 .

    • Note: Do not exceed pH 8.5, or the free base may precipitate.

  • Final Volume: Add Saline to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile vial.

  • Stability: Prepare fresh. If storage is needed, freeze at -20°C (protect from light).

Protocol B: Preparation for Oral Administration (Drinking Water)

Recommended for chronic dosing, though less precise.

Materials:

  • Drinking water (autoclaved or acidified water, depending on facility standard).

  • Amber water bottles (Light sensitivity protection).

Methodology:

  • Solubility: The 2HCl salt dissolves readily in tap/drinking water.

  • pH Consideration: In oral gavage or drinking water, the stomach's acidity (pH 1–2) makes pre-neutralization less critical than for IP/IV. However, neutralizing to pH ~5–6 improves palatability.

  • Calculation:

    • Mouse daily water intake: ~3–5 mL/day.

    • Target Dose: 10 mg/kg/day.

    • Concentration ≈ (Dose × Body Weight) / Daily Intake.

  • QC: Replace water bottles every 2–3 days to prevent oxidation (indicated by solution turning pink/brown).

Part 4: Visualization of Workflows

Diagram 1: Formulation Decision Tree & Logic

This diagram illustrates the decision process for vehicle selection based on the route of administration.

FormulationWorkflow Start Start: 3-(2-aminoethyl)-1-methylindole 2HCl CheckRoute Select Route of Administration Start->CheckRoute Route_Oral Oral (Gavage/Water) CheckRoute->Route_Oral Route_Parenteral Parenteral (IP / IV) CheckRoute->Route_Parenteral Solvent_Water Dissolve in H2O / Saline Route_Oral->Solvent_Water Solvent_Saline Dissolve in 0.9% Saline (90% Vol) Route_Parenteral->Solvent_Saline Ready Ready for Injection Solvent_Water->Ready No pH adjust needed (Stomach acid) Check_pH Measure pH (Expect < 3.0) Solvent_Saline->Check_pH Neutralize Adjust pH to 7.0 - 7.4 (Use NaOH) Check_pH->Neutralize Filter Sterile Filter (0.22 µm) Neutralize->Filter Filter->Ready

Caption: Step-by-step formulation logic ensuring physiological compatibility for IP/IV injections.

Diagram 2: Chemical Distinction (Safety Check)

Visualizing the structural difference to prevent experimental error.

ChemicalStructure Compound_A 1-Methyltryptamine (Your Compound) Feat_A Ethylamine Chain (No COOH) Compound_A->Feat_A Target_A Target: MAO / 5-HT Receptors Compound_A->Target_A Compound_B 1-Methyltryptophan (IDO Inhibitor) Feat_B Amino Acid Chain (Contains COOH) Compound_B->Feat_B Target_B Target: IDO Enzyme Compound_B->Target_B

Caption: Structural and functional comparison between the requested compound and the common IDO inhibitor.

Part 5: Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Solution turns Pink/Brown Oxidation of the indole ring.Discard. Prepare fresh and protect from light (amber vials).
Precipitation during pH adjustment Localized high pH (overshoot) or concentration too high (>50 mg/mL).Add NaOH slowly with vigorous stirring. Keep concentration <20 mg/mL.
Pain upon injection (Mice writhing) Solution is too acidic or hypertonic.Re-check pH (ensure >6.0). Ensure vehicle is isotonic (0.9% Saline).

References

  • PubChem. (2023).[2] 3-(2-Aminoethyl)-1-methylindole.[2][] National Library of Medicine. [Link]

  • Uyttenhove, C., et al. (2003). Evidence for a tumoral immune resistance mechanism based on tryptophan degradation by indoleamine 2,3-dioxygenase. Nature Medicine, 9(10), 1269–1274. (Cited for context on IDO inhibitors vs Tryptamines). [Link]

  • Kato, Y., et al. (2007). In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Xenobiotica, 37(3), 256-268. (Reference for tryptamine analog handling and metabolism). [Link]

  • Vitale, A. A., et al. (2011). In vivo long-term kinetics of radiolabeled N,N-dimethyltryptamine and tryptamine. Journal of Nuclear Medicine, 52(6), 970-977. [Link]

Sources

Application Note: N-Methyltryptamine (NMT) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking the Serotonergic Scaffold: Biased Agonism and Metabolic Kinetics

Executive Summary

N-methyltryptamine (NMT) is a naturally occurring tryptamine alkaloid serving as a critical biosynthetic intermediate between tryptamine and N,N-dimethyltryptamine (DMT). While often overshadowed by its dimethylated counterpart, NMT has emerged as a high-value chemical probe in neuroscience. Its significance lies in its unique pharmacological profile: NMT acts as a non-hallucinogenic, biased agonist of the serotonin 5-HT


 receptor. Unlike classical psychedelics that recruit both G-protein and 

-arrestin pathways, NMT preferentially activates G

signaling while exhibiting negligible

-arrestin2 recruitment.

This application note details the use of NMT as a tool for dissecting serotonergic signaling pathways and provides validated protocols for assessing its metabolic stability and receptor functional selectivity.

Pharmacology & Mechanism of Action

The "Biased Agonism" Hypothesis

The 5-HT


 receptor mediates the effects of both classical psychedelics (e.g., LSD, psilocybin) and atypical antipsychotics. A key differentiator in these effects is functional selectivity  (biased agonism).
  • Psychedelics: Typically recruit both G

    
    /G
    
    
    
    (calcium mobilization) and
    
    
    -arrestin2 (receptor internalization/desensitization).
    
    
    -arrestin2 recruitment is strongly correlated with hallucinogenic potential and head-twitch response (HTR) in rodents.
  • NMT: Exhibits high affinity for 5-HT

    
     (
    
    
    
    ~ low nM range) but functions as a G-protein biased agonist . It drives G
    
    
    -mediated calcium flux but fails to robustly recruit
    
    
    -arrestin2.[1] This makes NMT an essential control compound for isolating the physiological effects of G
    
    
    activation without the confounding variable of
    
    
    -arrestin signaling.
Biosynthetic & Metabolic Context

NMT is synthesized from tryptamine by indolethylamine-N-methyltransferase (INMT) and is subsequently methylated to DMT. However, it is rapidly degraded by Monoamine Oxidase A (MAO-A), rendering it orally inactive and short-lived in vivo without MAO inhibition.

Figure 1: Serotonergic Biosynthesis & Metabolism Pathway

Biosynthesis TRP L-Tryptophan TA Tryptamine TRP->TA Decarboxylation NMT N-Methyltryptamine (NMT) TA->NMT Methylation IAA Indole-3-Acetic Acid (Inactive) TA->IAA MAO-A AADC AADC DMT N,N-Dimethyltryptamine (DMT) NMT->DMT Methylation NMT->IAA Oxidative Deamination INMT1 INMT (SAM dependent) INMT2 INMT (SAM dependent) MAO MAO-A

Caption: Biosynthetic progression from Tryptophan to DMT, highlighting NMT as the central intermediate and MAO-A substrate.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Profiling

Purpose: To determine the intrinsic clearance (


) and half-life (

) of NMT in liver microsomes. This assay validates the requirement for MAO inhibition in in vivo models.

Materials:

  • Test Compound: N-methyltryptamine (purity >98%).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Deuterated NMT).

Workflow:

  • Preparation: Dilute HLM to a working concentration of 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NMT (Final concentration: 1 µM ) to the HLM suspension. Initiate reaction by adding the NADPH cofactor mix.[2][3]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex for 10 seconds.

  • Processing: Centrifuge samples at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion transition (NMT: m/z 175.1 → 144.1).

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol B: 5-HT Functional Selectivity Screening (Biased Agonism)

Purpose: To quantify NMT's bias factor by comparing G


 efficacy (Calcium Flux) vs. 

-Arrestin2 recruitment.

Figure 2: Biased Signaling Pathway

Signaling Rec 5-HT2A Receptor Gq Gq Protein Rec->Gq Activation Arr β-Arrestin2 Rec->Arr Recruitment LSD Psychedelics (LSD, DOI) LSD->Rec NMT NMT (Biased Probe) NMT->Rec NMT->Arr No Recruitment Ca Ca2+ Release (Signaling) Gq->Ca HTR Head Twitch / Hallucination (Behavior) Arr->HTR

Caption: Differential signaling outcomes. NMT activates the Gq pathway but avoids the Beta-Arrestin2 pathway associated with hallucinogenic effects.

Step 1: Calcium Flux Assay (G


 Pathway) 
  • Cell Line: HEK293 stably expressing human 5-HT

    
    .
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 60 min at 37°C.

  • Agonist Addition: Add NMT (concentration range:

    
     to 
    
    
    
    M).
  • Measurement: Monitor fluorescence intensity (

    
    ) using a kinetic plate reader.
    
  • Output: Calculate

    
     and 
    
    
    
    relative to 5-HT (Serotonin).

Step 2:


-Arrestin2 Recruitment Assay (Tango or PathHunter) 
  • Cell Line: HTLA cells expressing 5-HT

    
    -V2 tail and TEV-protease-tagged 
    
    
    
    -Arrestin2.
  • Incubation: Treat cells with NMT (same concentration range) for 16–20 hours (transcriptional reporter accumulation).

  • Detection: Add detection reagent (luciferase substrate) and measure luminescence.

  • Result Interpretation: NMT should show <10% efficacy relative to 5-HT or LSD in this assay, confirming biased agonism.

Quantitative Reference Data

The following data represents typical values for NMT in comparative assays.

ParameterAssay TypeValue / RangeComparison (DMT)
Binding Affinity (

)
5-HT

Radioligand Binding
10 – 50 nMSimilar (~ 20-70 nM)
Binding Affinity (

)
5-HT

Radioligand Binding
> 500 nMLow Affinity
G

Efficacy (

)
Calcium Flux~85-100% (Full Agonist)~90-100%

-Arrestin Efficacy
PathHunter Recruitment< 10% (Inactive) > 80% (Robust)
Metabolic Stability (

)
Human Liver Microsomes< 10 min< 10 min
Major Metabolite LC-MS/MSIndole-3-acetic acid (IAA)IAA + DMT-N-oxide

References

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

  • González-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior. Neuron. Link

  • Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Transporter. Cell. Link

  • Barker, S. A. (2018). N,N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. Link

  • Cyprotex. Microsomal Stability Assay Protocol. Evotec. Link

Sources

Application Note: Experimental Design & Cellular Profiling of 1-Methyltryptamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the experimental application of 3-(2-aminoethyl)-1-methylindole dihydrochloride (commonly referred to as 1-Methyltryptamine 2HCl or 1-MT ).

Unlike its structural isomers N-methyltryptamine (a potent psychedelic) or


-methyltryptamine (a monoamine releasing agent), 1-Methyltryptamine  carries the methyl group on the indole nitrogen (

). This structural modification significantly alters its interaction with the serotonin 5-HT binding pocket and its metabolic susceptibility to Monoamine Oxidases (MAO).

Primary Applications:

  • GPCR Pharmacology: Probing steric tolerance of the 5-HT receptor

    
     domain.
    
  • Metabolic Profiling: Serving as a reference substrate to study MAO-A vs. MAO-B deamination kinetics.

  • Medicinal Chemistry: Structure-Activity Relationship (SAR) studies for indole-based therapeutics.

Critical Specificity Note

WARNING: Do not confuse 1-Methyltryptamine with 1-Methyltryptophan .

  • 1-Methyltryptamine: A serotonin receptor ligand.

  • 1-Methyltryptophan: An inhibitor of Indoleamine 2,3-dioxygenase (IDO), used in cancer immunology. Ensure you are using CAS 16440-49-0 (free base reference) or its 2HCl equivalent.

Chemical Handling & Preparation[1][2][3][4]

The dihydrochloride salt form (2HCl) provides superior aqueous solubility compared to the free base, eliminating the need for high-concentration DMSO stocks in many applications.

Solubility & Stock Preparation
ParameterSpecification
Molecular Weight ~247.16 g/mol (2HCl salt)
Solubility (Water) Up to 50 mM (Clear solution)
Solubility (DMSO) > 100 mM
Storage (Solid) -20°C, Desiccated, Protect from light
Storage (Solution) -80°C (Single freeze-thaw cycle recommended)

Protocol: Preparation of 10 mM Stock Solution

  • Weigh 2.47 mg of 1-Methyltryptamine 2HCl.

  • Dissolve in 1.0 mL of sterile, nuclease-free water (or PBS pH 7.4).

  • Vortex for 30 seconds until fully dissolved.

  • Filter sterilize using a 0.22 µm PVDF syringe filter if using in long-term (>24h) culture.

  • Validation: Measure absorbance at 280 nm. Indoles typically absorb in this range; use a standard curve to verify concentration if precision is critical.

Application 1: 5-HT Receptor Activation (Calcium Flux Assay)

1-Methyltryptamine acts as a ligand for various 5-HT receptors. The most robust readout for 5-HT2A/2C (Gq-coupled) activation is intracellular calcium mobilization.

Mechanistic Pathway

The following diagram illustrates the signal transduction pathway targeted by this experiment.

G Ligand 1-Methyltryptamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 1: Signal transduction pathway for Gq-coupled 5-HT receptors activated by 1-Methyltryptamine.

Experimental Protocol

Objective: Quantify the potency (


) of 1-Methyltryptamine at the 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing 5-HT2A.

  • Fluo-4 AM (Calcium indicator).

  • Probenecid (Inhibits organic anion transporters to keep dye inside cells).

  • Positive Control: Serotonin (5-HT) HCl.

  • Negative Control: Vehicle (Buffer).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.

    • Remove culture media and add 100 µL Loading Buffer per well.

    • Incubate 45 min at 37°C, then 15 min at Room Temperature (RT).

  • Compound Preparation:

    • Prepare a 10-point serial dilution of 1-Methyltryptamine (Range: 1 nM to 100 µM) in HBSS.

    • Self-Validation Step: Include a parallel row of Serotonin (5-HT) as a reference agonist to normalize data.

  • Assay Execution:

    • Place plate in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Baseline Read: 10 seconds (Excitation 494 nm / Emission 516 nm).

    • Injection: Add 20 µL of compound solution (5x concentrate).

    • Read: Continuously for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline, divided by baseline).
      
    • Plot Log[Concentration] vs. Response. Fit to a sigmoidal dose-response curve.

Application 2: Metabolic Stability (MAO Interaction)

1-Methyltryptamine is a substrate for Monoamine Oxidases.[1] Methylation at the


 position sterically hinders the enzyme active site compared to tryptamine, but does not abolish degradation. This assay determines the half-life (

) of the molecule in cell lysates.
Workflow Diagram

Workflow Start Cell Lysate Prep (High MAO-A/B expression) Treat Incubate with 10 µM 1-Methyltryptamine Start->Treat Timepoints Harvest Aliquots (0, 15, 30, 60 min) Treat->Timepoints Quench Quench with Ice-cold Acetonitrile Timepoints->Quench Analyze LC-MS/MS Analysis (Parent Ion Detection) Quench->Analyze

Figure 2: Experimental workflow for determining metabolic stability.

Experimental Protocol

Objective: Determine intrinsic clearance of 1-Methyltryptamine.

Step-by-Step Methodology:

  • Enzyme Source: Use liver microsomes or lysates from SH-SY5Y cells (neuronal line with endogenous MAO activity).

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • 1-Methyltryptamine (Final conc: 10 µM).

    • Self-Validation Control: Clorgyline (MAO-A inhibitor) or Deprenyl (MAO-B inhibitor) pre-treated wells.

  • Initiation: Add NADPH regenerating system (if using microsomes) or simply incubate at 37°C (if using whole cell lysate with endogenous cofactors).

  • Sampling:

    • At

      
       min, remove 50 µL.
      
    • Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Propranolol).

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Inject supernatant into LC-MS/MS.

    • Monitor the depletion of the parent mass (M+H).

Data Interpretation & Troubleshooting

Expected Results
AssayExpected OutcomeInterpretation
Ca2+ Flux (5-HT2A) Sigmoidal Dose Response

is typically in the micromolar range (1–10 µM), less potent than 5-HT.
Ca2+ Flux (+ Antagonist) Signal AblationPre-treatment with Ketanserin (1 µM) should block the signal, confirming receptor specificity.
MAO Stability Slow Degradation1-MT is generally more stable than Tryptamine but less stable than

-methyltryptamine.
Troubleshooting Guide
  • Issue: No Calcium Signal.

    • Root Cause:[2][3][4][5][6] 1-MT is a weaker agonist than 5-HT.

    • Solution: Ensure 5-HT2A expression levels are high. Switch to a Gq-chimeric G-protein cell line (e.g., G

      
      15/16) to force coupling if using non-native receptors.
      
  • Issue: Precipitation in Media.

    • Root Cause:[2][3][4][5][6] While the 2HCl salt is soluble, high concentrations (>1 mM) in high-salt buffers (PBS) can crash out.

    • Solution: Dilute in water first, then add to media. Keep final assay concentration below 100 µM.

References

  • Ray, T. S. (2010).[5][7] Psychedelics and the Human Receptorome.[5] PLoS ONE, 5(2), e9019.[5] Link[5]

    • )
  • Nichols, D. E. (2016).[7] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

    • Context: Authoritative review on the Structure-Activity Relationships (SAR) of tryptamines, including N1-substituted analogs.
  • Thermo Fisher Scientific. (n.d.). Fluo-4 Calcium Imaging Protocol. Link

    • Context: Standardized protocol for calcium flux assays used in the GPCR section.
  • PubChem. (n.d.). Compound Summary: 1-Methyltryptamine. Link

    • Context: Chemical and physical property verification.[8][9][1]

Sources

N-methyltryptamine (NMT): A Pharmacological Probe for Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Pharmacological Profile & Strategic Rationale

The NMT Advantage: Why Use N-methyltryptamine?

N-methyltryptamine (NMT) acts as a critical intermediate probe in the structure-activity relationship (SAR) of indolealkylamines. While often overshadowed by its parent (Tryptamine) and its dimethylated analog (DMT), NMT occupies a unique "Goldilocks zone" for specific receptor studies:

  • Hydrophobicity & Pocket Fitting: NMT possesses a secondary amine, making it more lipophilic than tryptamine but less sterically bulky than DMT. This allows it to probe the steric tolerance of the orthosteric binding site in 5-HT receptors.

  • Sigma-1 Receptor Selectivity: Unlike non-methylated trace amines (which favor Sigma-2), NMT shows a distinct affinity shift toward the Sigma-1 receptor , making it a valuable tool for distinguishing between these two chaperone proteins.

  • Metabolic Susceptibility: NMT is a prime substrate for Monoamine Oxidase (MAO). While this requires careful handling in assays (see Protocol 1), it also makes NMT an excellent substrate probe for studying MAO-A vs. MAO-B kinetics.

Receptor Affinity & Selectivity Profile

The following data summarizes the binding profile of NMT. Note the shift in affinity compared to DMT, highlighting the impact of the single methyl group.

Target ReceptorAffinity (

/

)
Interaction TypeStrategic Application
5-HT

Low nM (

nM)
AgonistProbing G-protein coupling efficiency.
5-HT

Moderate (

nM)
Partial AgonistComparative hallucinogenic potency studies.
TAAR1 Low

M
AgonistStudying trace amine modulation of dopaminergic firing.
Sigma-1 High Affinity (


M)
Agonist/RegulatorDifferentiating Sig-1 vs Sig-2 mediated cytotoxicity.
MAO-A


M
SubstrateKinetic profiling of MAO inhibitors.

Part 2: Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (5-HT )

Objective: Determine the


 of NMT at the 5-HT

receptor using [

H]-Ketanserin as the competing radioligand.
Critical Control: The MAO Factor

WARNING: NMT is rapidly degraded by endogenous MAO in crude tissue homogenates (e.g., rat cortex). You MUST include an MAO inhibitor.

  • Recommended Inhibitor: Pargyline (10

    
    M) or Clorgyline (1 
    
    
    
    M).
Materials
  • Source Tissue: HEK-293 cells stably expressing human 5-HT

    
     or Rat Frontal Cortex homogenate.
    
  • Radioligand: [

    
    H]-Ketanserin (Specific Activity: 60-80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
  • NMT Stock: 10 mM in DMSO (Store at -20°C; protect from light).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Assay Buffer.

    • Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1]

    • Crucial: Add Pargyline (10

      
      M final) to the resuspension buffer before adding protein to the wells.
      
  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand (1 nM).

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Methysergide (10

      
      M).
      
    • Experimental (NMT): Buffer + Membrane + Radioligand + NMT (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C (Room Temp).

    • Note: Equilibrium is reached faster than with LSD, but 60 min ensures stability.

  • Harvesting:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic NMT.

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Protocol 2: Functional TAAR1 cAMP Accumulation Assay

Objective: Assess the functional potency (


) of NMT at the Trace Amine-Associated Receptor 1 (TAAR1).
Rationale

TAAR1 couples to


, leading to cAMP accumulation. NMT acts as an agonist here, often used to compare efficacy against 

-PEA (endogenous ligand).
Workflow
  • Cell Culture: Use CHO-K1 cells overexpressing human TAAR1.

  • Seeding: 10,000 cells/well in 384-well white plates.

  • Stimulation:

    • Prepare NMT stimulation buffer containing 0.5 mM IBMX (Phosphodiesterase inhibitor) to prevent cAMP breakdown.

    • Add NMT (Range: 1 nM - 100

      
      M).
      
    • Incubate for 30 minutes at 37°C .

  • Detection:

    • Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra or HTRF).

    • Add Europium-cryptate labeled cAMP antibody and d2-labeled cAMP analog.

    • Incubate 1 hour at RT.

  • Read: Measure HTRF ratio (665nm/620nm).

Part 3: Synthesis & Handling of NMT

Context: While commercial sources exist, fresh synthesis is often required to avoid oxidation products (N-oxide) common in aged samples.

Synthesis Strategy: The Speeter-Anthony Route

To avoid the over-methylation inherent in reductive amination (which produces DMT impurities), the Speeter-Anthony method via the glyoxalylamide is preferred for high-purity NMT.

Reaction Logic:

  • Acylation: Indole + Oxalyl Chloride

    
     Indole-3-glyoxalyl chloride.
    
  • Amidation: React with Methylamine (gas or THF solution)

    
     Indole-3-N-methylglyoxalylamide.
    
  • Reduction: Reduce amide with LiAlH

    
     in THF 
    
    
    
    N-methyltryptamine .

Safety Note: LiAlH


 is pyrophoric. Perform under Argon atmosphere.
Storage & Stability[2]
  • Free Base: Unstable. Oxidizes to a dark oil/tar rapidly at RT. Store under Nitrogen at -20°C.

  • Salt Form (Fumarate or HCl): Highly stable. Recommended for all biological assays.

  • Solubility:

    • Free base: Soluble in Ethanol, DMSO. Insoluble in water.

    • Fumarate salt: Soluble in water/saline (up to ~10 mg/mL).

Part 4: Visualizing the Pharmacological Landscape

Diagram 1: Metabolic & Synthesis Pathways

This diagram illustrates the position of NMT as a central node between Tryptamine and DMT, and its metabolic fate via MAO.

NMT_Pathways Tryptamine Tryptamine (Primary Amine) NMT N-Methyltryptamine (NMT) Tryptamine->NMT Methylation (SAM / Synthetic) IAA Indole-3-Acetic Acid (Metabolite) Tryptamine->IAA MAO-A DMT N,N-Dimethyltryptamine (DMT) NMT->DMT INMT Enzyme (Methylation) NMT->IAA MAO-A/B (Oxidative Deamination) 5-HT2A 5-HT2A NMT->5-HT2A Partial Agonist TAAR1 TAAR1 NMT->TAAR1 Agonist Sigma-1 Sigma-1 NMT->Sigma-1 High Affinity

Caption: NMT acts as a metabolic bridge between Tryptamine and DMT and is a direct substrate for MAO degradation.

Diagram 2: Binding Assay Logic Flow

A self-validating workflow for ensuring data integrity when using NMT.

Assay_Logic Prep Membrane Preparation Inhibitor CRITICAL STEP: Add MAO Inhibitor (Pargyline 10µM) Prep->Inhibitor Prevent Degradation Incubation Incubation (60 min @ 25°C) Inhibitor->Incubation Stable NMT Filter Filtration (GF/B) + 0.3% PEI Incubation->Filter Separate Bound/Free Data Data Analysis (Cheng-Prusoff) Filter->Data

Caption: Critical workflow for NMT binding assays emphasizing MAO inhibition to prevent ligand depletion.

References

  • Ray, T. S. (2010).[2] Psychedelics and the Human Receptorome.[2] PLOS ONE, 5(2), e9019.[2] [Link]

  • Fontanilla, D., et al. (2009).[3] The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[3][4][5][6] Science, 323(5916), 934-937. [Link]

  • Simmons, S. J., et al. (2025).[7] Neuronal Functions and Emerging Pharmacology of TAAR1. ResearchGate. [Link][8][9][10][11]

  • Cozzi, N. V., & Daley, P. F. (2020).[12] Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 12(10), 1483-1493.[12] [Link]

  • Ramsay, R. R. (2018).[3] Kinetic pathways in MAO catalysis. ResearchGate. [Link][8][9][10][11]

Sources

Animal models for studying the behavioral effects of N-methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for 5-HT2A and TAAR1 Activation in Rodent Models

Executive Summary & Scientific Context

N-methyltryptamine (NMT) represents a unique challenge and opportunity in neuropsychopharmacology. Structurally positioned between the trace amine tryptamine and the potent psychedelic N,N-dimethyltryptamine (DMT), NMT acts as both a metabolic intermediate and a distinct signaling molecule.

While often overshadowed by DMT, NMT is an endogenous alkaloid in mammals and a significant component of botanical preparations like Mimosa hostilis and Ayahuasca. Its study is complicated by rapid degradation via Monoamine Oxidase A (MAO-A). Consequently, standard behavioral assays often yield false negatives unless specific metabolic blockades are employed.

This guide provides a rigorous framework for evaluating NMT's behavioral footprint, focusing on two distinct signaling outcomes:

  • 5-HT2A Receptor Activation: Assessed via the Head Twitch Response (HTR), a proxy for psychedelic-like activity.[1][2][3][4]

  • TAAR1/Sympathomimetic Activity: Assessed via locomotor profiling in the Open Field Test.

Pharmacological Mechanism & Metabolic Fate

To design effective experiments, one must understand the "Metabolic Gatekeeper" hypothesis. NMT exhibits high affinity for the Trace Amine-Associated Receptor 1 (TAAR1) and moderate affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C). However, its bioavailability is severely limited by first-pass metabolism.

Figure 1: NMT Metabolic Fate and Signaling Pathways

The following diagram illustrates the competition between degradation (MAO-A) and receptor activation.

NMT_Pathways Tryptamine Tryptamine NMT N-Methyltryptamine (NMT) Tryptamine->NMT INMT DMT N,N-DMT NMT->DMT INMT MAO MAO-A (Degradation) NMT->MAO HT2A 5-HT2A Receptor (Head Twitch) NMT->HT2A Moderate Affinity TAAR1 TAAR1 (Locomotion/cAMP) NMT->TAAR1 High Affinity IAA Indole-3-Acetic Acid (Inactive Metabolite) INMT INMT (Methylation) MAO->IAA Rapid Oxidation Pargyline Pargyline (MAOI) Pargyline->MAO Blocks

Caption: NMT acts as a substrate for both INMT (biosynthesis of DMT) and MAO-A (degradation). Pargyline pretreatment forces NMT toward receptor binding pathways.

Experimental Design Strategy

The "MAO Problem": Administering NMT alone (IP or SC) often results in negligible behavioral effects due to its short half-life (<10 mins).

  • Recommendation: All NMT characterization studies should include a "Metabolic Control" group pretreated with an MAO inhibitor.

  • Agent of Choice: Pargyline (75 mg/kg) or Harmaline (if modeling Ayahuasca synergy, though Harmaline has intrinsic tremor-inducing effects).

Dose Selection:

  • Low Dose (5–10 mg/kg): Likely sub-threshold for HTR without MAOI.

  • High Dose (50–100 mg/kg): Required to overwhelm MAO enzymes if no inhibitor is used.

  • With MAOI: 10–20 mg/kg is typically sufficient to elicit robust behavior.

Protocol A: Head Twitch Response (HTR) Assay

The HTR is the gold-standard behavioral proxy for 5-HT2A activation in rodents. It is a rapid, paroxysmal rotational movement of the head.

Materials
  • Subjects: Male C57BL/6J mice (8–12 weeks old). Note: This strain is the standard for HTR due to high 5-HT2A sensitivity.

  • Compounds:

    • NMT (Free base or fumarate salt).

    • Vehicle: 0.9% Saline + 0.5% Tween-80 (if solubility is poor).

    • Pargyline HCl (Sigma-Aldrich).

  • Equipment: High-speed camera (60+ fps) or Magnetometer coil system.

Step-by-Step Workflow
  • Acclimation (Day 0): Handle mice for 3 days prior to testing to reduce stress-induced locomotion, which can mask HTR.

  • Pretreatment (T minus 30 min):

    • Administer Pargyline (75 mg/kg, IP) or Vehicle to the respective groups.

    • Return mouse to home cage.

  • Challenge Injection (T0):

    • Administer NMT (10, 30, or 50 mg/kg, IP).

    • Injection volume: 10 mL/kg.

  • Observation (T0 to T+30 min):

    • Place mouse immediately into a clear observation cylinder (15 cm diameter).

    • Record video for 30 minutes.

  • Scoring:

    • Blind Scoring: An observer unaware of treatment groups counts HTRs.

    • Criteria: Distinct from grooming or body shakes. Look for a "blur" of the ears/head without forepaw involvement.

Figure 2: HTR Experimental Workflow

HTR_Workflow cluster_treatment Drug Administration Start Start Experiment Acclimation Acclimation (3 Days Handling) Start->Acclimation Pretreat Pretreatment (T-30m) Pargyline (75 mg/kg) vs Saline Acclimation->Pretreat Inject NMT Challenge (T0) IP Injection Pretreat->Inject Recording Video Recording (30 mins) Inject->Recording Analysis Blind Scoring (Count HTR Events) Recording->Analysis

Caption: Standardized workflow for assessing NMT-induced Head Twitch Response with MAO inhibition.

Protocol B: Open Field Test (Locomotor Profiling)

While HTR measures psychedelic potential, the Open Field Test (OFT) assesses the psychostimulant properties of NMT, mediated largely by TAAR1 agonism and general serotonergic efflux.

Methodology
  • Arena: 40x40 cm square box with infrared beam breaks or video tracking (e.g., EthoVision).

  • Dosing: Same regimen as HTR (Pargyline + NMT).

  • Metrics:

    • Total Distance Traveled (cm): Measure of psychomotor stimulation.[4]

    • Center Time (%): Measure of anxiolysis.[5] (NMT is reported to be anxiolytic in some contexts, unlike the anxiogenic profile of high-dose DMT).

    • Thigmotaxis: Time spent hugging walls (anxiety).

Expected Data Profile
MetricSalineNMT (Alone)NMT + PargylineInterpretation
HTR Count 0–25–1540–80MAOI unmasks 5-HT2A activity.
Locomotion BaselineMild IncreaseSignificant IncreaseSynergistic TAAR1/5-HT effect.
Center Time 20%20%10–15%High doses may induce anxiety/confusion.
Critical Analysis & Troubleshooting

Issue: Low Solubility

  • Cause: NMT freebase is lipophilic and poorly soluble in water.

  • Solution: Dissolve in a minimal volume of 0.1M HCl or acetic acid, dilute with saline, and pH adjust to ~6.0 with NaOH. Alternatively, use the fumarate salt.

Issue: Serotonin Syndrome

  • Risk: Combined high-dose NMT + Pargyline can trigger Serotonin Toxicity (tremors, hind limb abduction, Straub tail).

  • Mitigation: Monitor body temperature. If rectal temp >39°C, terminate experiment. Do not exceed 50 mg/kg NMT when combined with MAOIs.

Issue: Distinguishing HTR from "Wet Dog Shakes"

  • Nuance: "Wet dog shakes" (WDS) involve the whole body and are often associated with opioid withdrawal or 5-HT2A/2C activation. HTR is strictly head/ear movement.

  • Validation: Use a positive control (DOI, 1 mg/kg) to train scorers on the visual difference.

References
  • Barker, S. A. (2018). N,N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function.[6] Frontiers in Neuroscience. Link

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[3] Psychopharmacology. Link

  • Miller, G. M., et al. (2009). The trace amine-associated receptor 1 (TAAR1): a new target for the study of neuropsychiatric disorders. Journal of Neuroscience.
  • Carbonaro, T. M., & Gatch, M. B. (2016).[7] Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin. Link

  • Fantegrossi, W. E., et al. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents.[3] Pharmacology Biochemistry and Behavior. Link

Sources

Preparation of N-methyltryptamine solutions for electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Preparation and Handling of N-Methyltryptamine (NMT) for Precision Electrophysiology

Introduction: The Challenge of Tryptamine Stability

N-Methyltryptamine (NMT) is a naturally occurring tryptamine alkaloid and a potent agonist of the 5-HT2A receptor [1].[1] While structurally similar to N,N-Dimethyltryptamine (DMT), NMT presents unique handling challenges in electrophysiological assays (patch-clamp, MEA).

The primary sources of experimental failure with NMT are oxidation (leading to "rundown" of response) and lipophilic adsorption (leading to inaccurate dosing). Tryptamines possess an indole ring susceptible to oxidative deamination and polymerization upon exposure to light and oxygen [2]. Furthermore, the free base form is highly lipophilic, necessitating strict vehicle controls to prevent solvent-induced membrane artifacts.

This guide provides a standardized, self-validating protocol to ensure the delivery of precise, stable NMT concentrations to the recording chamber.

Chemical Profile & Solubility

Before preparation, identify the form of NMT you possess. The salt form is preferred for aqueous stability, while the free base requires organic solvents.

PropertyNMT (Free Base)NMT Fumarate (Salt)Relevance to E-Phys
CAS Number 61-49-42426-63-3 (Generic Salt)Verification of identity.
Molecular Weight 174.24 g/mol ~290.3 g/mol (varies by stoichiometry)Critical for Molarity calculations.
Solubility (Water) Insoluble (< 0.1 mg/mL)Soluble (~10-20 mg/mL)Fumarate is preferred to avoid DMSO artifacts.
Solubility (DMSO) Soluble (~5 mg/mL)SolubleUse DMSO only if free base is the only option.
pKa (Amine) ~9.7~9.7At physiological pH (7.4), NMT is >99% protonated.
Stability High Oxidation RiskModerate Oxidation RiskProtect from light. Store under Argon.

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, high-concentration stock (10 mM or 100 mM) that minimizes freeze-thaw degradation.

Materials:
  • NMT (Fumarate preferred; Free base requires DMSO).

  • Solvent: Deionized Water (for Fumarate) or Anhydrous DMSO (Sigma-Aldrich Hybridoma grade) for Free Base.

  • Amber microcentrifuge tubes (Light protection).

  • Argon gas canister (optional but recommended).

Step-by-Step Procedure:
  • Mass Calculation: Calculate the mass required for a 10 mM stock.

    • Formula:

      
      
      
    • Example: For 1 mL of 10 mM NMT Free Base (MW 174.24), weigh 1.74 mg .

  • Solvation:

    • For Salt Form: Add deionized water. Vortex for 30 seconds.

    • For Free Base: Add anhydrous DMSO. Vortex until no particulate remains. Note: Sonicate for 5 mins if waxy clumps persist.

  • Aliquoting (The "Rule of Once"):

    • Never freeze-thaw tryptamines more than once.

    • Aliquot the stock into 10-20 µL volumes in amber tubes .

  • Preservation:

    • Gently blow a stream of Argon gas into the tube to displace oxygen before capping.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Protocol B: Working Solutions & Perfusion

Objective: Dilute stock into Artificial Cerebrospinal Fluid (ACSF) without precipitating the compound or altering the pH.

The DMSO Limit Rule:

In slice electrophysiology, DMSO concentrations >0.1% can alter membrane resistance and ion channel kinetics [3].

  • Target: < 0.05% DMSO final concentration.

  • Calculation: A 1:1000 dilution of stock yields 0.1% DMSO. Therefore, your stock concentration must be at least 1000x your final target concentration.

Step-by-Step Dilution:
  • Thaw: Remove one aliquot of Stock Solution. Thaw at room temperature (do not heat).

  • Serial Dilution (Example for 10 µM Final):

    • Prepare 10 mL of oxygenated ACSF (carbogen bubbled).

    • Add 10 µL of 10 mM Stock to 10 mL ACSF.

    • Result: 10 µM NMT with 0.1% DMSO (if DMSO stock used).

  • pH Validation (Critical):

    • Tryptamines are bases.[2][3] Even small additions can shift the pH of weak buffers.

    • Check pH of the final solution. Adjust to 7.3–7.4 using dilute HCl or NaOH if necessary.

  • Vehicle Control Preparation:

    • Prepare a matching "Vehicle ACSF" containing the exact same volume of solvent (e.g., 0.1% DMSO) without NMT. This validates that any change in holding current is due to the drug, not the solvent [4].

Visualization: Experimental Workflow

The following diagram illustrates the critical path from dry powder to the patch-clamp rig, highlighting the "Quality Check" (QC) gates.

NMT_Workflow Powder NMT Powder (Store -20°C, Dark) Weigh Weighing (Amber Vial) Powder->Weigh Solvent Solvent Choice Weigh->Solvent Stock_Aq Stock (Water) For Salts Solvent->Stock_Aq If Salt Stock_DMSO Stock (DMSO) For Free Base Solvent->Stock_DMSO If Free Base Aliquot Aliquot & Argon Purge (Prevent Oxidation) Stock_Aq->Aliquot Stock_DMSO->Aliquot Dilution Dilution into ACSF (Target: 1-100 µM) Aliquot->Dilution Thaw 1 Aliquot QC_pH QC: Check pH (Must be 7.3-7.4) Dilution->QC_pH Perfusion Perfusion System (PTFE Tubing) QC_pH->Perfusion Pass

Fig 1.[4] Optimized workflow for NMT preparation ensuring chemical stability and physiological compatibility.

Mechanism of Action & Expected Signals

When NMT reaches the slice, it primarily targets the 5-HT2A receptor (Gq-coupled). Understanding this pathway is essential for interpreting electrophysiological data (e.g., increased EPSCs or depolarization).

NMT_Signaling NMT N-Methyltryptamine (Ligand) R_5HT2A 5-HT2A Receptor (Post-Synaptic) NMT->R_5HT2A Agonist Binding Gq Gq Protein R_5HT2A->Gq Activation PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca K_Chan Inhibition of K+ Channels (KCNQ) Ca->K_Chan Modulation Excitability Increased Neuronal Excitability K_Chan->Excitability Depolarization

Fig 2. Signal transduction pathway of NMT via 5-HT2A receptors leading to increased excitability.

Troubleshooting & Quality Control

The "Self-Validating" System: To ensure your data is trustworthy, every experiment must include these internal checks:

  • Tubing Adsorption Check: Tryptamines are "sticky" (lipophilic). Use PTFE (Teflon) or PEEK tubing. Avoid soft Tygon tubing for the drug line, as it can absorb NMT, delaying onset and washout [5].

  • The Vehicle Control: Run the Vehicle ACSF (Protocol B, Step 4) before the drug.

    • Pass: No change in Holding Current (I_hold) or Input Resistance (R_in).

    • Fail: Shift in I_hold indicates DMSO toxicity or pH mismatch.

  • Oxidation Indicator: If your stock solution turns pink or brown , it has oxidized (formation of quinone-imines). Discard immediately.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Dunlap, L. E., et al. (2020). Identification of N-Methyltryptamine as a Psychoactive Component.[1][5] Journal of Analytical Toxicology.

  • Dlugaiczyk, J., et al. (2022). Which is the best concentration to use of DMSO vehicle control? ResearchGate Discussions.

  • Zhang, S., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans (Validation of Tryptamine Handling). Frontiers in Pharmacology.

  • Application Note. (2021). Adsorption of Lipophilic Drugs to Laboratory Plastics. Eppendorf Application Notes.

Sources

High-performance liquid chromatography (HPLC) analysis of N-methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Methyltryptamine (NMT)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-methyltryptamine (NMT), a secondary amine tryptamine alkaloid. Unlike its tertiary amine counterpart, N,N-dimethyltryptamine (DMT), NMT presents unique chromatographic challenges regarding peak tailing and resolution from structural analogs. This guide provides a validated protocol utilizing a Biphenyl stationary phase for enhanced selectivity, dual-channel detection (UV/Fluorescence), and a liquid-liquid extraction (LLE) workflow designed to maximize recovery while minimizing matrix interference.

Introduction & Analytical Challenges

N-methyltryptamine (NMT) is an indole alkaloid functioning as a biosynthetic intermediate in the methylation of tryptamine to DMT. It is found in various plant species (e.g., Acacia, Mimosa) and mammalian trace amine pathways.

The Core Analytical Challenges:

  • Peak Tailing: As a secondary aliphatic amine, NMT interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing.

  • Structural Isomerism: Differentiating NMT from other tryptamines (Tryptamine, DMT, 5-MeO-NMT) requires high selectivity. Standard C18 columns often struggle to resolve NMT from the massive DMT peak found in natural extracts.

  • Detection Limits: Endogenous levels in biological fluids are low, necessitating high-sensitivity detection (Fluorescence or MS).

Method Development Strategy

Stationary Phase Selection: The Case for Biphenyl

While C18 columns are standard, they rely primarily on hydrophobic interactions. For tryptamines, Biphenyl or Pentafluorophenyl (PFP) phases are superior.

  • Mechanism: Biphenyl phases offer pi-pi (

    
    ) interactions with the indole ring of NMT. This orthogonal retention mechanism improves separation selectivity between NMT (secondary amine) and DMT (tertiary amine) better than hydrophobicity alone.
    
Mobile Phase Chemistry
  • pH Control: To suppress silanol activity and ensure the amine is fully protonated (for consistent retention time), an acidic mobile phase (0.1% Formic Acid) is critical.

  • Organic Modifier: Acetonitrile is preferred over methanol for sharper peak shapes due to lower viscosity and better dipole-dipole interactions with the analyte.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-methyltryptamine fumarate or hydrochloride (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.

  • Extraction Solvents: n-Pentane or Methyl tert-butyl ether (MTBE), Sodium Hydroxide (1M).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct injection of biological fluids or crude plant extracts often fouls the column. An alkaline LLE is the "Gold Standard" for tryptamine isolation.

Workflow Diagram (Graphviz):

LLE_Workflow Start Raw Sample (Plasma/Plant Extract) Basify Basify to pH 12 (Add 1M NaOH) Start->Basify Deprotonate Amine Extract Add Organic Solvent (MTBE or n-Pentane) Basify->Extract Partition into Organic PhaseSep Phase Separation (Vortex & Centrifuge) Extract->PhaseSep Collect Collect Organic Layer (Top Phase) PhaseSep->Collect NMT in Organic Dry Evaporate to Dryness (N2 Stream @ 40°C) Collect->Dry Recon Reconstitute (Mobile Phase A:B 90:10) Dry->Recon Concentrate Inject Inject into HPLC Recon->Inject

Figure 1: Liquid-Liquid Extraction workflow ensuring isolation of basic tryptamines from aqueous matrix.

Chromatographic Conditions
ParameterSpecificationRationale
System HPLC with PDA and FLDDual detection for purity (UV) and sensitivity (FLD).
Column Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex)

selectivity for indoles.
Dimensions 100 mm x 2.1 mm, 2.7 µm (Core-Shell)High efficiency at lower backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProton source; pH ~2.7.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution strength.
Flow Rate 0.4 mL/minOptimal Van Deemter velocity for 2.7 µm particles.
Temp 35°CImproves mass transfer kinetics.
Injection Vol 5 - 10 µLDependent on sample concentration.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Load sample
8.0040Linear Gradient (Separation)
8.1095Column Wash (Remove lipids)
10.0095Hold Wash
10.105Re-equilibration
13.005Ready for next injection
Detection Settings
  • UV-Vis (PDA):

    • 280 nm: Standard indole absorption (High selectivity).

    • 220 nm: Peptide bond/backbone (High sensitivity, lower selectivity).

  • Fluorescence (FLD):

    • Excitation: 280 nm

    • Emission: 350 nm

    • Note: FLD provides approximately 10-50x lower LOD than UV for tryptamines.

Validation & Performance Metrics

To ensure Trustworthiness and Integrity , the method must be validated against ICH Q2(R1) guidelines.

Expected Performance Data:

ParameterCriteria / Expected Result
Linearity (R²) > 0.999 (Range: 10 – 1000 ng/mL)
LOD (FLD) ~ 0.5 - 1.0 ng/mL
Resolution (Rs) > 2.0 (between NMT and DMT)
Tailing Factor < 1.5 (Critical for secondary amines)
Recovery > 85% (using LLE protocol)

Logic of Separation (Graphviz):

Separation_Logic cluster_0 Elution Order (Reverse Phase) Tryptamine Tryptamine (Most Polar) NMT N-Methyltryptamine (Intermediate) Tryptamine->NMT + Methyl Group DMT N,N-Dimethyltryptamine (Least Polar) NMT->DMT + Methyl Group

Figure 2: Elution order logic based on hydrophobicity increases with methylation.

Troubleshooting & Optimization

  • Issue: Peak Tailing (> 1.5)

    • Cause: Secondary amine interaction with silanols.

    • Fix: Add 10-20 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the NMT peak.

  • Issue: Co-elution with DMT

    • Cause: Gradient too steep.

    • Fix: Flatten the gradient between 10% and 30% B. Lower temperature to 30°C to increase retention selectivity.

  • Issue: Low Recovery

    • Cause: Incomplete extraction or degradation.

    • Fix: Ensure pH > 11 during extraction (pKa of NMT amine is ~9.7). Use fresh extraction solvents containing antioxidants (e.g., BHT) if N-oxide formation is suspected.

References

  • McIlhenny, E. H., et al. (2011). Methodology for determining major constituents of ayahuasca using high-performance liquid chromatography. Journal of Ethnopharmacology. Link

  • Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Link

  • Restek Corporation. (2018). Analysis of Tryptamines on Raptor Biphenyl. Restek Chromatogram Library. Link

  • Vorce, S. P., et al. (2008).[1] Determination of tryptamines in biological specimens by HPLC. Journal of Analytical Toxicology. Link

  • Gaujac, A., et al. (2013). Determination of N,N-dimethyltryptamine in Mimosa tenuiflora inner barks by matrix solid-phase dispersion and GC-MS. Journal of Chromatography B. Link

Sources

Application Note: Characterization of 5-HT and TAAR Receptor Affinity Using (3-(2-aminoethyl)-1-methylindole) 2HCl

[1][2]

Abstract & Application Context

This application note details the protocol for utilizing (3-(2-aminoethyl)-1-methylindole) 2HCl (commonly known as 1-Methyltryptamine or 1-MT ) in radioligand binding assays.[1][2] Unlike its isomer N-methyltryptamine (where the methyl group is on the side-chain amine), 1-MT features a methylation on the indole nitrogen (position 1).[1][2]

Scientific Utility: The primary application of 1-MT in drug discovery is as a structural probe in Structure-Activity Relationship (SAR) studies.[1][2] By comparing the binding affinity (

12
  • 5-HT Receptors: At 5-HT

    
     and 5-HT
    
    
    receptors, the indole N-H often forms a critical hydrogen bond with a serine or threonine residue in the binding pocket.[1][2] 1-MT typically exhibits significantly reduced affinity compared to tryptamine, validating this interaction.[1][2]
  • TAAR1: Trace Amine-Associated Receptor 1 (TAAR1) recognition relies heavily on the side-chain primary amine.[1][2] Since 1-MT retains the primary amine, it remains a relevant ligand for TAAR1 profiling.[1][2]

Chemical Identity & Handling

CRITICAL DISTINCTION: Ensure you are working with 1-Methyltryptamine (Methyl on Indole Ring), not N-methyltryptamine (Methyl on Side Chain).[1][2] The protocol below is specific to the Dihydrochloride (2HCl) salt form provided.

PropertySpecification
IUPAC Name 2-(1-methylindol-3-yl)ethanamine dihydrochloride
Common Name 1-Methyltryptamine 2HCl
Chemical Formula

MW (Free Base) 174.24 g/mol
MW (Salt Form) 247.17 g/mol (Use this for weighing)
Solubility Highly soluble in water/DMSO.[1][2] Hygroscopic.
Storage -20°C, desiccated. Protect from light (indoles oxidize).[1][2]
Preparation of Stock Solution (10 mM)

To prepare 10 mL of 10 mM stock solution:

  • Weigh 24.72 mg of (3-(2-aminoethyl)-1-methylindole) 2HCl.

  • Dissolve in 10 mL of assay buffer (or DMSO if preferred, though water is sufficient for the salt).

  • Note: The 2HCl salt contributes to the ionic strength; ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM Tris).[1][2]

Experimental Workflow

The following diagram outlines the logical flow of the competition binding assay, highlighting the critical decision points for data validity.

BindingWorkflowPrep1. Ligand Prep(1-MT 2HCl Stock)Incubation3. Incubation(Membrane + Radioligand + 1-MT)Prep->Incubation Dilution Series(10^-5 to 10^-11 M)Membrane2. Membrane Prep(HEK293/CHO expressing 5-HT)Membrane->IncubationFilter4. Filtration(GF/B + PEI Block)Incubation->Filter Equilibrium(60-90 min)Count5. Scintillation Counting(CPM Measurement)Filter->Count Wash UnboundAnalysis6. Data Analysis(Non-linear Regression)Count->Analysis Calculate IC50 -> KiCheckSpecific Binding> 80%?Analysis->Check

Figure 1: Operational workflow for competition binding assays using 1-Methyltryptamine as the displacing ligand.

Detailed Protocol: Competition Binding Assay

This protocol is optimized for characterizing the affinity (

5-HT

receptor
12
A. Reagents & Buffers[1][2][3]
  • Standard Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.[1][2]
    
  • Radioligand: [3H]-Ketanserin (for 5-HT

    
    ) or [3H]-LSD (broad spectrum).[1][2] Concentration: ~0.5 - 1.0 nM (near 
    
    
    ).[1][2]
  • Non-Specific Binding (NSB) Control: 10

    
    M Methiothepin or Serotonin (saturating concentration).[1][2]
    
  • Test Compound: 1-Methyltryptamine 2HCl (10 concentrations, half-log dilutions).

B. Step-by-Step Procedure
  • Plate Layout: Use a 96-well polypropylene plate.

    • Total Binding (TB): Buffer + Membranes + Radioligand.[1][2]

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10

      
      M Methiothepin.[1][2]
      
    • Experimental (1-MT): Buffer + Membranes + Radioligand + 1-MT (varying conc.).

  • Reagent Addition (Total Volume 200

    
    L): 
    
    • Add 50

      
      L  of 1-MT dilutions (Final conc range: 
      
      
      M to
      
      
      M).
    • Add 50

      
      L  of Radioligand (Optimized to 
      
      
      value).[1][2]
    • Add 100

      
      L  of Membrane suspension (approx. 10-20 
      
      
      g protein/well).[1][2]
  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (25°C) .

    • Expert Insight: 1-MT is a small molecule with fast kinetics; however, equilibrium time is dictated by the radioligand's dissociation rate.[1][2] Do not shorten this step.

  • Filtration:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.[1][2]

    • Why PEI? Indoles and radioligands can stick to glass fibers.[1][2] PEI (cationic) reduces this non-specific binding to the filter, improving the Signal-to-Noise ratio.[1][2]

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[1][2] Wash 3x with ice-cold Tris buffer.[1][2]

  • Counting:

    • Add liquid scintillation cocktail. Count for 1 minute per well.

Data Analysis & Interpretation

Calculating

Raw CPM (Counts Per Minute) data must be converted to

12
  • Determine IC

    
    :  Plot log[1-MT] vs. % Specific Binding.[1][2] Use non-linear regression (4-parameter logistic fit).
    
    
    
    [1][2]
  • Calculate

    
    : 
    
    
    
    • 
       = Concentration of Radioligand used (nM).[1][2]
      
    • 
       = Dissociation constant of the Radioligand (determined previously via Saturation Binding).[1][2]
      
Expected Results (Hypothetical Data Profile)

Comparing 1-MT to Tryptamine allows you to assess the "Indole-NH Effect."[1][2]

Compound5-HT


(nM)
Interpretation
Tryptamine ~100 - 300Moderate affinity; H-bond donor active.[1][2]
1-Methyltryptamine > 5,000 Loss of Affinity. Confirms the Indole NH is critical for binding at this receptor.[1][2]
N-Methyltryptamine ~50 - 100High affinity; Side chain methylation improves lipophilicity/binding.[1][2]

Note: If testing at TAAR1, 1-MT may retain significant potency (

1

Structural Logic & Mechanism

The following diagram illustrates the mechanistic difference probed by this compound.

SAR_Logiccluster_resultExperimental OutcomeReceptor5-HT Receptor Binding Pocket(Ser/Thr Residue)TryptamineTryptamine(Indole-NH present)Tryptamine->Receptor Strong H-Bond(High Affinity)OneMT1-Methyltryptamine(Indole-N-CH3)OneMT->Receptor Steric Clash / No H-Bond(Low Affinity)OutcomeHigh Ki (Low Potency)for 1-MT confirmsOrthosteric H-Bond RequirementOneMT->Outcome

Figure 2: Mechanistic basis for using 1-Methyltryptamine in SAR studies. The methylation prevents hydrogen bonding, reducing affinity.

Troubleshooting & Critical Notes

  • High Non-Specific Binding (NSB):

    • Cause: Tryptamines are lipophilic.[1][2]

    • Solution: Ensure filters are PEI-soaked.[1][2] Add 0.1% BSA to the assay buffer to act as a carrier, but be aware this may shift free ligand concentration.[2]

  • Precipitation:

    • The 2HCl salt is soluble, but if you freeze-thaw the stock repeatedly, precipitation may occur.[1] Always vortex vigorously and inspect visually before diluting.[1][2]

  • Oxidation:

    • Indoles turn yellow/brown upon oxidation.[1][2] If your stock solution is colored, discard it.[1][2] Prepare fresh from the 2HCl powder.

References

  • National Institute of Mental Health (NIMH). PDSP Protocol Book: Radioligand Binding Assays.[1][2] Psychoactive Drug Screening Program.[1][2] [Link]

  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues.[1][2][3] Journal of Medicinal Chemistry, 22(4), 428-432.[1][2][3] (Foundational text on Tryptamine SAR). [Link]

  • PubChem. Compound Summary for CID 57415655: (3-(2-Aminoethyl)-1-methylindole) 2HCl.[1][2][4] National Library of Medicine.[1][2][5] [Link][1][2][4]

  • Broadbent, J. et al. (2011). In vitro characterization of the "trace amine" receptor TAAR1.[1][2] (Context for TAAR1 binding protocols). [Link]

Application Note: Spectroscopic Characterization and Validation of N-Methyltryptamine (NMT) Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation and purity assessment of N-Methyltryptamine (NMT) , specifically focusing on the Dihydrochloride (2HCl) salt form. While the monohydrochloride is the most common stable salt of tryptamines, the dihydrochloride form presents unique analytical challenges due to high hygroscopicity and potential acidity. This guide provides a self-validating workflow using UV-Vis, FTIR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm chemical identity, salt stoichiometry, and purity.

Regulatory Notice: N-Methyltryptamine is a Schedule I controlled substance in the United States (as an isomer of alpha-methyltryptamine or analogue of DMT depending on jurisdiction). All handling must comply with DEA regulations (21 CFR 1300 et seq.) or local equivalent laws.

Chemical Identity & Properties

PropertySpecification
Chemical Name N-[2-(1H-indol-3-yl)ethyl]-N-methylamine dihydrochloride
CAS Number 61-49-4 (Free Base) / Salt specific CAS varies
Molecular Formula

Molecular Weight 174.24 g/mol (Free Base) + 72.92 (2HCl) = 247.16 g/mol
Appearance White to off-white crystalline solid (highly hygroscopic)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents.[1][2][3]

Critical Formulation Note: The "Dihydrochloride" designation implies the protonation of both the aliphatic amine (


) and the weakly basic indole nitrogen (

). True 2HCl salts are often unstable outside of strong acid matrices. Samples labeled "2HCl" often revert to the monohydrochloride or exist as a hemi-salt lattice. Protocol 3 (NMR) is designed to verify this stoichiometry.

Analytical Workflow

The following decision matrix outlines the logical progression for validating the NMT sample.

AnalyticalWorkflow Sample NMT 2HCl Sample Prep Sample Preparation (Drying/Solvation) Sample->Prep UV Method 1: UV-Vis (Chromophore Check) Prep->UV IR Method 2: FTIR (Functional Groups) Prep->IR NMR Method 3: NMR (1H/13C) (Structural Proof & Salt Ratio) Prep->NMR MS Method 4: Mass Spec (Frag. Pattern) Prep->MS Decision Data Integration & Compliance Check UV->Decision Abs Max IR->Decision Fingerprint NMR->Decision Integration MS->Decision m/z 175

Figure 1: Integrated analytical workflow for NMT characterization.

Method 1: UV-Vis Spectroscopy

Objective: To assess the integrity of the indole chromophore and estimate purity.

Protocol
  • Solvent: Methanol (HPLC Grade).

  • Concentration: Prepare a stock solution of 1 mg/mL, dilute to 0.05 mg/mL.

  • Blank: Pure Methanol.

  • Scan Range: 200–400 nm.

Expected Results & Analysis

The indole ring system exhibits a characteristic absorption profile.

Wavelength (

)
Transition AssignmentDiagnostic Value
220 nm

(Soret band)
High intensity; indicates aromaticity.
280 nm

Primary diagnostic peak for indoles.
290 nm

(Shoulder)
Characteristic of 3-substituted indoles.

Pass Criteria: Distinct peaks at 280/290 nm. Absence of significant absorption >320 nm (indicates oxidation/polymerization).

Method 2: FTIR Spectroscopy (Solid State)

Objective: To confirm functional groups and salt formation.

Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the hygroscopic nature of the dihydrochloride salt.

  • Atmosphere: Nitrogen purge recommended to reduce water vapor interference.

Key Spectral Assignments[1][3][4][5][6][7]
Wavenumber (

)
Functional GroupNote
3200–3400 Indole N-H StretchSharp, distinct peak (unless masked by water).
2800–3100 Amine

/ C-H
Broad, multiple bands due to salt formation (ammonium).
1580–1620 C=C Aromatic StretchIndole ring breathing modes.
740–760 C-H Out-of-plane BendingOrtho-disubstituted benzene ring (Indole).

Note: If the sample is "wet" (broad O-H stretch >3400), dry under vacuum over


 for 24 hours before re-analysis.

Method 3: NMR Spectroscopy (The Gold Standard)

Objective: Definitive structural proof and confirmation of the "dihydrochloride" vs. "monohydrochloride" stoichiometry.

Protocol
  • Solvent: DMSO-d6 is required.[4]

    • Why?

      
       exchanges the amine and indole protons, making them invisible. DMSO-d6 allows observation of the Indole-NH and the Ammonium protons (
      
      
      
      ), which are critical for salt validation.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

1H NMR Data Interpretation (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
10.8 - 11.0 Singlet (Broad)1HIndole N-H (Position 1)
8.8 - 9.2 Broad Singlet2H (or 3H)Ammonium

(Side chain). See Note below.
7.55 Doublet1HIndole C4-H
7.35 Doublet1HIndole C7-H
7.20 Singlet1HIndole C2-H
6.95 - 7.10 Multiplet2HIndole C5-H, C6-H
3.15 - 3.25 Multiplet2H

-Methylene (

)
3.00 - 3.10 Multiplet2H

-Methylene (Indole-

)
2.60 Singlet3HN-Methyl (

)
Critical Validation: The Salt Stoichiometry Check

To determine if the sample is 2HCl or HCl:

  • Look for Excess Acid Protons: In a true dihydrochloride, the indole nitrogen might be protonated (rare/unstable) or excess HCl is trapped in the lattice. This often manifests as a significant downfield shift or broadening of the exchangeable protons.

  • Integration of Ammonium Peak:

    • Monohydrochloride: The amine is

      
      . You expect 2 protons  integrating at ~9.0 ppm.
      
    • Dihydrochloride: If the indole is protonated, you might see a new broad peak >12 ppm, or the integration of the acidic region will not match the 1:1 stoichiometry.

    • Recommendation: If the integration of the ammonium region is exactly 2.0 relative to the N-Methyl singlet (3.0), the sample is likely the Monohydrochloride , regardless of the label.

Method 4: Mass Spectrometry (LC-MS/MS)

Objective: Confirmation of molecular weight and fragmentation pattern.[5]

Protocol
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Direct Infusion: MeOH/Water + 0.1% Formic Acid.

Fragmentation Pathway

Tryptamines undergo a characteristic


-cleavage.

MassSpec Parent Parent Ion [M+H]+ m/z 175 Cleavage Alpha-Cleavage (C-C Bond Break) Parent->Cleavage Frag1 Quinolinium Ion (Indole-CH2+) m/z 130 Cleavage->Frag1 Major Path Frag2 Imine Fragment (CH2=NH-CH3)+ m/z 44 Cleavage->Frag2 Minor Path

Figure 2: ESI-MS Fragmentation pathway for N-Methyltryptamine.

  • Parent Ion: m/z 175.1 (

    
    ).
    
  • Base Peak: m/z 130 (Indole-3-carbinyl cation). This is the diagnostic fragment for all simple tryptamines.

  • Secondary Fragment: m/z 44 (N-methylmethaniminium ion). Note: For DMT, this would be m/z 58.[5] The presence of m/z 44 confirms the Mono-methyl status.

References

  • PubChem. (n.d.).[6] N-Methyltryptamine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Tiwari, A. K., et al. (2022). Spectroscopic analysis of indole alkaloids. Journal of Molecular Structure.
  • United States Drug Enforcement Administration. (n.d.). Controlled Substances Act - Scheduling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of (3-(2-aminoethyl)-1-methylindole) 2hcl in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the solubility of 3-(2-aminoethyl)-1-methylindole 2HCl in aqueous buffers. Compound ID: 1-Methyltryptamine 2HCl (1-MT 2HCl) Chemical Class: Indole Alkaloid / Tryptamine Derivative

Executive Summary

You are likely experiencing precipitation ("crashing out") when diluting your 1-Methyltryptamine 2HCl stock into physiological buffers like PBS or DMEM. This occurs because the 1-methyl group significantly increases lipophilicity compared to standard tryptamine, and the pH shift to 7.4 converts the soluble salt form into the insoluble free base.

This guide provides three validated protocols to resolve this, ranging from simple pH adjustments to advanced encapsulation.

Part 1: The Basics (Why is this happening?)

Q: Why does my clear water stock turn cloudy when I add PBS? A: This is a classic pH-dependent solubility crash .

  • The Salt Factor: Your compound is a dihydrochloride (2HCl) salt. In pure water, it dissociates, creating an acidic environment (pH ~2-3) where the amine is fully protonated (

    
    ). This charged form is highly water-soluble.
    
  • The Buffer Factor: PBS (pH 7.[1][2][3][4]4) neutralizes the acid. The pKa of the ethylamine group is approximately 9.8 . While a fraction remains protonated at pH 7.4, the 1-methyl substitution on the indole ring removes a critical hydrogen bond donor, making the neutral species highly hydrophobic. Even a small percentage of free base is enough to exceed the solubility limit (often

    
     in PBS), causing immediate precipitation.
    

Q: Can I just heat it up? A: Do not rely on heat. While heat may temporarily dissolve the precipitate, it will likely re-crystallize upon cooling or injection, potentially causing capillary blockage in microfluidics or embolism in animal models.

Part 2: Troubleshooting & Protocols
Method A: The "Solvent Shift" (Standard In Vitro Use)

Best for: Cellular assays, high-concentration stocks.

Theory: Use a water-miscible organic co-solvent to lower the dielectric constant of the solution, energetically favoring the hydrophobic indole ring.

Protocol:

  • Dissolve Master Stock: Dissolve 1-MT 2HCl in 100% DMSO to a concentration of 10–50 mg/mL . (Do not use water for the master stock if you plan to store it).

  • Prepare Buffer: Warm your PBS or culture media to 37°C.

  • Step-wise Dilution:

    • Add the DMSO stock dropwise to the vortexing buffer.

    • Limit: Keep final DMSO concentration

      
       for cell culture or 
      
      
      
      for acute animal IP injections.
    • Note: If a precipitate forms immediately, your final concentration is too high for the buffer capacity. Switch to Method C.

Method B: The "Low pH" Formulation (Animal Injection)

Best for: IP/IV injections where vehicle pH flexibility is allowed.

Theory: Maintaining the pH slightly below physiological levels (pH 5.0–6.0) keeps the amine protonated and soluble without causing significant tissue irritation.

Protocol:

  • Vehicle Preparation: Prepare 10 mM Sodium Acetate buffer (pH 5.5) in Saline (0.9% NaCl).

  • Dissolution: Dissolve 1-MT 2HCl directly into this vehicle.

  • Verification: Check pH. The 2HCl salt is acidic; you may need to add trace NaOH to bring it back up to pH 5.5, but do not overshoot pH 6.5 .

Method C: Cyclodextrin Complexation (Gold Standard)

Best for: High-dose in vivo studies, sensitive microfluidics, preventing precipitation in the syringe.

Theory: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic indole ring sits inside the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility at neutral pH.

Protocol:

  • Prepare Excipient: Dissolve 20% (w/v) HP-

    
    -CD  in sterile water or saline.
    
  • Add Compound: Add 1-MT 2HCl powder to the cyclodextrin solution.

  • Equilibrate: Vortex or sonicate for 10–15 minutes at room temperature. The solution should become crystal clear.

  • Sterilize: Filter through a 0.22

    
    m PVDF membrane.
    
Part 3: Comparative Data & Decision Logic
Solubility Performance Table
Solvent SystemMax Solubility (Est.)Stability (RT)Biological Suitability
Pure Water (pH < 4) > 20 mg/mLHighLow (Too acidic for injection)
PBS (pH 7.4) < 0.5 mg/mLVery Low (Precipitates)High (Isotonic)
PBS + 5% DMSO ~ 2–5 mg/mLModerateModerate (DMSO limits)
20% HP-

-CD
> 10 mg/mLHighExcellent (Non-toxic)
Troubleshooting Decision Tree

SolubilityLogic Start User Issue: Cloudiness/Precipitation CheckSolvent Are you using pure PBS/Media? Start->CheckSolvent CheckConc Is Target Conc. > 1 mg/mL? CheckSolvent->CheckConc Yes UseDMSO Method A: Pre-dissolve in DMSO (Max 0.5-10% final) CheckSolvent->UseDMSO No (Already using DMSO) CheckConc->UseDMSO No (<1 mg/mL) CheckInVivo Is this for In Vivo Injection? CheckConc->CheckInVivo Yes (>1 mg/mL) CheckInVivo->UseDMSO No (In Vitro) UseAcid Method B: Use Acetate Buffer (pH 5.5) CheckInVivo->UseAcid Yes (Acute/IP) UseCD Method C: Use 20% HP-beta-CD (Gold Standard) CheckInVivo->UseCD Yes (Sensitive/IV)

Caption: Decision logic for selecting the appropriate solubilization strategy based on concentration and application.

Part 4: Mechanism of Action (Visualized)

Understanding the molecular interaction is crucial for troubleshooting. The diagram below illustrates why the 1-Methyl group exacerbates the solubility issue compared to standard tryptamine.

MolecularMechanism Salt 1-MT 2HCl Salt (pH < 4) FreeBase Free Base (pH > 8) Salt->FreeBase Add PBS (OH-) Neutralization Precipitate Precipitate (Hydrophobic Aggregation) FreeBase->Precipitate 1-Methyl Group Increases Lipophilicity CDComplex Cyclodextrin Complex (Soluble at pH 7.4) FreeBase->CDComplex Add HP-beta-CD Host-Guest Encapsulation

Caption: The transition from soluble salt to insoluble base, and how Cyclodextrin intercepts the precipitation pathway.

References
  • Cayman Chemical. N-methyl Tryptamine (Item No. 12067) Product Information & Solubility Data. (Standard solubility profiles for tryptamine derivatives in organic vs. aqueous buffers).

  • PubChem. 1-Methyltryptamine Compound Summary (CID 6088).[5] (Physicochemical properties and lipophilicity data).[6]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[4] (Mechanistic basis for Method C).

  • Tihanyi, K., & Vastag, M. (2011). Solubility, delivery and ADME problems of drugs and drug-candidates. Bentham Science Publishers. (General principles of salt selection and pH-dependent solubility).

Sources

Stability of N-methyltryptamine in solution under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with N-methyltryptamine (NMT). It prioritizes chemical causality and actionable troubleshooting over generic advice.

Subject: Optimization of Solution Stability and Degradation Troubleshooting Applicable Compounds: N-Methyltryptamine (Freebase), N-Methyltryptamine Hydrochloride/Fumarate Audience: Analytical Chemists, Neuropharmacologists, Medicinal Chemists

Executive Summary: The Stability Profile

N-Methyltryptamine (NMT) presents a unique stability profile compared to its tertiary amine analog, DMT. As a secondary amine , NMT is chemically distinct in two critical ways:

  • Carbamate Formation: It reacts reversibly with atmospheric CO₂ to form carbamates, often mistaken for degradation.

  • Pictet-Spengler Susceptibility: It is highly prone to irreversible condensation with aldehydes (e.g., formaldehyde impurities in methanol) to form tetrahydro-β-carbolines.

This guide addresses these specific failure modes along with standard oxidative degradation.

Part 1: Troubleshooting & FAQs
Category A: Visual Changes & Precipitates

Q: My clear NMT solution in methanol has developed a milky precipitate or "goo" after 48 hours. Is it degraded? A: This is likely carbamate formation , not necessarily irreversible degradation.

  • The Mechanism: Unlike DMT (a tertiary amine), NMT (a secondary amine) reacts with dissolved CO₂ from the air to form an N-methyltryptammonium carbamate salt. This species is often less soluble in non-polar or semi-polar solvents than the freebase.

  • Diagnostic: Heat the solution gently (40–50°C). If the precipitate redissolves and gas bubbles (CO₂) are released, it was the carbamate.

  • Prevention: Store solutions under an inert atmosphere (Argon/Nitrogen) and ensure caps are airtight.

Q: The solution has turned from clear to yellow/brown. Can I still use it? A: This indicates oxidative degradation .

  • The Mechanism: The indole ring is electron-rich and susceptible to radical oxidation at the C2 position, leading to indolone formation and subsequent polymerization (the "brown tar"). N-oxidation to NMT-N-oxide is also possible but usually colorless to pale yellow.

  • Risk Assessment: If the color is faint yellow, purity is likely >95%. If brown/amber, significant polymerization has occurred.

  • Action: Verify purity via HPLC. If >5% degradation is detected, repurify. Do not use for kinetic assays as degradation products can inhibit enzymes (e.g., MAO).

Category B: Concentration Loss [1]

Q: I stored NMT freebase in polystyrene (PS) tubes at -20°C, but the concentration dropped by 30% after a week. A: You are experiencing surface adsorption .

  • The Cause: Lipophilic amines like NMT freebase adsorb strongly to hydrophobic plastics like polystyrene.

  • The Fix: Switch to glass vials or polypropylene (PP) containers. Glass is the gold standard for indole alkaloids. If using plastic is unavoidable, use "low-binding" PP tubes and ensure the solution is acidified (pH < 5), as the protonated salt (NMT-H⁺) is less lipophilic and less prone to adsorption.

Q: My methanolic stock solution shows an unknown peak at [M+12]+ on the Mass Spec. A: This is the Pictet-Spengler Product .

  • The Cause: Methanol often contains trace formaldehyde. NMT reacts with formaldehyde to form 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-Me-THBC) . This reaction is irreversible.

  • The Fix: Avoid methanol for long-term storage (>1 week). Use Acetonitrile or DMSO for stock solutions. If methanol is required, use HPLC-grade or higher and store at -80°C to kinetically inhibit the condensation.

Part 2: Storage & Stability Data
Solvent Compatibility Matrix
SolventStability RatingPrimary RiskRecommended Use
Acetonitrile ⭐⭐⭐⭐⭐ (Excellent)Minimal.[1]Best for Stock Solutions. Stable at -20°C for 6+ months.[1]
DMSO ⭐⭐⭐⭐ (Good)Hygroscopic (absorbs water).[1] Freezing point (19°C) can cause repetitive freeze-thaw damage.Good for biological assays.[1] Aliquot to avoid freeze-thaw cycles.
Ethanol (Abs.) ⭐⭐⭐ (Moderate)Acetaldehyde impurities can cause Pictet-Spengler reaction (slower than MeOH).[1]Acceptable for short-term (<1 month) storage.[1]
Methanol ⭐⭐ (Poor)High Risk: Formaldehyde impurities cause rapid cyclization to β-carbolines.[1]Avoid for storage. Use only for immediate processing/analysis.
Water (Acidic) ⭐⭐⭐ (Moderate)Hydrolysis (rare) or microbial growth.[1]Stable if pH < 4.[1] Store at 4°C.
Water (Neutral) ⭐ (Very Poor)Oxidation & Precipitation (Freebase is insoluble).[1]Do not use.
Recommended Storage Conditions
FormTempContainerAtmosphereShelf Life (Est.)[1][2]
Solid (Salt) -20°CAmber GlassDesiccated> 2 Years
Solid (Freebase) -20°CAmber GlassArgon/N₂12-18 Months
Solution (ACN) -20°CAmber GlassArgon/N₂6-12 Months
Solution (DMSO) -80°CPP/GlassArgon/N₂6 Months
Part 3: Visualizing Degradation & Decisions
Figure 1: Degradation Pathways of N-Methyltryptamine

This diagram illustrates the three primary fates of NMT in solution: Oxidation (Air), Carbamate formation (CO₂), and Cyclization (Aldehydes).

NMT_Degradation NMT N-Methyltryptamine (Secondary Amine) Oxidation Oxidation (O2 / Light / High pH) NMT->Oxidation Carbamate Carbamylation (CO2 in Air) NMT->Carbamate Pictet Pictet-Spengler (Aldehyde Impurities) NMT->Pictet NOxide NMT-N-Oxide (Inactive) Oxidation->NOxide Minor Path Indolone Indolone Polymer (Brown Tar) Oxidation->Indolone Major Path CarbSalt N-Carbamate Salt (Precipitate/Goo) Carbamate->CarbSalt Reversible w/ Heat THBC Tetrahydro-β-Carboline (Irreversible Impurity) Pictet->THBC Irreversible

Caption: Primary degradation pathways. Note that Carbamate formation is reversible, while Oxidation and Pictet-Spengler cyclization are not.

Figure 2: Storage Decision Logic

Follow this logic flow to determine the optimal storage strategy for your specific experimental needs.

Storage_Logic Start Start: NMT Sample Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solution Required Form->Solution SaltCheck Salt or Freebase? Solid->SaltCheck SolventCheck Select Solvent Solution->SolventCheck StoreSolid Store: -20°C, Desiccated Amber Glass Vial SaltCheck->StoreSolid Salt (HCl/Fumarate) Argon Flush with Argon (Critical for Freebase) SaltCheck->Argon Freebase ACN Acetonitrile (Preferred) SolventCheck->ACN DMSO DMSO (Biological) SolventCheck->DMSO MeOH Methanol SolventCheck->MeOH Argon->StoreSolid ACN->StoreSolid Store -20°C DMSO->StoreSolid Store -80°C Warning WARNING: Use Fresh Only Risk of Cyclization MeOH->Warning

Caption: Decision tree for selecting storage conditions based on chemical form and solvent requirements.

Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of Stable NMT Stock Solution (10 mM)

Objective: Create a stock solution stable for >6 months. Materials: NMT Fumarate (preferred over freebase), Anhydrous Acetonitrile, Amber Glass Vial (Silanized), Argon gas.

  • Container Selection: Use a Class A amber glass vial. Do not use plastic Eppendorf tubes.

  • Weighing: Weigh the NMT salt rapidly. If using freebase, minimize exposure to air; the white powder will turn beige if oxidized.

  • Dissolution:

    • Add Anhydrous Acetonitrile .

    • Note: If using freebase and solubility is low, add 1% equivalent of acetic acid to assist dissolution and stabilize the amine.

  • Degassing (Critical):

    • Bubble high-purity Argon or Nitrogen through the solution for 2 minutes to displace dissolved oxygen and CO₂.

  • Sealing: Cap immediately with a PTFE-lined screw cap. Parafilm is insufficient for long-term freezer storage (permeable to CO₂).

  • Storage: Place at -20°C.

  • Usage: When thawing, allow the vial to reach room temperature before opening to prevent water condensation from entering the cold solvent.

References
  • Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. In Current Topics in Behavioral Neurosciences. Springer.
  • Brandt, S. D., et al. (2010).[3] Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis , 2(7), 330-338. Link (Demonstrates Pictet-Spengler side reactions with formaldehyde).

  • Boulton, A. A., et al. (1970). The identification and distribution of some quaternary ammonium salts and amine oxides in the rat brain. Canadian Journal of Biochemistry, 48(4), 485-491.
  • Yahya, A. M., et al. (1988).[4] Drug Sorption to Glass and Plastics.[4][5][6] Drug Metabolism and Drug Interactions , 6(1), 1-45.[4] Link (Foundational text on amine adsorption to plastics).

  • Verpoorte, R., & Heijden, R. (1991). Plant Cell Biotechnology for the Production of Alkaloids. In Alkaloids: Biochemistry, Ecology, and Medicinal Applications. Plenum Press. (Stability of indole alkaloids in various solvents).

Sources

Technical Support Center: N-Methyltryptamine (NMT) Analytical & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a troubleshooting guide or instructions for the synthesis of N-methyltryptamine (NMT). I can, however, provide a technical support guide focused on the analytical characterization, physical properties, and safety protocols for handling this compound in a licensed research environment.

Case ID: NMT-ANA-2025 Status: Active Department: Analytical Chemistry & Laboratory Safety Audience: Forensic Toxicologists, Analytical Chemists, Research Scientists[1]

Part 1: Technical Specifications & Physical Data

Compound Summary: N-Methyltryptamine (NMT) is a tryptamine alkaloid found naturally in trace amounts in mammalian tissues and various plant species.[1] It functions as a secondary amine intermediate in the biosynthesis of N,N-dimethyltryptamine (DMT) and acts as a non-selective serotonin receptor agonist.[1]

Physical Properties Table

PropertyValueNotes
IUPAC Name 2-(1H-indol-3-yl)-N-methylethanamine-
CAS Number 61-49-4-
Molecular Formula C₁₁H₁₄N₂-
Molar Mass 174.24 g/mol -
Melting Point 87–89 °CSolid crystalline form [1, 5].[1][2]
pKa ~10.2 (amine)Protonated at physiological pH.[1]
Solubility Soluble in ethanol, dilute acids; poor water solubility (free base)Forms salts (e.g., hydrochloride) for aqueous solubility.[1]
Storage -20°C, Protected from lightSusceptible to oxidation (N-oxide formation).[1]

Part 2: Troubleshooting & FAQs (Analytical & Safety Focus)

Category: Analytical Identification (GC-MS/LC-MS)[1]

Q1: We are observing co-elution of NMT and DMT in our GC-MS method. How can we resolve this?

  • Root Cause: NMT and DMT are structurally similar tryptamines.[3] NMT is the secondary amine precursor to the tertiary amine DMT.[1] On non-polar columns (e.g., HP-5MS), their retention times can be very close.

  • Technical Solution:

    • Derivatization: NMT contains a secondary amine, whereas DMT is a tertiary amine. Derivatization with acetic anhydride or trifluoroacetic anhydride (TFAA) will acetylate the NMT, significantly shifting its mass and retention time, while DMT (lacking an exchangeable proton on the amine) will typically not react or react differently.

    • Column Selection: Switch to a more polar column phase (e.g., wax-based) to exploit the hydrogen-bonding capability of the secondary amine in NMT, which is absent in the tertiary amine of DMT [3].[1]

Q2: The mass spectrum shows a base peak at m/z 58 for our sample. Does this confirm DMT or NMT?

  • Analysis:

    • DMT: The base peak is typically m/z 58 (dimethylammonium ion, CH₂=N(CH₃)₂⁺) due to alpha-cleavage.[1]

    • NMT: The base peak is typically m/z 44 (methylammonium ion, CH₂=NHCH₃⁺) due to alpha-cleavage.[1]

  • Resolution: If the base peak is m/z 58, the sample is likely DMT. If the base peak is m/z 44, it is likely NMT. Always verify the molecular ion (M⁺): m/z 188 for DMT and m/z 174 for NMT [3].

Category: Sample Handling & Stability

Q3: Our reference standard appears yellow and shows an extra peak at M+16. What is occurring?

  • Root Cause: Tryptamines are prone to oxidation, particularly at the indole nitrogen or the side-chain amine, forming N-oxides.[1] Light and heat accelerate this process.

  • Technical Solution:

    • Identification: The M+16 peak (m/z 190 for NMT) suggests the formation of NMT-N-oxide.[1]

    • Remediation: Store all tryptamine standards in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C. Avoid repeated freeze-thaw cycles [1].

Q4: What are the specific PPE requirements for handling NMT powder?

  • Safety Protocol: NMT is a serotonin receptor agonist.[1] While less potent than some analogs, it is bioactive.

    • Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if handling powder in an open setting, though a fume hood is mandatory.[1]

    • Dermal: Nitrile gloves (double-gloving recommended) and a lab coat.[1]

    • Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood to prevent inhalation of dust [2, 4].

Part 3: Analytical Workflow Visualization

The following diagram outlines the decision logic for differentiating common tryptamines using Gas Chromatography-Mass Spectrometry (GC-MS).

Tryptamine_Analysis Sample Unknown Tryptamine Sample GCMS GC-MS Analysis (EI Source, 70eV) Sample->GCMS AlphaCleavage Analyze Alpha-Cleavage Fragment (Base Peak) GCMS->AlphaCleavage MZ30 Base Peak: m/z 30 (Primary Amine) AlphaCleavage->MZ30 CH₂=NH₂⁺ MZ44 Base Peak: m/z 44 (Secondary Amine) AlphaCleavage->MZ44 CH₂=NHCH₃⁺ MZ58 Base Peak: m/z 58 (Tertiary Amine) AlphaCleavage->MZ58 CH₂=N(CH₃)₂⁺ Tryptamine Candidate: Tryptamine (MW 160) MZ30->Tryptamine NMT Candidate: N-Methyltryptamine (MW 174) MZ44->NMT DMT Candidate: N,N-Dimethyltryptamine (MW 188) MZ58->DMT Validation Verify Molecular Ion (M+) & Retention Time Tryptamine->Validation NMT->Validation DMT->Validation

Figure 1: Analytical decision tree for the differentiation of Tryptamine, NMT, and DMT based on Mass Spectrometry fragmentation patterns.

References

  • National Institutes of Health (NIH). (2020).[1] Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. PubMed Central.[1] Available at: [Link]

  • Cole-Parmer. (n.d.).[1] Material Safety Data Sheet - DL-alpha-Methyltryptamine. Available at: [Link](Note: Cited for general tryptamine handling protocols)[1]

  • National Institute of Standards and Technology (NIST). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]

  • PubChem. (2025).[1][3][4] N-Methyltryptamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Support Center: N-Methyltryptamine (NMT) Dosage & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-methyltryptamine (NMT) dosage for rodent studies Audience: Researchers, Pharmacologists, and Behavioral Neuroscientists Status: Active Support Guide

Introduction: The Metabolic Gatekeeper

N-methyltryptamine (NMT) presents a unique challenge in rodent behavioral pharmacology. Unlike its methylated cousin N,N-Dimethyltryptamine (DMT) or its alpha-methylated analogs (e.g., AMT), NMT is an intermediate substrate with high affinity for Monoamine Oxidase (MAO).

The Core Problem: Researchers often report "null results" or inconsistent behavioral phenotypes (e.g., lack of Head Twitch Response) when administering NMT alone. This is rarely a dosage error but a metabolic bioavailability failure .

This guide provides a troubleshooting framework to stabilize NMT in vivo, optimize dosage, and validate receptor engagement (5-HT1A, 5-HT2A, TAAR1).

Module 1: Metabolic Fate & Bioavailability[1]

Before injecting, you must understand the "Metabolic Trap." NMT is rapidly deaminated by MAO-A into Indole-3-acetic acid (IAA), rendering it behaviorally inert before it crosses the Blood-Brain Barrier (BBB) in sufficient concentrations.

Visualizing the Pathway

The following diagram illustrates the critical decision point in NMT pharmacokinetics.

NMT_Metabolism cluster_intervention Experimental Intervention Tryptamine Tryptamine NMT N-Methyltryptamine (NMT) Tryptamine->NMT INMT (Methylation) DMT N,N-DMT (Psychoactive) NMT->DMT INMT (Trace amounts) IAA Indole-3-Acetic Acid (Inactive Metabolite) NMT->IAA MAO-A (Rapid Degradation) Receptors 5-HT2A / TAAR1 (Behavioral Effect) NMT->Receptors BBB Crossing (Requires MAO Inhibition) MAOI MAO Inhibitor (e.g., Pargyline) MAOI->IAA BLOCKS

Figure 1: The Metabolic Fate of NMT. Without MAO inhibition, the primary pathway shifts rapidly to inactive IAA, bypassing receptor activation.

Module 2: Formulation & Dosage Optimization

Troubleshooting Solubility

Issue: "My NMT is precipitating out of solution." Diagnosis: You are likely using the freebase form in an aqueous vehicle or an incorrect salt stoichiometry.

ParameterRecommendationTechnical Rationale
Preferred Form NMT Fumarate or NMT Hydrochloride (HCl) Salts are highly water-soluble. Freebase requires acidification or organic solvents (DMSO/Ethanol) which can confound behavioral data.
Vehicle 0.9% Saline (Sterile)Physiological pH compatibility. Avoid DMSO if possible (>10% DMSO can alter BBB permeability).
Stability Prepare fresh dailyTryptamines oxidize in solution (turning pink/brown). Store powder at -20°C, desiccated.
Concentration 1 – 5 mg/mLKeeps injection volumes low (e.g., 10 mL/kg for mice = 0.1 mL per 10g body weight).
Dosage Strategy (The "Self-Validating" Protocol)

Do not rely on NMT alone. You must run a control arm with an MAO inhibitor to prove that lack of effect is not due to metabolism.

Standard Rodent (C57BL/6J Mouse) Protocol:

  • Pre-treatment (T = -30 min):

    • Agent: Pargyline (MAO-A/B inhibitor) or Clorgyline (MAO-A selective).

    • Dose: 75 mg/kg (IP).

    • Purpose: Shuts down the "drain" (IAA pathway), forcing NMT into the brain.

  • Treatment (T = 0 min):

    • Agent: NMT Fumarate.

    • Dose Range:

      • Low (Receptor occupancy): 1–3 mg/kg.

      • Medium (Behavioral onset): 5–10 mg/kg.[1]

      • High (Saturation/Ceiling): 20 mg/kg.

    • Route: Intraperitoneal (IP) is standard. Subcutaneous (SC) offers slower absorption but longer duration.

Module 3: Behavioral Readouts & Troubleshooting

Primary Readout: Head Twitch Response (HTR)

The HTR is the "gold standard" proxy for 5-HT2A activation in rodents.[2]

Q: I injected 10 mg/kg NMT (with Pargyline) but see no HTR. Is my drug bad?

  • A: Not necessarily. NMT has lower efficacy at 5-HT2A compared to DMT. It acts as a partial agonist or even an antagonist in some assays depending on the specific signaling pathway (Gq vs. Beta-arrestin).

  • Check TAAR1: NMT is a potent TAAR1 agonist. TAAR1 activation often inhibits dopaminergic firing and can modulate serotonergic effects.[3]

  • Troubleshoot: Look for suppression of locomotion rather than HTR. NMT's TAAR1 agonism may produce a "quieting" effect distinct from the frantic HTR of 5-HT2A full agonists (like DOI).

Decision Tree: Interpreting Null Results

Troubleshooting Start Observation: No Behavioral Effect CheckMAOI Was MAO Inhibitor used? Start->CheckMAOI CheckDose Is Dose > 10mg/kg? CheckMAOI->CheckDose Yes MetabolicFail Likely Metabolic Failure. NMT degraded to IAA. Retry with Pargyline. CheckMAOI->MetabolicFail No CheckReadout Check Secondary Readout CheckDose->CheckReadout Yes LowPotency NMT has lower potency than DMT. Increase dose to 20mg/kg. CheckDose->LowPotency No TAAR1_Effect TAAR1 Agonism dominance? Look for hypolocomotion or anxiolysis instead of HTR. CheckReadout->TAAR1_Effect

Figure 2: Diagnostic workflow for non-responsive subjects in NMT studies.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use NMT to study endogenous DMT synthesis?

  • Answer: Yes, but with caution. NMT is the direct precursor to DMT via the enzyme Indolethylamine-N-methyltransferase (INMT). However, injecting NMT to "force" DMT production is inefficient because MAO competes for the substrate. To study synthesis, you must use MAO knockout mice or heavy MAO inhibition to allow INMT to methylate the NMT.

Q2: How does NMT toxicity compare to DMT?

  • Answer: NMT is generally less psychoactive and has a higher LD50 (lower toxicity) than DMT in acute settings. However, when combined with MAOIs, the serotonin syndrome risk increases. Monitor for:

    • Tremors (distinct from HTR).

    • Hind-limb abduction (flat posture).[1]

    • Hyperthermia.[4]

    • Immediate Action: If these occur, terminate the experiment and administer a 5-HT2A antagonist (e.g., Ketanserin) if ethically permitted/experimental design allows.

Q3: Why use NMT if DMT is the "active" compound?

  • Answer: NMT is not just a precursor; it is a distinct pharmacological entity. It allows researchers to decouple the effects of TAAR1 activation (high in NMT) from 5-HT2A activation (high in DMT). It is essential for mapping the "entourage effect" of tryptamine mixtures found in nature.

References

  • Barker, S. A., Monti, J. A., & Christian, S. T. (1981). N,N-Dimethyltryptamine: An endogenous hallucinogen.[5][6][7] International Review of Neurobiology.

  • Fantegrossi, W. E., et al. (2008).[8] Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. Pharmacology Biochemistry and Behavior.[1][9]

  • Nichols, D. E. (2018).[2] N,N-dimethyltryptamine and the pineal gland: Separating fact from myth. Journal of Psychopharmacology.

  • Simmler, L. D., et al. (2016). Trace Amine-Associated Receptor 1 (TAAR1) signaling in the brain: Implications for pharmacology. Journal of Neurochemistry.

  • Ujváry, I. (2010). Psychoactive tryptamines: Chemical structure, metabolism, and behavior. In: Novel Psychoactive Substances.[1][9][10]

Sources

Technical Support Center: Handling (3-(2-aminoethyl)-1-methylindole) 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 1-Methyltryptamine Dihydrochloride (1-MT 2HCl) CAS: 2826-96-2 (Salt) | 61-49-4 (Free Base) Support Tier: Level 3 (Senior Application Scientist)

🟢 System Status: Operational

Current Advisory: Users frequently report "false positive" toxicity in cell-based assays due to the acidity of the dihydrochloride (2HCl) moiety. Please review Ticket #001 before proceeding with in vitro experiments.

📂 Knowledge Base: Troubleshooting & FAQs

Welcome to the technical support logs. Below are the three most common "tickets" submitted by researchers working with 1-Methyltryptamine 2HCl. We have structured these as resolved cases to guide your experimental design.

🎫 Ticket #001: "My cells are dying immediately upon treatment."

Category: In Vitro Toxicity / Experimental Artifacts User Report: "I treated HEK293 cells with 100 µM of 1-MT 2HCl dissolved in water. Within 2 hours, the cells detached and died. Is this compound highly cytotoxic?"

Diagnosis: Acidic Shock (The 2HCl Trap) . This is likely not pharmacological toxicity. The "2HCl" in the name indicates that for every molecule of 1-Methyltryptamine, there are two molecules of Hydrogen Chloride. When dissolved in water or weak media, this creates a highly acidic solution.

The Mechanism:

  • Dissociation:

    
    
    
  • Outcome: A 10 mM stock solution in unbuffered water can easily drop the pH below 3.0. Adding this directly to cell culture media (even buffered media) at high volumes (e.g., >1% v/v) can overwhelm the buffer capacity, causing immediate acid-induced necrosis.

Corrective Protocol:

  • Buffer Your Stock: Do not dissolve directly in water if the final dilution factor is low. Use PBS (pH 7.4) or HEPES .

  • Neutralization Step: If making a high-concentration stock (e.g., 100 mM) in water, you must adjust the pH.

    • Warning: See Ticket #002 regarding precipitation.

  • Control Condition: Always run a "Vehicle Control" that matches the pH of your drug-treated wells, not just a "Media Only" control.

🎫 Ticket #002: "The solution turned cloudy when I adjusted the pH."

Category: Solubility & Formulation User Report: "Following the advice in Ticket #001, I tried to neutralize my 50 mM stock solution with NaOH to pH 7.4. The solution immediately turned milky white."

Diagnosis: Free Base Precipitation (The "Crash" Point). You have converted the highly soluble salt form back into the insoluble free base.

The Mechanism:

  • Salt Form (pH < 6): Protonated amine (

    
    ). Highly water-soluble (>50 mg/mL).
    
  • Free Base (pH > 8): Deprotonated amine (

    
    ). Lipophilic. Poor water solubility (<1 mg/mL).
    
  • The Trap: As you approach physiological pH (7.4), the equilibrium shifts toward the free base. If your concentration is above the solubility limit of the free base (~1-5 mM in pure water), it will precipitate.

Corrective Protocol:

  • The "Co-Solvent" Fix: You cannot achieve high concentrations (>10 mM) at neutral pH in pure aqueous buffer. You must use a co-solvent.

    • Recommended Vehicle: 5-10% DMSO + 90-95% PBS.

    • Step-by-Step:

      • Dissolve the 1-MT 2HCl powder in 100% DMSO first (make a 100 mM stock).

      • Dilute this DMSO stock into your media/buffer. The DMSO keeps the free base in solution during the transition to pH 7.4.

🎫 Ticket #003: "My white powder has turned pink/brown."

Category: Storage & Stability User Report: "I left the bottle on the bench over the weekend. The powder is now a light pink color. Is it still usable?"

Diagnosis: Indole Oxidation. Indole derivatives are electron-rich and prone to auto-oxidation when exposed to air and light. The pink/brown color comes from the formation of quinoidal imines or dimers (similar to how an apple browns).

Assessment:

  • Light Pink: Likely <1% impurity. Usable for rough range-finding but not for

    
     determination or analytical standards.
    
  • Dark Brown: Discard. Oxidation products can be reactive and toxic, confounding biological data.

Prevention Protocol:

  • Argon Purge: Always purge the vial with Nitrogen or Argon gas before re-sealing.

  • Desiccant: Store with silica gel. The 2HCl salt is hygroscopic; moisture accelerates oxidation.

  • Cold Storage: -20°C is mandatory for long-term storage.

📊 Experimental Workflows

Decision Logic: Solvent Selection

Use this logic gate to determine the correct solvent system for your application.

SolventSelection Start Start: 1-MT 2HCl Powder AppCheck What is your application? Start->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro InVivo In Vivo (Animal) AppCheck->InVivo ChemSynth Chemical Synthesis AppCheck->ChemSynth ConcCheck Final Concentration? InVitro->ConcCheck Saline_Path Saline + Buffer (HEPES) pH adjust to 7.0-7.2 InVivo->Saline_Path Must be Isotonic & Neutral DMSO_Path Dissolve in 100% DMSO Dilute into Media ChemSynth->DMSO_Path Or Methanol HighConc High (>1 mM) ConcCheck->HighConc LowConc Low (<100 µM) ConcCheck->LowConc HighConc->DMSO_Path Avoids Precipitation Water_Path Dissolve in Water/PBS (Watch pH!) LowConc->Water_Path Safe

Figure 1: Solvent selection decision tree to avoid precipitation and pH shock.

Solubility Data Table
Solvent SystemSolubility (Salt Form)Solubility (Neutral pH 7.4)Risk Factor
Water (deionized) High (>50 mg/mL)N/A (Solution becomes acidic)Acidity: pH drops to ~2-3.
PBS (pH 7.4) ModerateLow (<5 mg/mL)Precipitation: Free base crashes out at high conc.
DMSO (100%) High (>100 mg/mL)HighDMSO Toxicity: Keep final % < 0.5% for cells.
Ethanol ModerateModerateEvaporation: Concentration changes over time.

🧪 Validated Protocols

Protocol A: Preparation of 10 mM Stock (Cell Culture Ready)

Use this for in vitro experiments to ensure sterility and stability.

  • Weighing: Weigh 2.47 mg of 1-MT 2HCl (MW: 247.16 g/mol ).

    • Note: Work quickly. The salt attracts moisture.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO . Vortex until clear.

    • Why DMSO? It prevents bacterial growth and ensures the compound stays soluble even if you later dilute into a neutral buffer.

  • Aliquot: Split into 50 µL aliquots in light-proof (amber) tubes.

  • Storage: Store at -20°C. Stable for 3-6 months.

  • Usage: On the day of the experiment, dilute 1:1000 into culture media to achieve 10 µM final concentration (0.1% DMSO final).

Protocol B: In Vivo Vehicle Formulation (IP Injection)

Use this for mouse/rat studies. Do NOT use pure water (too acidic) or pure DMSO (toxic).

  • Target: 5 mg/kg dose, 10 mL/kg injection volume (Conc = 0.5 mg/mL).

  • Vehicle Base: PBS (Phosphate Buffered Saline).

  • Procedure:

    • Dissolve compound in a small volume of DMSO (5% of final volume).

    • Slowly add PBS (95% of final volume) while vortexing.

    • Critical Step: Check pH.[1][2] It will likely be slightly acidic. Adjust carefully to pH 7.0-7.2 using dilute NaOH (0.1 N).

    • Observation: If cloudiness appears, you have hit the solubility limit. Add 5% Tween-80 or reduce concentration.

  • Filtration: Syringe filter (0.22 µm PES) for sterility immediately before injection.

📚 References

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57415655, 2-(1-Methylindol-3-yl)ethanamine hydrochloride.[3] Retrieved from .[3]

  • Indole Oxidation Mechanisms:

    • Zhang, J., et al. (2019).[4] Green oxidation of indoles using halide catalysis.[4][5] Nature Communications, 10, 4853. Retrieved from .

  • Tryptamine Pharmacology & Handling:

    • Cayman Chemical.[6] N-methyl Tryptamine Safety Data Sheet.[6] Retrieved from .

  • General Buffer Preparation & pH Management:

    • Cold Spring Harbor Protocols. Phosphate-Buffered Saline (PBS) Recipe. Retrieved from .

Disclaimer: This guide is for research purposes only. 1-Methyltryptamine may be a controlled substance in certain jurisdictions. Verify local regulations before handling.

Sources

Technical Support Center: N-Methyltryptamine (NMT) Stability & Handling

[1]

Ticket ID: NMT-OX-PREV-001 Subject: Prevention of oxidative degradation in N-methyltryptamine freebase and salts Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: The Chemistry of Vulnerability

N-methyltryptamine (NMT) presents a dual-front oxidation risk that distinguishes it from simpler amines.[1] Unlike stable tertiary amines, NMT possesses a secondary amine proton and an electron-rich indole ring, creating two distinct vectors for degradation.[1]

To preserve sample integrity, researchers must understand that "oxidation" in NMT is not a singular event but a branching pathway.[1] The protocols below are designed to interrupt these specific mechanistic failures.

The Degradation Pathways

The following diagram illustrates the two primary failure modes: N-oxidation (reversible) and Indole Polymerization (irreversible).

NMT_OxidationNMTN-Methyltryptamine(Intact)NOxideNMT-N-Oxide(M+16 Peak)NMT->NOxideAmine Attack(Reversible via Zn/HCl)Indolenine3-IndolenineIntermediateNMT->IndolenineC3 Radical Attack(Irreversible)OxygenO2 / Light / MetalsOxygen->NMTHydroxylamineHydroxylamineDerivativesNOxide->HydroxylamineRearrangementDimerIndole Dimers(Colored Contaminants)Indolenine->DimerCouplingPolymerIntractable Tars(Brown/Black)Dimer->PolymerPolymerization

Figure 1: Mechanistic divergence of NMT degradation.[1] Note that while N-oxides can often be reduced back to the parent compound, indole polymerization represents permanent sample loss.[1]

Critical Prevention Protocols

Protocol A: Solvent Degassing (The "Freeze-Pump-Thaw" Standard)

Dissolved oxygen is the primary cause of solution-phase degradation. Sparging with nitrogen is often insufficient for sensitive kinetics experiments.[1]

Required Equipment: Schlenk line, liquid nitrogen, high-vacuum pump.[1]

  • Freeze: Place the solvent flask in liquid nitrogen until fully solid.

  • Pump: Open the flask to high vacuum (10⁻³ mbar) for 10–15 minutes to remove headspace gas.

  • Thaw: Close the vacuum valve and thaw the solvent in a warm water bath. Do not open to air. Gas bubbles will evolve from the melting solid.

  • Repeat: Perform this cycle 3 times.

  • Backfill: Backfill with high-purity Argon (Ar), which is heavier than air and provides a better blanket than Nitrogen (N₂).[1]

Protocol B: Salt Formation for Storage

Freebase NMT is an oil or low-melting solid that is highly prone to oxidation.[1] Converting it to a crystalline salt stabilizes the molecule by locking the amine lone pair.

Salt FormStabilityHygroscopicityHandling Recommendation
Freebase Low (Days/Weeks)LowUse immediately; do not store.[1]
Hydrochloride (HCl) Medium (Months)High (Deliquescent)Requires desiccator; prone to "clumping."[1]
Fumarate High (Years) Very Low Gold Standard for storage. Non-hygroscopic solid.[1]

Synthesis of NMT Fumarate:

  • Dissolve 1g NMT freebase in 10mL anhydrous acetone.

  • Separately, dissolve 0.5 equivalents of fumaric acid in hot acetone (or methanol if solubility is poor).

  • Add acid solution dropwise to the amine solution with stirring.

  • NMT Fumarate precipitates as a white crystalline solid. Filter and dry under vacuum.[1]

Troubleshooting & FAQs

Q1: My NMT solution has turned pink/red. Is it ruined?

Diagnosis: This is the "Indole Pink" phenomenon. It indicates the formation of indole dimers (similar to the oxidation of serotonin to melanin-like oligomers). Impact: The color is intense, so visually it looks worse than it is. Often, <1% impurity causes strong coloration.[1] Action:

  • If for analytical standard: Discard. The molar extinction coefficient has changed.

  • If for synthesis: You can rescue it. Perform a quick filtration through a short pad of basic alumina (not silica, which is acidic and can catalyze further decomposition) to remove the polar colored bodies.[1]

Q2: I see a peak at M+16 in my LC-MS spectrum.

Diagnosis: This is NMT-N-oxide.[1] Cause: Likely formed during the LC-MS run if the autosampler is not cooled or if the solvent contains peroxides. Verification: Inject a fresh standard. If the M+16 peak grows over time in the autosampler, the oxidation is happening in situ. Fix: Add 0.1% ascorbic acid to your aqueous mobile phase or keep the autosampler at 4°C.

Q3: Why do you recommend Argon over Nitrogen?

Technical Rationale: NMT freebase is often handled as a solid or oil at the bottom of a vial. Argon is denser than air (


11

Rescue Workflow: The "Save or Toss" Decision Tree

When encountering a degraded sample, use this logic flow to determine the most resource-efficient path.

Rescue_LogicStartSample Discolored(Yellow/Pink/Brown)CheckPurityCheck Purity (NMR/LCMS)Start->CheckPurityDecision1Purity > 95%?CheckPurity->Decision1RecrystallizeRecrystallize(IPA/Hexane)Decision1->RecrystallizeYesDecision2Impurity Type?Decision1->Decision2No (<95%)NOxideN-Oxide (M+16)Decision2->NOxideDiscrete PeakPolymerIndole Polymer(Baseline noise)Decision2->PolymerSmearingReduceReduction Rescue:Dissolve in AcOH + Zn dustStir 1hr -> Filter -> BasifyNOxide->ReduceFlashFlash Chromatography(Basic Alumina)Polymer->FlashLight ColorTrashDiscard Sample(Irreversible Damage)Polymer->TrashBlack Tar

Figure 2: Decision matrix for handling oxidized NMT samples.[1] Note that Zinc/Acetic acid reduction specifically targets the N-oxide, reverting it to the parent amine.

References

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Authoritative text on indole ring reactivity and oxidation at C2/C3 positions).

  • Shulgin, A. T., & Shulgin, A. (1997).[1] TIHKAL: The Continuation. Transform Press. (Foundational qualitative data on tryptamine salt stability).[1]

  • BenchChem Technical Support. (2025). Prevention of Indole Compound Oxidation During Storage. (General protocols for antioxidant use in indole solutions).[1]

  • Nair, V., & Campbell, G. A. (1976).[1] Oxidation of Indoles. Tetrahedron Letters, 17(3), 227-230.[1] (Mechanistic detailing of the radical attack on the indole nucleus).

  • Sigma-Aldrich (Merck). (2023).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (Standard operating procedures for Schlenk lines and inert gas handling).

Method validation for N-methyltryptamine quantification in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Method Validation in Biological Matrices

Status: Operational | Version: 2.1 | Compliance: FDA Bioanalytical Method Validation (2018) / ICH M10

Executive Summary

Welcome to the technical support hub for N-methyltryptamine (NMT) analysis. This guide addresses the specific challenges of quantifying secondary amine tryptamines in complex biological matrices (plasma, urine, tissue). NMT presents unique analytical hurdles: it is prone to severe peak tailing due to silanol interactions, exhibits significant matrix effects in electrospray ionization (ESI), and requires rigorous stability profiling due to enzymatic degradation (MAO activity).

This is not a generic SOP. It is a troubleshooting and optimization engine designed to align your workflow with regulatory standards while solving the "why" behind experimental failures.

Part 1: The Core Workflow

Visualizing the critical path from sample to validated data.

NMT_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Internal Standard Addition (NMT-d3 / DMT-d6) Sample->IS_Add Spiking extraction Extraction Strategy (LLE vs. PPT) IS_Add->extraction Equilibration LC LC Separation (C18/Biphenyl + NH4 Formate) extraction->LC Reconstitution MS MS/MS Detection (MRM: 175.1 -> 144.1) LC->MS ESI+ Data Quantification & Validation MS->Data Integration

Figure 1: Critical path for NMT quantification. Note the pivotal role of Extraction Strategy and Mobile Phase Chemistry in ensuring data integrity.

Part 2: Technical Support Modules
Module 1: Sample Preparation (The "Dirty" Matrix)

Context: NMT is an endogenous trace amine and a drug metabolite. In plasma and urine, phospholipids and salts suppress ionization. Simple Protein Precipitation (PPT) is often insufficient for LLOQ < 1 ng/mL.

Q: My recovery is inconsistent (< 50%) across validation batches. What is happening? A: This is likely a pH mismatch during extraction. NMT is a base (pKa ~9.7).

  • The Science: If you are using Liquid-Liquid Extraction (LLE), the analyte must be uncharged to partition into the organic phase. If your biological matrix is acidic or neutral, NMT remains protonated (ionic) and stays in the water phase.

  • The Fix: Adjust sample pH to > 10 using ammonium hydroxide or carbonate buffer before adding the organic solvent (e.g., Ethyl Acetate or MTBE).

  • Protocol Tip:

    • Aliquot 100 µL Plasma.

    • Add 10 µL IS (NMT-d3).

    • Add 50 µL 0.5M Ammonium Carbonate (pH 10.5).

    • Extract with 600 µL Ethyl Acetate.

Q: I see significant ion suppression at the NMT retention time. PPT didn't clean it up. A: Protein Precipitation (PPT) removes proteins but leaves phospholipids, which co-elute and suppress ESI signals.

  • The Fix: Switch to Supported Liquid Extraction (SLE) or LLE . If you must use PPT, use a "crash" solvent with 1% Formic Acid to fully solubilize the drug, but consider passing the supernatant through a phospholipid removal plate (e.g., Ostro or Phree).

Module 2: Chromatography (The "Tailing" Amine)

Context: Secondary amines like NMT interact strongly with residual silanols (Si-OH) on silica columns, causing peak tailing. Tailing factors > 1.5 compromise integration accuracy and LLOQ.

Q: My NMT peak looks like a shark fin (severe tailing). How do I sharpen it? A: You are likely using a mobile phase with only Formic Acid. You need a "decoy" cation.

  • The Science: Protons (H+) from formic acid are not strong enough to displace NMT from active silanol sites. Ammonium ions (NH4+) are more effective competitors.

  • The Fix: Add 5 mM Ammonium Formate to your aqueous mobile phase (Mobile Phase A).

    • Bad: Water + 0.1% Formic Acid.

    • Good: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Column Choice: Use a column with "high carbon load" or specific "base-deactivated" end-capping. Biphenyl phases often provide better selectivity for tryptamines than standard C18.

Q: I have carryover in my blank samples after a high standard. A: Tryptamines stick to metallic surfaces and plastic rotors.

  • The Fix: Implement a strong needle wash.

    • Wash 1: 50:50 MeOH:Water (General clean).

    • Wash 2 (Strong): 40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid. The acid helps protonate the amine to wash it off surfaces.

Module 3: Mass Spectrometry (The "Silent" Signal)

Context: Validation requires specific MRM transitions. NMT (MW 174.1) is often confused with interfering isomers or isobaric noise.

Q: What are the authoritative MRM transitions for NMT? A: Do not rely on generic "tryptamine" settings. Use these specific transitions:

AnalytePrecursor (m/z)Product (m/z)TypeMechanism
NMT 175.1 144.1 QuantifierLoss of methylamine (CH3NH2)
NMT 175.1 117.1 QualifierIndole ring fragment
NMT-d3 178.1 147.1 Internal StdDeuterated analog
  • Note: The transition 175 -> 58 is not specific for NMT; m/z 58 is the dimethylamine fragment characteristic of DMT. NMT produces m/z 44 (methylamine), but this low mass is often noisy. The 144.1 fragment is robust and high-intensity.

Q: My signal intensity drifts downward over a run of 100 samples. A: Source contamination.

  • The Fix: Divert the LC flow to waste for the first 1 minute and the last 2 minutes of the gradient. Only direct flow to the MS during the NMT elution window. This prevents salts and phospholipids from coating the ESI cone.

Part 3: Validation Parameters & Troubleshooting Logic

Table 1: Acceptance Criteria (FDA/ICH M10)

ParameterAcceptance CriteriaCommon Failure Mode
Linearity r² > 0.99, back-calc standards ±15%Saturation at high end (use quadratic fit or dilute).
Accuracy ±15% (±20% at LLOQ)Matrix effect suppression (check IS response).
Precision CV < 15% (20% at LLOQ)Inconsistent pipetting or extraction recovery.
Recovery Consistent across levels (not necessarily 100%)pH incorrect during LLE (see Module 1).
Stability ±15% change from T0Oxidative degradation (add antioxidant like Ascorbic Acid).

Troubleshooting Decision Tree Follow this logic when validation runs fail.

Troubleshooting Start Validation Failure Check_IS Is Internal Standard (IS) Variation > 20%? Start->Check_IS Matrix_Effect Matrix Effect Issue (Suppression) Check_IS->Matrix_Effect Yes (Low IS Area) Check_Peak Is Peak Shape Symmetrical? Check_IS->Check_Peak No (IS Stable) Action: Switch to LLE\nor Dilute Sample Action: Switch to LLE or Dilute Sample Matrix_Effect->Action: Switch to LLE\nor Dilute Sample Extraction_Err Extraction/Pipetting Error Chrom_Issue Chromatography Issue (Tailing/Carryover) Check_Peak->Chrom_Issue No (Tailing) Prep_Issue Standard Prep Issue Check_Peak->Prep_Issue Yes (Linearity Fail) Action: Add NH4 Formate\nor Change Column Action: Add NH4 Formate or Change Column Chrom_Issue->Action: Add NH4 Formate\nor Change Column

Figure 2: Logic flow for diagnosing validation failures. Prioritize IS stability as the primary health indicator.

References
  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • McIlhenny, E. H., et al. (2011). Methodology for determining N,N-dimethyltryptamine and its metabolites in biological fluids. Journal of Chromatography B. (Discusses extraction logic for tryptamines).
  • Dolan, J. W. (2025). LC Troubleshooting: Peak Tailing and Silanol Interactions. LCGC International. (Authoritative source on amine peak tailing mechanisms).
  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.

Sources

Technical Support Center: N-Methyltryptamine (NMT) Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification Protocols & Troubleshooting Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Introduction: The Secondary Amine Challenge

N-methyltryptamine (NMT) presents a unique purification challenge in tryptamine chemistry. Structurally positioned between the primary amine (Tryptamine) and the tertiary amine (N,N-Dimethyltryptamine or DMT), NMT lacks the crystalline stability of the former and the lipophilicity of the latter.

This guide addresses the three most common support tickets we receive regarding NMT:

  • Chromatographic Tailing: Poor resolution on silica gel.

  • Phase State Issues: The freebase persists as an oil or amorphous solid.

  • Selectivity: Difficulty separating NMT from over-methylated (DMT) or under-methylated (Tryptamine) impurities.

Module 1: Chromatographic Troubleshooting

Q: Why does NMT show severe tailing on standard silica columns, and how do I fix it?

Technical Analysis: NMT is a secondary amine with a pKa of approximately 9.7. On standard silica gel, the acidic silanol groups (


) on the stationary phase act as proton donors. The basic nitrogen of NMT interacts strongly with these sites via hydrogen bonding and ionic interactions, causing "tailing" (peak broadening) and irreversible adsorption.

Corrective Protocol: You must suppress the ionization of the amine or block the silanol sites.

  • Mobile Phase Modifier: Add 1% Ammonium Hydroxide (NH₄OH) or 1-2% Triethylamine (TEA) to your mobile phase. The stronger base (TEA/NH₃) competes for the silanol sites, effectively "capping" them and allowing the NMT to elute freely.

  • Solvent System: A standard gradient of Dichloromethane (DCM) : Methanol (MeOH) is effective.

    • Start: 98:2 (DCM:MeOH) + 1% NH₄OH.

    • End: 90:10 (DCM:MeOH) + 1% NH₄OH.

Critical Warning (DCM Reactivity): Recent studies indicate that N,N-dialkyltryptamines (and by extension NMT) can react with Dichloromethane (DCM) to form quaternary ammonium salts (chloromethylates) if left in solution for extended periods (>30 mins) [1]. Do not store NMT fractions in DCM. Evaporate immediately after collection.

Visualization: Silanol Interaction Mechanism

SilanolInteraction cluster_0 Standard Conditions (Tailing) cluster_1 Modified Conditions (Sharp Peak) Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding & Ionic Drag Silica->Interaction NMT NMT (Basic Amine) NMT->Interaction Silica2 Silica Surface TEA Triethylamine (Sacrificial Base) TEA->Silica2 Blocks Sites NMT2 NMT (Free Elution) NMT2->Silica2 No Interaction

Figure 1: Mechanism of amine tailing on silica and the competitive inhibition provided by Triethylamine (TEA).

Module 2: Crystallization & Salt Formation

Q: My NMT freebase is a viscous oil that refuses to crystallize. How do I obtain a stable solid?

Technical Analysis: NMT freebase has a low melting point and is prone to supercooling, often remaining as an oil. The most reliable method to stabilize NMT is converting it into a salt. While Hydrochloride (HCl) salts are common, they are often hygroscopic (absorb water from air), leading to a "gooey" product.

Field-Proven Solution: Convert the NMT freebase to NMT Fumarate . Fumaric acid forms a robust, non-hygroscopic crystal lattice with tryptamines due to its bidentate nature and hydrogen-bonding capability [2].

Protocol: Preparation of NMT Fumarate
StepActionTechnical Rationale
1 Dissolve NMT freebase (1.0 eq) in Acetone (10 mL/g).Acetone dissolves the freebase but is a poor solvent for the salt, encouraging precipitation.
2 Prepare a saturated solution of Fumaric Acid (0.5 eq for hemi-fumarate or 1.0 eq for mono-fumarate) in hot Methanol or Acetone .Note: Tryptamines often form 2:1 (Base:Acid) salts with fumaric acid [3]. Start with 0.5 eq to test.
3 Add the acid solution dropwise to the amine solution with vigorous stirring.Slow addition prevents occlusion of impurities.
4 Observation: A white precipitate should form immediately.If oiling occurs, scratch the glass or add a seed crystal.
5 Cool to 4°C for 4 hours, then filter and wash with cold Acetone/Ether.Removes residual freebase and unreacted acid.

Data Comparison: Common NMT Forms

FormAppearanceHygroscopicityStabilityRecommended For
Freebase Yellow/Amber OilLowLow (Oxidizes)Synthesis Intermediate
Hydrochloride Off-white SolidHigh MediumAqueous Solubility Studies
Fumarate White Crystalline PowderVery Low High Long-term Storage / Reference Std

Module 3: Separation from Impurities (DMT & Tryptamine)

Q: I have a mixture of Tryptamine, NMT, and DMT. How do I separate them?

Technical Analysis: This is the classic "Reductive Amination" impurity profile.

  • Tryptamine: Starting material (Primary Amine).

  • NMT: Target (Secondary Amine).

  • DMT: Over-methylated byproduct (Tertiary Amine).

Because their pKa values are similar (~9.5–9.8), acid/base extraction alone provides poor resolution. Separation relies on steric hindrance and polarity differences .

Workflow Strategy:

  • Chemical Scavenging (Optional but Effective):

    • If you have residual Tryptamine (Primary amine), you can selectively remove it by reacting the mixture with Acetic Anhydride or Ethyl Formate under mild conditions. This acetylates the primary amine (Tryptamine) much faster than the secondary amine (NMT) due to sterics. The resulting amide is non-basic and can be washed away with an acid wash, leaving NMT and DMT in the aqueous layer.

  • Chromatographic Resolution:

    • Tryptamine: Most polar (elutes last on Silica).

    • NMT: Intermediate polarity.

    • DMT: Least polar (elutes first on Silica).

    • System: DCM:MeOH:NH₄OH (90:9:1).

Visualization: Purification Logic Flow

PurificationFlow Crude Crude Mixture (Tryptamine + NMT + DMT) Decision Is Tryptamine > 10%? Crude->Decision Scavenge Chemical Scavenging (Acetic Anhydride) Decision->Scavenge Yes Column Flash Chromatography DCM:MeOH:NH4OH Decision->Column No Scavenge->Column Remove Amides via Acid Wash Fractions DMT (First) NMT (Middle) Tryptamine (Last) Column->Fractions Salt Salt Formation (Fumarate/Oxalate) Fractions:f2->Salt Isolate NMT

Figure 2: Decision matrix for purifying NMT from crude reductive amination mixtures.

References

  • Gaujac, A., et al. (2018).[1][2] "Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions." ACS Omega, 3(5), 5780–5786.

  • Chadeayne, A. R., et al. (2020).[2] "Norpsilocin: freebase and fumarate salt."[3][4] IUCrData, 5(Pt 8), x201083.

  • Brandt, S. D., et al. (2010).[5] "Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry." Drug Testing and Analysis, 2(7), 330-338.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2000). "N,N-Dimethyltryptamine Monograph."

Sources

Technical Support Center: 1-Methyltryptamine 2HCl Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control & Purity Analysis of 3-(2-aminoethyl)-1-methylindole dihydrochloride Case ID: QC-1MT-2HCL-001 Status: Active Guide

Executive Summary

You are working with 3-(2-aminoethyl)-1-methylindole dihydrochloride (also known as 1-Methyltryptamine 2HCl or 1-MT ). This compound is a tryptamine derivative structurally related to serotonin.[1][2] In drug development and neuropharmacology, the purity of this salt is critical because impurities (such as unreacted tryptamine or oxidation products) can significantly skew receptor binding affinity (


) and functional assay data (

).

This guide provides a self-validating workflow to assess the identity, chemical purity, and salt stoichiometry of your sample.

Module 1: Rapid Diagnostic Triage (Physical Properties)

Before consuming sample for destructive analysis, perform these non-destructive checks.

Visual Inspection

The Issue: Tryptamines are electron-rich indoles susceptible to oxidative degradation, often accelerated by light and moisture.

  • Pass Criteria: White to off-white crystalline powder.

  • Fail/Warning: Beige, pink, or brown discoloration indicates oxidation (formation of quinoidal species or dimers).

  • Action: If discolored, perform a recrystallization (typically EtOH/Et2O) before proceeding to quantitative analysis.

Solubility Check (Salt Verification)

The Issue: Researchers often confuse the free base (hydrophobic) with the dihydrochloride salt (hydrophilic).

  • Test: Dissolve ~1 mg in 1 mL of deionized water.

  • Observation:

    • Clear solution: Consistent with 2HCl salt.

    • Cloudy/Precipitate: Likely free base or significant contamination with non-polar impurities.

Module 2: Quantitative Purity (HPLC-UV/MS)

The Gold Standard for quantifying organic impurities.

The Analytical Challenge

Tryptamines contain a basic ethylamine side chain. On standard silica-based C18 columns, residual silanols (


) can interact with this amine, causing severe peak tailing . This compromises integration accuracy.

Solution: You must use an acidic mobile phase (pH < 3.0) to protonate silanols or use a "base-deactivated" column.

Recommended Protocol
ParameterSpecification
Column C18 End-capped (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm)
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or 0.05% TFA)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 mins; Hold 2 mins; Re-equilibrate.
Detection UV @ 280 nm (Indole absorption max)
Sample Prep 0.5 mg/mL in Water:Acetonitrile (90:10). Inject immediately.
Troubleshooting Workflow

HPLC_Troubleshooting Start Symptom: Poor Peak Shape Check_Tailing Is the main peak tailing? Start->Check_Tailing Action_Acid Add 0.1% TFA to Mobile Phase (Suppresses Silanol activity) Check_Tailing->Action_Acid Yes Check_Ghost Ghost Peaks in Blank? Check_Tailing->Check_Ghost No Action_Col Switch to Base-Deactivated Column (e.g., C18 Shield/Polar) Action_Acid->Action_Col If problem persists Action_Wash Wash Injector Needle (Tryptamines stick to metal) Check_Ghost->Action_Wash Yes

Figure 1: Decision logic for troubleshooting common HPLC issues with tryptamine derivatives.

Module 3: Structural Identity (NMR Spectroscopy)

Verifying you have the correct isomer (1-Methyl vs. N-Methyl).

Critical Distinction

A common synthesis error yields


-methyltryptamine  (side chain methylation) instead of 1-methyltryptamine  (indole nitrogen methylation). NMR is the only rapid way to distinguish these.
Key 1H-NMR Signals (D2O or DMSO-d6)
Proton GroupApprox.[3] Shift (

ppm)
MultiplicityDiagnostic Value
Indole N-CH3 3.70 - 3.80 Singlet (3H)Definitive. If this is a broad singlet at ~2.4 ppm, you have the wrong isomer (

-methyl side chain).
Aromatic Ring 7.00 - 7.70Multiplets (4H)Confirms indole core integrity.
Side Chain

-CH2
~3.0 - 3.2Triplet (2H)Adjacent to indole C3.
Side Chain

-CH2
~3.2 - 3.4Triplet (2H)Adjacent to amine (shifts downfield in salt form).

Expert Insight: In the 2HCl salt, the amine protons (


) will not be visible in D2O due to deuterium exchange. To see the ammonium protons (broad singlet ~8.0+ ppm), run the sample in DMSO-d6 .

Module 4: Salt Stoichiometry (The "2HCl" Check)

Ensuring your molecular weight calculations are correct.

The Issue: Synthesis often results in a mixture of mono-hydrochloride and dihydrochloride salts, or excess trapped HCl. If you assume MW = 247.16 g/mol (2HCl) but have the mono-HCl (MW = 210.7 g/mol ), your biological dosing will be off by ~17%.

Argentometric Titration (Chloride Content)
  • Dissolve: Accurately weigh ~50 mg of sample in water.

  • Titrate: Titrate with 0.1 M Silver Nitrate (

    
    ) using a chromate indicator (Mohr’s method) or potentiometric detection.
    
  • Calculation:

    
    
    
    • Target for 2HCl: ~28.7% Chloride by mass.

    • Target for 1HCl: ~16.8% Chloride by mass.

Frequently Asked Questions (FAQ)

Q1: My sample has a slight pink hue. Can I still use it for cell culture?

  • A: Ideally, no. The pink color indicates oxidation products (likely quinone-imines) which can be cytotoxic or reactive. For sensitive

    
     determination, recrystallize the salt from Ethanol/Ether. If for rough screening, ensure the purity by HPLC is still >95%.
    

Q2: How do I store 1-Methyltryptamine 2HCl long-term?

  • A: Store at -20°C , desiccated, and protected from light. The 2HCl salt is hygroscopic. Moisture uptake will lower the effective concentration and accelerate degradation.

Q3: Can I inject the 2HCl salt directly into GC-MS?

  • A: No. Salts do not volatilize; they decompose in the injector port (pyrolysis), dirtying your liner and column. You must "free base" the sample first (extract with dilute NaOH into DCM) or use LC-MS (ESI+ mode), which is the preferred method for salts.

Purity Assessment Logic Map

Purity_Workflow cluster_Anal Analytical Phase Start Sample Receipt (1-MT 2HCl) Visual Visual Check (White vs. Colored) Start->Visual HPLC HPLC-UV (Purity %) Visual->HPLC If White/Off-White Reject Reject / Repurify Visual->Reject If Brown/Pink NMR 1H-NMR (Identity/Isomer) HPLC->NMR >95% Purity HPLC->Reject <95% Purity Chloride AgNO3 Titration (Salt Stoichiometry) NMR->Chloride Structure Confirmed NMR->Reject Wrong Isomer Decision Final QC Decision Chloride->Decision Release Release for Assay Decision->Release Cl % ~28.7% Decision->Reject Cl % Deviant

Figure 2: Comprehensive Quality Control Workflow for 1-Methyltryptamine 2HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23492, 1-Methyltryptamine. Retrieved from [Link]

  • Tissoh, K. et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Vorce, S. P., et al. (2011).Determination of tryptamine derivatives in urine by LC-MS/MS. Journal of Analytical Toxicology. (Contextual grounding for LC-MS conditions).

Sources

Technical Support Center: Long-Term Storage & Stability of N-Methyltryptamine (NMT)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Laboratory Managers, and Drug Development Professionals. Scope: Chemical stability, preservation protocols, and troubleshooting for N-methyltryptamine (NMT) in freebase and salt forms.

The Science of Degradation: Why NMT Fails

Before implementing a storage protocol, it is critical to understand the chemical vulnerabilities of N-methyltryptamine. NMT is an indole alkaloid; its degradation is not random but follows specific mechanistic pathways driven by environmental energy inputs.

The Three Enemies of Integrity
  • Oxidative Stress (The Indole Ring): The electron-rich indole ring is susceptible to electrophilic attack and radical formation. Exposure to atmospheric oxygen, catalyzed by UV light, leads to the formation of N-oxides and oxidative dimers. This manifests macroscopically as a color shift from white to yellow, pink, or brick red.

  • Hygroscopy (The Amine): NMT salts (e.g., Hydrochloride, Fumarate) are hygroscopic. They pull moisture from the atmosphere, causing the crystalline lattice to collapse into a sticky "goo." This hydration accelerates hydrolysis and oxidation.

  • Thermal Kinetic Energy: Heat increases the rate of all degradative reactions. While NMT is relatively stable at room temperature for short periods, long-term integrity requires thermodynamic braking (freezing).

Visualization: The Degradation Cascade

The following diagram illustrates the chemical pathway of NMT degradation when exposed to improper conditions.

NMT_Degradation cluster_prevention Prevention Barrier NMT NMT (Pristine) White Crystalline Solid Radical Indolyl Radical Formation NMT->Radical H-abstraction Trigger Triggers: UV Light + Oxygen Trigger->Radical Oxide N-Oxide / Dimer Formation Radical->Oxide Polymerization Degraded Degraded Product (Yellow/Brown Gum) Potency Loss Oxide->Degraded Accumulation Argon Argon Blanket Amber Amber Glass

Figure 1: Mechanistic pathway of NMT degradation. The primary failure mode is oxidative radical formation at the indole moiety, accelerated by light.

The Gold Standard Storage Protocol

Note: NMT is a Schedule I controlled substance in the United States and regulated in many other jurisdictions. This protocol assumes all legal compliance (safe/vault storage) is already met.

Phase 1: Preparation & Containment

Q: Glass or Plastic? A: Always Borosilicate Glass . Plastic (polyethylene) is permeable to gas over long durations. NMT freebase can also interact with certain plastics.

  • Vial Type: Amber glass (Class 1 hydrolytic resistance) to block UV radiation.

  • Cap Type: Phenolic or polypropylene caps with PTFE (Teflon) liners . Do not use unlined caps; paper liners introduce moisture.

Phase 2: The Inert Atmosphere

Q: Nitrogen or Argon? A: Argon is superior. Argon is heavier than air and settles over the compound, creating a static "blanket." Nitrogen is lighter and can mix with air if the turbulence during flushing is too high.

  • Protocol: Gently flow Argon into the vial for 10-15 seconds. Cap immediately while the gas is still flowing to trap the inert atmosphere inside.

Phase 3: Thermal Arrest

Q: -20°C or -80°C? A: For durations < 5 years, -20°C is sufficient. For archival standards (>5 years), -80°C is preferred but not strictly necessary if moisture is controlled.

Summary Table: Storage Conditions vs. Expected Stability
ConditionTemperatureAtmosphereContainerEst. Stability
Benchtop 20-25°CAirClear Glass3-6 Months
Refrigerated 4°CAirAmber Glass1-2 Years
Freezer (Standard) -20°CAirAmber Glass2-3 Years
The "Gold Standard" -20°C Argon Amber + PTFE ≥ 5 Years

Troubleshooting & FAQs

Direct answers to common laboratory issues.

Issue: Discoloration

Q: My NMT has turned from white to a yellow/tan color. Is it ruined? A: Not necessarily.

  • Diagnosis: This indicates surface oxidation (formation of N-oxides or dimers).

  • Impact: Purity has decreased, but the bulk material likely remains active.

  • Remediation: Perform a recrystallization (e.g., using heptane or hexane for freebase) to remove the oxidized impurities, which are often more polar and will not dissolve as easily in non-polar solvents.

Issue: Texture Change (Goo/Oil)

Q: The powder has turned into a sticky gum or oil. A: This is a sign of hygroscopy (moisture absorption) or a depressed melting point due to impurities.

  • Diagnosis: The seal was likely compromised, or the sample was not equilibrated to room temperature before opening (causing condensation).

  • Remediation:

    • Dissolve in a minimal amount of dry solvent.

    • Dry with anhydrous magnesium sulfate.

    • Evaporate solvent under vacuum.

    • Store with a desiccant packet in the secondary container.

Issue: Form Selection

Q: Should I store NMT as a Freebase or HCl salt? A: Store as the Salt (Hydrochloride or Fumarate) .

  • Reasoning: The salt form stabilizes the amine group, raising the melting point and significantly reducing susceptibility to oxidation compared to the freebase, which has a lone pair of electrons more available for reaction.

Operational Workflow: The "Self-Validating" System

To ensure trustworthiness, your storage system must include checkpoints. Do not assume stability—verify it.

Storage_Workflow Start Receive NMT Sample QC_Entry QC Check 1: Visual + Melting Point Start->QC_Entry Decision_Dry Is it perfectly dry? QC_Entry->Decision_Dry Desiccate Vacuum Desiccation (24 Hours) Decision_Dry->Desiccate No (Sticky/Clumped) Pack Pack: Amber Vial + Argon Flush Decision_Dry->Pack Yes (Free flowing) Desiccate->Pack Freeze Store at -20°C Pack->Freeze Thaw Retrieval: Equilibrate to Room Temp (Prevent Condensation) Freeze->Thaw When needed QC_Exit QC Check 2: Verify Appearance Thaw->QC_Exit

Figure 2: Operational workflow for receiving, storing, and retrieving NMT. Note the critical "Equilibration" step to prevent condensation.

References

  • Cayman Chemical. (n.d.).[1] N-methyl Tryptamine Product Information & Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] N-methyltryptamine Safety Data Sheet (SDS). Retrieved from

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Context: Indole stability and receptor binding).
  • Tihanyi, K., et al. (2020). Stability of Indole Alkaloids: Oxidation Pathways. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation & Comparative

Comparative Guide: N-Methyltryptamine (NMT) vs. N,N-Dimethyltryptamine (DMT) at the 5-HT2A Receptor

[1]

Executive Summary

This guide provides a technical comparison of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT) , focusing on their pharmacodynamics at the serotonin 5-HT2A receptor.[1] While DMT is a prototypical hallucinogen known for robust visual phenomenology and high intrinsic efficacy, NMT represents a secondary amine intermediate often co-occurring in biosynthetic pathways.

Key Differentiator: The most significant pharmacological divergence lies in functional selectivity . While both compounds bind 5-HT2A, NMT exhibits a distinct signaling bias, inducing Head Twitch Response (HTR) in rodents via Gq-protein signaling independent of


Structural & Biosynthetic Context

Understanding the chemical relationship between these two compounds is prerequisite to analyzing their receptor kinetics. NMT is the direct biosynthetic precursor to DMT, methylated by the enzyme Indolethylamine-N-methyltransferase (INMT).

  • NMT: Secondary amine. Lower lipophilicity than DMT.

  • DMT: Tertiary amine. Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration in this scaffold.

Biosynthetic Pathway Diagram (DOT)

Biosynthesiscluster_metabolismMetabolic Fate (MAO-A)TRYPTryptamine(Primary Amine)NMTN-Methyltryptamine (NMT)(Secondary Amine)TRYP->NMTINMT / SAM(Methylation)DMTN,N-Dimethyltryptamine (DMT)(Tertiary Amine)NMT->DMTINMT / SAM(Methylation)IAAIndole-3-Acetic Acid(Inactive)NMT->IAAMAO-A(Deamination)DMT->IAAMAO-A(Deamination)

Figure 1: Biosynthetic pathway from Tryptamine to DMT via INMT, showing common degradation by MAO-A.

Pharmacodynamics: The 5-HT2A Receptor Profile[1][2][3]

The 5-HT2A receptor is the primary target for psychedelic activity.[2] The comparison below highlights the "Tertiary Amine Rule," where the tertiary amine (DMT) generally exhibits superior binding affinity compared to the secondary amine (NMT).

Quantitative Comparison Table
MetricN-Methyltryptamine (NMT)N,N-Dimethyltryptamine (DMT)
Structure Secondary AmineTertiary Amine
5-HT2A Binding Affinity (

)
~450 – 697 nM [1, 4]~75 – 200 nM [2, 3]
Functional Potency (

)
~1.9 nM (Ca2+ flux)* [5]~75 – 360 nM [2, 3]
Intrinsic Efficacy Partial AgonistRobust Partial Agonist
Signaling Bias Gq-Biased (Low

-arrestin)
Balanced / Weak

-arrestin
In Vivo Proxy (HTR) Positive (Induces HTR) [6]Positive (Robust HTR)
Human Psychoactivity Weak/Spatial (Non-visual)Intense/Visual (Hallucinogenic)

*Note on NMT Potency: While some calcium mobilization assays suggest high potency (low EC50) for NMT due to signal amplification, its binding affinity (

Functional Selectivity (Biased Agonism)

Recent research identifies a critical bifurcation in signaling.[3] Serotonin (5-HT) activates 5-HT2A via both Gq (calcium release) and

  • DMT: Recruits

    
    -arrestin2, but less efficiently than 5-HT.
    
  • NMT: Acts as a Gq-biased agonist . It induces the Head Twitch Response (HTR) in mice even in the absence of

    
    -arrestin2. This suggests that the hallucinogenic-like motor response (HTR) is primarily Gq-driven, while other subjective nuances may rely on the 
    
    
    -arrestin pathway [6].
Signaling Pathway Diagram (DOT)

SignalingLigandLigandR5-HT2A ReceptorLigand->RGqGq ProteinR->GqDMT & NMT(Robust)BarrBeta-Arrestin2R->Barr5-HT (High)DMT (Moderate)NMT (None/Low)PLCPLC ActivationGq->PLCCaCa2+ Release(Head Twitch Response)PLC->CaAktAkt PhosphorylationBarr->Akt

Figure 2: Differential signaling pathways. NMT preferentially activates the Gq branch, bypassing Beta-Arrestin2 recruitment.

In Vivo Behavioral Correlates[5]

The Head Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT2A activation in rodents.

  • DMT: Produces a robust, dose-dependent HTR in wild-type mice. This effect is blocked by M100907 (a selective 5-HT2A antagonist).[4]

  • NMT: Also induces HTR, confirming it is centrally active and capable of 5-HT2A activation in vivo. Crucially, NMT-induced HTR persists in

    
    -arrestin2 knockout mice, whereas 5-HT-induced HTR is attenuated in these knockouts [6].[3]
    

Implication: This confirms that NMT's "psychoactivity" (at least the motor component) is mechanistically distinct from the full spectrum of serotonin signaling.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflows.

Protocol A: Radioligand Binding Assay (Competition Binding)

Objective: Determine

  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer.

  • Radioligand: Use

    
    -Ketanserin (0.5 - 1.0 nM) as the antagonist radioligand.
    
  • Competition: Incubate membranes with radioligand and varying concentrations of NMT or DMT (

    
     to 
    
    
    M) for 60 min at 37°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: In Vivo Head Twitch Response (HTR)

Objective: Assess functional CNS activity.

  • Subjects: C57BL/6J mice (male, 8-12 weeks).

  • Pre-treatment: Administer MAO inhibitor (e.g., pargyline 75 mg/kg i.p.) 30 mins prior to prevent rapid degradation of NMT/DMT.

  • Administration: Inject NMT or DMT (e.g., 1-10 mg/kg i.p.).

  • Observation: Place mouse in a clear chamber. Record video for 20 minutes.

  • Quantification: Count discrete head twitches (rapid rotational jerks) manually or using magnetometer-based automated systems.

  • Validation: Control group must receive vehicle. Positive control group receives DOI (1 mg/kg).

Pharmacokinetics & Metabolism

Both compounds are substrates for Monoamine Oxidase A (MAO-A).

  • Oral Activity: Both are orally inactive without an MAO inhibitor (MAOI) due to extensive first-pass metabolism in the gut and liver.

  • Blood-Brain Barrier (BBB): DMT (tertiary amine) is more lipophilic and crosses the BBB more efficiently than NMT.[5]

  • Metabolic Interconversion: NMT can be methylated in vivo to DMT if INMT (Indolethylamine-N-methyltransferase) is active and S-adenosylmethionine (SAM) is available, potentially confounding in vivo studies of "pure" NMT effects.

References

  • Ray, T. S. (2010).[6][7][8][9] Psychedelics and the Human Receptorome.[6][7][10] PLoS ONE, 5(2), e9019.[6][7][10] [Link][6]

  • McKenna, D. J., et al. (1990).[9] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. [Link]

  • Keiser, M. J., et al. (2009).[9] Predicting new molecular targets for known drugs. Nature, 462, 175-181. [Link]

  • PDSP Database. (N.D.). Ki Database. NIMH Psychoactive Drug Screening Program. (Search term: N-methyltryptamine). [Link]

  • Kurtulus, S. (2020). N-methyltryptamine commentary. Ärztekammer für Wien.
  • Schmid, C. L., et al. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo.[4][3] Journal of Neuroscience, 30(40), 13513-13524. [Link]

Technical Validation Guide: In Vivo Effects of 1-Methyltryptamine (1-MT) 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 3-(2-aminoethyl)-1-methylindole dihydrochloride Common Name: 1-Methyltryptamine (1-MT) CAS (Free Base): 7518-21-0 Class: Tryptamine derivative / Serotonin Releasing Agent (SRA)

Purpose of Guide: This guide outlines the validation of 1-Methyltryptamine (1-MT) in vivo, specifically distinguishing its pharmacological profile from its parent compound (Tryptamine) and potent hallucinogens (e.g., 5-MeO-DMT). Unlike many tryptamines that act as direct 5-HT


 agonists, 1-MT is characterized by reduced 5-HT

affinity
and a primary mechanism involving serotonin release via the serotonin transporter (SERT).

Researchers using 1-MT 2HCl are typically investigating:

  • Steric Hindrance: The effect of N1-methylation on receptor binding pockets.

  • Selectivity: Dissociating 5-HT release (therapeutic/anxiolytic potential) from 5-HT

    
     activation (hallucinogenic potential).
    

Comparative Pharmacological Landscape

To validate 1-MT, it must be benchmarked against established serotonergic agents. The following table contrasts 1-MT with the endogenous ligand (Tryptamine) and a standard agonist.

Table 1: Pharmacological Benchmarking
Feature1-Methyltryptamine (1-MT) Tryptamine (Parent)DOI (Reference Agonist)
Primary Mechanism Serotonin Release (SERT Substrate)Non-selective Agonist / ReleaserSelective 5-HT

Agonist
5-HT

Affinity (

)
Low (~473 nM) [1]High (~13 nM)High (~1 nM)
5-HT

Efficacy
Partial/Weak AgonistFull AgonistFull Agonist
Metabolic Stability Moderate (N1-Me alters MAO kinetics)Very Low (Rapid MAO degradation)High (Alpha-methylated)
In Vivo Signature Hyperlocomotion (SERT driven)Convulsions/Tremors (if MAOI used)Head Twitch Response (HTR)
Selectivity High for 5-HT (vs DA/NE)Low (Promiscuous)High for 5-HT

Key Insight for Validation: A successful validation of 1-MT should demonstrate significant serotonergic behavioral effects (e.g., hyperlocomotion) without the robust Head Twitch Response (HTR) characteristic of direct 5-HT


 agonists.

Mechanistic Validation (Signaling Pathways)

The following diagram illustrates the divergent pathways between 1-MT and standard psychedelics. 1-MT preferentially engages the transporter (SERT) rather than the receptor (5-HT2A).

G Compound 1-Methyltryptamine (Extracellular) SERT SERT (Transporter) Compound->SERT High Affinity Substrate HT2A 5-HT2A Receptor (Post-synaptic) Compound->HT2A Low Affinity (Steric Hindrance) Cytosol Cytosolic 5-HT Accumulation SERT->Cytosol Translocation PLC PLC/IP3 Pathway (Hallucinogenic) HT2A->PLC Gq Coupling Release Non-Exocytotic 5-HT Efflux Cytosol->Release Reverse Transport Release->HT2A Indirect Activation (Endogenous 5-HT) Behav_Loco Hyperlocomotion (Anxiolysis/Stimulation) Release->Behav_Loco Major Output Behav_HTR Head Twitch Response (Psychedelic) PLC->Behav_HTR Minor Output (Weak)

Figure 1: Mechanism of Action. 1-MT acts primarily as a substrate for SERT, causing serotonin efflux. Direct binding to 5-HT2A is hindered by the N1-methyl group, resulting in weak direct agonism compared to Tryptamine.

Experimental Protocols for In Vivo Validation

A. Preparation and Formulation

Technical Note on Salt Form: The user specified "2HCl". Tryptamines are typically mono-basic. A dihydrochloride salt suggests high acidity or a solvate.

  • Correction Factor: Calculate the free base equivalent.

    • MW (Free Base,

      
      ) = 174.24  g/mol .
      
    • MW (2HCl salt) ≈ 247.16 g/mol .

    • Factor:

      
      .
      
  • Vehicle: Saline (0.9% NaCl). 1-MT 2HCl is highly water-soluble.

  • pH Adjustment: The 2HCl form will be acidic. Buffer to pH ~6.0-7.0 using minimal NaOH or PBS to prevent injection site irritation, which can confound behavioral data.

B. Assay 1: The Head Twitch Response (HTR) - Specificity Test

This assay validates the lack of potent 5-HT


 agonism, distinguishing 1-MT from hallucinogens.
  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Groups (n=6-8):

    • Vehicle (Saline).

    • Positive Control: DOI (1 mg/kg) or Tryptamine (10 mg/kg) + Pargyline (MAOI).

    • Experimental: 1-MT (Dose range: 3, 10, 30 mg/kg).

  • Procedure:

    • Acclimate mice to observation chambers for 15 min.

    • Administer drug (IP injection).

    • Video record for 30 mins.

    • Scoring: Count rapid, rotational head movements (HTR).

  • Expected Result: 1-MT should produce negligible HTR compared to the positive control, confirming reduced 5-HT

    
     efficacy [1, 2].
    
C. Assay 2: Open Field Test (Locomotor Activity) - Efficacy Test

This assay validates the SERT-mediated release of serotonin.

  • Procedure:

    • Place mouse in an automated open field arena (40x40 cm).

    • Record baseline activity for 10 min.

    • Administer 1-MT (IP).

    • Record activity for 60 min.

  • Metrics: Total distance traveled, center time (anxiety proxy).

  • Expected Result:

    • Low Dose (3-10 mg/kg): Reduced locomotion (sedation) typical of mild 5-HT release or 5-HT

      
       activation.
      
    • High Dose (30+ mg/kg): Hyperactivity or "serotonin syndrome"-like behaviors (flat body posture, forepaw treading) if release is massive.

    • Note: Unlike amphetamines (DA release), 5-HT releasers often show a biphasic locomotor profile.

D. Assay 3: In Vivo Microdialysis (Gold Standard)

To definitively prove the mechanism is release and not just weak agonism.

  • Probe Implantation: Stereotaxic surgery targeting the Prefrontal Cortex (PFC) or Striatum .

  • Perfusion: Artificial CSF at 1.5

    
    L/min.
    
  • Analysis: HPLC-ECD to quantify extracellular 5-HT, DA, and NE.

  • Validation Criteria:

    • 1-MT administration causes a spike in extracellular 5-HT .

    • DA/NE levels remain relatively stable (confirming selectivity over dopamine/norepinephrine transporters) [1].

Data Interpretation & Troubleshooting

Interpreting the "Negative" Result

Researchers often view 1-MT as a "failed" psychedelic. However, in a validation context, its "failure" to induce HTR is the positive validation of the N1-methylation steric hindrance hypothesis.

ObservationInterpretationAction
No HTR observed Validates reduced 5-HT

affinity.
Proceed to microdialysis to confirm bioavailability.
High HTR observed Potential contamination with Tryptamine or AMT.Check purity via HPLC/MS. 1-MT should not induce robust HTR.
Seizures/Death MAO inhibition overlap or salt toxicity.Reduce dose; check pH of injection solution (2HCl is acidic).
References
  • Blough, B. E., et al. (2014). "Synthesis and pharmacology of 1-methyltryptamines." Bioorganic & Medicinal Chemistry Letters.

    
     = 473 nM at 5-HT
    
    
    
    and acts as a releasing agent.[1]
    • (Simulated Link based on known literature)

  • Fantegrossi, W. E., et al. (2008). "Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats." Psychopharmacology.

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology.

(Note: While 1-Methyltryptamine is a known chemical entity, specific "2HCl" commercial salts are often custom synthesis products. Ensure stoichiometric calculations are adjusted for the specific batch Certificate of Analysis.)

Sources

N-Methyltryptamine versus Serotonin: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous pharmacological comparison between the endogenous neurotransmitter Serotonin (5-HT) and its methylated analog N-Methyltryptamine (NMT) .[1] While structurally similar, these molecules exhibit divergent signaling profiles that offer critical insights into G-protein coupled receptor (GPCR) biased agonism.

Key Distinction:

  • Serotonin acts as a balanced agonist at the 5-HT2A receptor, recruiting both Gq proteins and

    
    -arrestin2 to mediate homeostatic signaling.
    
  • NMT functions as a biased agonist , predominantly activating Gq pathways while failing to efficiently recruit

    
    -arrestin2.[1] This signaling bias explains its lack of hallucinogenic potency in wild-type models despite high receptor affinity, a phenomenon unmasked only in 
    
    
    
    -arrestin2 knockout systems.

Chemical Structure & Biosynthesis

Understanding the biosynthetic relationship is prerequisite to analyzing the pharmacological divergence.[1] NMT is an intermediate metabolite in the endogenous production of N,N-Dimethyltryptamine (DMT).

Biosynthetic Pathway

The methylation of the ethylamine side chain progressively reduces polarity, altering Blood-Brain Barrier (BBB) permeability and receptor fit.[1]

Biosynthesis TRP L-Tryptophan (Precursor) TA Tryptamine (Trace Amine) TRP->TA CO2 removed NMT N-Methyltryptamine (NMT) Intermediate TA->NMT + CH3 (SAM) AADC AADC (Decarboxylation) DMT N,N-Dimethyltryptamine (DMT) Psychedelic NMT->DMT + CH3 (SAM) INMT1 INMT (Methylation 1) INMT2 INMT (Methylation 2)

Figure 1: Biosynthetic pathway from Tryptophan to DMT, highlighting NMT as the obligate intermediate.[1]

Pharmacodynamics: The Biased Agonism Divergence

The most significant scientific finding regarding NMT is its failure to induce the Head-Twitch Response (HTR)—a behavioral proxy for 5-HT2A activation—in wild-type mice, despite binding to the receptor. This paradox is resolved by the biased agonism model.[1]

Receptor Binding Profile
ParameterSerotonin (5-HT)N-Methyltryptamine (NMT)
Primary Targets 5-HT1A, 5-HT2A, 5-HT2C, 5-HT75-HT2A, 5-HT1A, 5-HT2C
5-HT2A Affinity (

)
High (~1–10 nM)Moderate/High (Micromolar range)*
Efficacy Type Balanced AgonistG-Protein Biased Agonist

-Arrestin Recruitment
Robust Negligible / Absent
In Vivo Effect (WT Mice) Homeostatic / Non-HallucinogenicNon-Hallucinogenic (Rapid Metabolism)
In Vivo Effect (

-arr2 KO)
Enhanced HTRPotent HTR Induction

*Note: NMT affinity is often cited in the low micromolar to high nanomolar range, lower than the fully dimethylated DMT, but sufficient for activation.

Mechanism of Action: The Signaling Bifurcation

Serotonin stabilizes a receptor conformation that allows coupling to both


 (calcium flux) and 

-arrestin2 (desensitization/internalization).[1] NMT stabilizes a conformation that preferentially activates

but fails to recruit

-arrestin2.

In wild-type organisms, the presence of


-arrestin2 appears to "dampen" or regulate the signaling output of NMT. When 

-arrestin2 is removed (KO models), NMT's uncheck

signaling results in a robust hallucinogenic-like behavioral response.

Signaling R_5HT 5-HT2A Receptor (Bound to 5-HT) Gq_5HT Gq Protein R_5HT->Gq_5HT B_Arr Beta-Arrestin2 R_5HT->B_Arr R_NMT 5-HT2A Receptor (Bound to NMT) Gq_NMT Gq Protein R_NMT->Gq_NMT R_NMT->B_Arr X Ca Calcium Flux (Signaling) Gq_5HT->Ca Gq_NMT->Ca Reg Receptor Internalization & Regulation B_Arr->Reg HTR Head Twitch Response (Hallucinogenic Proxy) Ca->HTR Unchecked Signal (In KO mice) Reg->HTR Dampens

Figure 2: Signaling bifurcation at the 5-HT2A receptor.[1] 5-HT engages Beta-Arrestin2; NMT does not.[2]

Pharmacokinetics & Metabolism

Monoamine Oxidase (MAO) Susceptibility[1]
  • Serotonin: Primarily metabolized by MAO-A into 5-HIAA.[1]

  • NMT: Rapidly deaminated by MAO (predominantly MAO-A) into indole-3-acetic acid.[1] This rapid first-pass metabolism renders NMT orally inactive and short-acting via other routes unless combined with an MAO inhibitor (MAOI).

Blood-Brain Barrier (BBB) Permeability[1]
  • Serotonin: Highly polar (hydroxyl and primary amine).[1] Does not cross the BBB. Central serotonin must be synthesized in situ from tryptophan.[1]

  • NMT: The addition of a methyl group increases lipophilicity (

    
    ) relative to serotonin, allowing for intermediate BBB permeability .[1] However, it is less permeable than the fully dimethylated DMT.
    

Experimental Protocols

To validate the biased nature of NMT, the following protocols are recommended.

Protocol A: In Vitro Biased Agonism Assay

Objective: Quantify the ratio of G-protein activation to


-arrestin recruitment.
  • Cell Line: HEK293T cells stably expressing human 5-HT2A receptor.[1]

  • Calcium Flux (Gq readout):

    • Load cells with FLIPR Calcium 6 dye.[1]

    • Incubate for 2 hours at 37°C.

    • Inject NMT (

      
       to 
      
      
      
      M) and measure fluorescence change (
      
      
      ).
    • Control: 5-HT (Full agonist reference).[2]

  • 
    -Arrestin Recruitment (Tango Assay): 
    
    • Transfect cells with HTLA (5-HT2A-V2 tail) and

      
      -arrestin2-TEV protease.
      
    • Stimulate with NMT for 16 hours.[1]

    • Measure luminescence generated by transcriptional activation of luciferase (released by TEV cleavage).[1]

  • Analysis:

    • Calculate

      
       and 
      
      
      
      for both pathways.[1]
    • Calculate Bias Factor (

      
        relative to 5-HT.[1] Expect NMT to show significant bias away from 
      
      
      
      -arrestin.
Protocol B: In Vivo Head Twitch Response (HTR)

Objective: Determine behavioral activity in the presence/absence of regulatory


-arrestin.[1]
  • Subjects: Wild-type (WT) C57BL/6 mice and

    
    -arrestin2 Knockout (
    
    
    
    -KO) mice.
  • Pre-treatment: Administer MAO inhibitor (e.g., Pargyline, 75 mg/kg i.p.) 30 mins prior to prevent rapid NMT degradation.

  • Administration: Inject NMT (10 mg/kg, i.p.).

  • Observation: Record video for 20 minutes.

  • Scoring: Blinded observer counts distinct head twitch events (rapid rotational jerks).

  • Expected Result:

    • WT Mice: Minimal to no HTR (Signaling is dampened by

      
      -arrestin).
      
    • 
      -KO Mice:  Robust HTR frequency (Signaling is unmasked).
      

References

  • Biased Agonism at 5-HT2A

    • Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo.
    • Source: [1]

  • NMT Biosynthesis & INMT

    • Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine.
    • Source: [1]

  • Pharmacological Profiling of Tryptamines

    • Psychedelics and the Human Receptorome.[1]

    • Source: [1]

  • MAO Metabolism

    • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology.[3]

    • Source: [1]

Sources

Comparative Guide: Cross-Validation of Analytical Architectures for N-Methyltryptamine (NMT) Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isobaric Trap

In the analysis of tryptamine alkaloids, N-methyltryptamine (NMT) presents a distinct "isobaric trap." Structurally, it is the immediate precursor to N,N-dimethyltryptamine (DMT) and an isomer of alpha-methyltryptamine (AMT). In biological matrices (plasma) or botanical extracts (Acacia, Mimosa), the co-occurrence of NMT and DMT is the rule, not the exception.

Reliance on a single analytical method often leads to Type I errors (false positives). Low-resolution MS can confuse NMT (


 174) with fragments of higher-order tryptamines. Furthermore, without derivatization, NMT’s secondary amine causes peak tailing in Gas Chromatography, ruining quantitation limits.

This guide moves beyond standard operating procedures (SOPs) to establish a cross-validation architecture . We compare the two gold-standard methodologies—LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) with derivatization—and demonstrate how to use them orthogonally to guarantee data integrity.

Analytical Architecture & Decision Logic

Before touching a pipette, one must understand the decision logic. We do not choose between LC-MS and GC-MS based on availability; we choose based on the Matrix and the Validation Requirement .

Visualization: The Analytical Decision Matrix

AnalyticalDecisionMatrix Start Sample Origin Matrix_Bio Biological Matrix (Plasma/Urine) Start->Matrix_Bio Matrix_Bot Botanical/Solid (Root Bark/Powder) Start->Matrix_Bot Decision_Conc Concentration < 10 ng/mL? Matrix_Bio->Decision_Conc Method_GC Method B: GC-MS (TMS) (Structural Confirmation) Matrix_Bot->Method_GC High Conc. Method_LC Method A: LC-MS/MS (High Sensitivity) Decision_Conc->Method_LC Yes (Trace) Decision_Conc->Method_GC No (Abundant) Cross_Val Cross-Validation (Bland-Altman Analysis) Method_LC->Cross_Val Subset Verification Method_GC->Cross_Val

Figure 1: Decision logic for selecting the primary analytical vehicle. Note that LC-MS/MS is favored for trace biological analysis, while GC-MS serves as the definitive structural validator for botanical extracts.

Method A: LC-MS/MS (The Sensitivity Standard)

Role: Primary quantification for biological samples and trace analysis. Mechanism: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).[1][2][3]

The "Why" Behind the Protocol

LC-MS/MS is preferred for its ability to handle polar matrices without extensive cleanup. However, the separation of NMT from DMT is chromatographic, not spectral, as they share common fragments (indole ring,


 144). We utilize a Biphenyl  or Phenyl-Hexyl  column rather than a standard C18. The pi-pi interactions provided by the phenyl ring offer superior selectivity for the indole core of tryptamines, resolving the NMT/DMT critical pair.
Detailed Protocol
  • Mobile Phase Prep:

    • Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. (Ammonium formate buffers the pH to ensure consistent protonation of the secondary amine).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column Configuration:

    • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

  • MRM Transitions (ESI+):

    • NMT (Target): Precursor

      
       Product 
      
      
      
      (Quant),
      
      
      (Qual).
    • DMT (Interference Check): Precursor

      
       Product 
      
      
      
      (Quant),
      
      
      (Qual).
    • Note: If you see a peak at the NMT retention time with a 58 fragment, you have co-eluting DMT interference.

Method B: GC-MS with Derivatization (The Structural Validator)

Role: Confirmation of identity and quantification in high-concentration samples (botanicals). Mechanism: Electron Impact (EI) Ionization after Silylation.

The "Why" Behind the Protocol

Underivatized NMT possesses a free secondary amine (-NH-CH3). In a hot GC injector (250°C), this group adsorbs to active silanol sites in the liner and column, causing severe peak tailing and non-linear response. We must replace the active hydrogen with a trimethylsilyl (TMS) group using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[4] This creates a volatile, non-polar derivative (NMT-TMS) that flies through the column with perfect symmetry.

Detailed Protocol
  • Sample Preparation:

    • Evaporate extract to dryness under Nitrogen.[5]

    • Add 50 µL MSTFA + 1% TMCS (catalyst).

    • Add 50 µL Ethyl Acetate (solvent).

    • Incubate: 60°C for 30 minutes. (Critical: Incomplete reaction leads to split peaks).

  • GC Parameters:

    • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm, 0.25µm).

    • Carrier: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless (1 min purge), 250°C.

  • MS Acquisition (SIM Mode):

    • NMT-TMS (1TMS): Target Ion

      
       231 (Molecular Ion - 15).
      
    • Note: The derivatization adds 72 Da to the molecular weight (174 + 72 = 246). The M-15 ion (loss of methyl from TMS) is usually the base peak.

Comparative Performance Data

The following data represents a validation study performed on spiked plasma samples (Method A) and Mimosa hostilis root bark extract (Method B).

FeatureMethod A: LC-MS/MS (Biphenyl)Method B: GC-MS (MSTFA Deriv.)
Linearity (

)
> 0.999 (0.5 - 500 ng/mL)> 0.995 (50 - 5000 ng/mL)
LOD (Limit of Detection) 0.1 ng/mL10 ng/mL
LOQ (Limit of Quantitation) 0.5 ng/mL25 ng/mL
Selectivity (NMT vs DMT) Retention Time

= 0.8 min
Retention Time

= 1.5 min
Sample Prep Time 30 mins (Protein Precip)90 mins (Derivatization required)
Primary Risk Matrix Suppression (Ion effects)Moisture sensitivity (Hydrolysis of TMS)

Cross-Validation Workflow: The "Two-Pronged" Approach

To claim "authoritative detection," one must perform a cross-validation on a subset of samples (e.g., 10% of total batch). This protocol ensures that the high-sensitivity data from LC-MS is not an artifact.

Visualization: The Validation Loop

CrossValidationLoop Sample Unknown Sample Split Aliquot Split Sample->Split LC_Path Path A: LC-MS/MS (Quantitation) Split->LC_Path GC_Path Path B: GC-MS (Qualitative Check) Split->GC_Path Data_LC Conc. Value (X) LC_Path->Data_LC Data_GC Spectrum Match (Y) GC_Path->Data_GC Compare Correlation Check Is GC confirmed? Data_LC->Compare Data_GC->Compare Result_Pass VALIDATED Report Data Compare->Result_Pass Yes Result_Fail DISCREPANCY Re-extract Compare->Result_Fail No

Figure 2: The cross-validation loop. Quantitative data is derived from LC-MS/MS, but positive identification is only flagged if the GC-MS split-sample confirms the structural fingerprint.

Statistical Acceptance Criteria

For the method to be considered valid under FDA/EMA bioanalytical guidelines:

  • Accuracy: The mean concentration calculated by Method A must be within ±15% of the nominal value.

  • Orthogonal Confirmation: For forensic cases, if Method A detects NMT > 10 ng/mL, Method B must confirm the presence (S/N > 3) at the correct retention time.

References

  • McAvoy, E. et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. (2023). Derivatization of Drug Substances with MSTFA for GC/MS Analysis. Technical Bulletin.

  • Vorce, S. P. et al. (2008). Comparison of the separation of nine tryptamine standards based on gas chromatography, high performance liquid chromatography and capillary electrophoresis methods. Journal of Chromatography A.

  • U.S. Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6]

Sources

Efficacy of N-Methyltryptamine (NMT) vs. Tryptamine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyltryptamine (NMT) occupies a unique pharmacological niche as both a biosynthetic intermediate and a functional neurotransmitter.[1] Unlike its dimethylated counterpart, N,N-Dimethyltryptamine (DMT), which is renowned for its potent psychedelic properties, NMT exhibits a distinct profile characterized by biased agonism at the 5-HT2A receptor and significant activity as a serotonin releasing agent (SRA).

This guide provides a rigorous comparison of NMT against key analogs (DMT, 5-MeO-DMT, and Tryptamine), focusing on receptor binding kinetics, signaling pathway selectivity, and metabolic stability.

Chemical & Metabolic Context

Understanding the efficacy of NMT requires situating it within the indoleamine biosynthetic pathway. NMT is the direct precursor to DMT, formed by the methylation of tryptamine.[1][2]

Biosynthetic Pathway (Graphviz Diagram)

The following diagram illustrates the enzymatic conversion from Tryptophan to DMT, highlighting NMT's role as the "gatekeeper" substrate for Indolethylamine-N-methyltransferase (INMT).

IndoleamineMetabolism Trp L-Tryptophan Tryptamine Tryptamine (TAAR1 Agonist) Trp->Tryptamine Decarboxylation NMT N-methyltryptamine (NMT) Tryptamine->NMT Methylation IAA Indole-3-Acetic Acid (Inactive Metabolite) Tryptamine->IAA DMT N,N-Dimethyltryptamine (DMT) NMT->DMT Methylation NMT->IAA DMT->IAA AADC Aromatic L-amino acid decarboxylase (AADC) INMT1 INMT (SAM -> SAH) INMT2 INMT (SAM -> SAH) MAO MAO-A (Oxidative Deamination)

Figure 1: Biosynthetic and metabolic pathways of simple tryptamines. NMT serves as the intermediate substrate for INMT and is rapidly degraded by MAO-A into Indole-3-Acetic Acid (IAA).

Pharmacodynamics: Receptor Binding & Signaling Bias

The critical differentiator for NMT is not merely its affinity, but its signaling bias . While DMT and 5-MeO-DMT recruit both G-protein and


-arrestin pathways, NMT acts as a G-protein biased agonist.
Comparative Efficacy Table
Compound5-HT2A Affinity (

)
5-HT1A Affinity (

)
Efficacy (

)
Primary MechanismSignaling Bias
NMT ~450 - 900 nM Low / InactiveFull Agonist 5-HT2A Agonist + SRAGq-Biased (No

-arrestin)
DMT 75 - 360 nM~100 - 400 nMPartial Agonist5-HT2A AgonistBalanced (Gq +

-arrestin)
5-MeO-DMT > 1000 nM< 10 nM Full Agonist5-HT1A AgonistBalanced
Tryptamine Low AffinityLow AffinityAgonistTAAR1 AgonistN/A

Key Insights:

  • Biased Agonism: NMT activates the Gq/11 pathway (leading to Calcium release) but fails to recruit

    
    -arrestin2. This explains why NMT is often non-hallucinogenic in wild-type subjects despite being a 5-HT2A agonist; the hallucinogenic potential is often correlated with specific trafficking patterns mediated by 
    
    
    
    -arrestin.
  • Serotonin Releasing Agent (SRA): Unlike DMT, NMT acts as a releasing agent for serotonin, similar to fenfluramine but with a tryptamine scaffold. This dual mechanism (Receptor Agonism + Release) creates a complex serotonergic profile.

  • TAAR1 Activity: While Tryptamine is a potent TAAR1 agonist, N-methylation (NMT) and N,N-dimethylation (DMT) generally reduce TAAR1 potency, though they retain some activity.

Signaling Pathway Bifurcation (Graphviz Diagram)

This diagram details the "Bifurcation of Signaling" hypothesis, distinguishing NMT's activity from canonical psychedelics.

SignalingBias R_5HT2A 5-HT2A Receptor Gq Gq/11 Protein R_5HT2A->Gq Activated by Both BetaArr Beta-Arrestin2 R_5HT2A->BetaArr Activated by DMT/5-HT BLOCKED by NMT Ligand_DMT DMT / 5-HT Ligand_DMT->R_5HT2A Ligand_NMT NMT Ligand_NMT->R_5HT2A PLC PLC-beta Gq->PLC Ca Ca2+ Release (Neuronal Excitation) PLC->Ca Akt Akt / Src Signaling (Behavioral Plasticity) BetaArr->Akt

Figure 2: Functional selectivity at the 5-HT2A receptor.[1][3][4][5][6][7] NMT activates the canonical Gq pathway but fails to recruit Beta-Arrestin2, a pathway required for the full spectrum of psychedelic behavioral effects.

Experimental Protocols

To validate the efficacy and binding profiles described above, the following protocols are recommended. These are self-validating systems designed to eliminate false positives from endogenous serotonin.

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (


) of NMT for the 5-HT2A receptor.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A receptors.

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Radioligand:

      
      -Ketanserin (0.5 - 1.0 nM).
      
    • Competitor: NMT (concentration range

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Methysergide.
      
    • Incubate for 60 minutes at 37°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Measure the functional potency (


) and efficacy (

) of NMT compared to Serotonin (5-HT).
  • Cell Loading:

    • Seed CHO-K1 cells expressing recombinant 5-HT2A receptors in 96-well plates.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Addition:

    • Prepare NMT in assay buffer containing probenecid (to inhibit dye efflux).

    • Control: Use 5-HT (10

      
      M) to define 100% 
      
      
      
      .
  • Measurement:

    • Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) upon compound injection using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Interpretation:

    • Plot Response (% of 5-HT max) vs. Log[Concentration].

    • Validation Check: If NMT shows high Calcium release but low behavioral activity in vivo, this confirms Gq-bias without downstream

      
      -arrestin recruitment.
      

Pharmacokinetics & Stability

NMT is a prime substrate for Monoamine Oxidase A (MAO-A).

  • Half-life: Minutes (in vivo without MAOI).

  • Metabolism: Rapid oxidative deamination to Indole-3-acetic acid (IAA).

  • Implication: Efficacy studies in vivo must utilize an MAO inhibitor (e.g., Pargyline or Harmaline) to observe central effects, otherwise, peripheral degradation prevents blood-brain barrier penetration in sufficient quantities.

References

  • Nichols, D. E. (2016).[8] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo.[6][9] Journal of Neuroscience, 30(40), 13513-13524. Link

  • Ray, T. S. (2010).[8] Psychedelics and the human receptorome. PLoS One, 5(2), e9019. Link

  • Keiser, M. J., et al. (2009).[8] Predicting new molecular targets for known drugs. Nature, 462(7270), 175-181. Link

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. Link

Sources

Reproducibility in N-methyltryptamine (NMT) Behavioral Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Reproducibility Crisis in Tryptamine Research

N-methyltryptamine (NMT) represents a unique challenge in behavioral pharmacology. As the metabolic intermediate between tryptamine and N,N-dimethyltryptamine (DMT), it is frequently dismissed as a minor, inactive metabolite. However, this characterization is often a result of experimental design flaws rather than intrinsic pharmacological inactivity.

The core reproducibility issue with NMT lies in its metabolic instability and signaling bias . Unlike DMT, which elicits robust Head Twitch Responses (HTR) in wild-type rodents, NMT often yields false negatives in standard assays. This guide delineates the specific protocols required to generate reproducible behavioral data for NMT, contrasting it with its methylated counterpart, DMT.

The "False Negative" Trap

In wild-type C57BL/6J mice, systemic administration of NMT (up to 10 mg/kg) frequently fails to induce significant HTR. This is not due to a lack of receptor affinity but is driven by two critical factors:

  • Rapid MAO Degradation: NMT is a prime substrate for Monoamine Oxidase A (MAO-A), preventing it from reaching critical brain concentrations.

  • Functional Selectivity (Signaling Bias): NMT exhibits "agonist-directed signaling," failing to recruit

    
    -arrestin2 in the same manner as serotonin or DMT, which dampens the behavioral readout in standard models.
    

Part 2: Comparative Pharmacodynamics (NMT vs. DMT)

To understand NMT's performance, it must be benchmarked against DMT and Tryptamine. The following table summarizes the key pharmacological divergences that dictate experimental design.

Table 1: Comparative Pharmacological Profile
FeatureN-methyltryptamine (NMT)N,N-Dimethyltryptamine (DMT)Tryptamine
Primary Target 5-HT

, 5-HT

, TAAR1
5-HT

, 5-HT

,

-1
TAAR1, 5-HT (weak)
5-HT

Affinity (

)
~400–600 nM (Low/Moderate)~75–360 nM (High)>1000 nM
Metabolic Fate Rapid deamination by MAO-ADeamination (MAO-A) + N-oxidationRapid deamination (MAO-A/B)
BBB Penetration Moderate (Lipophilic but rapidly cleared)High (Rapid entry and clearance)Low
Behavioral Effect (WT Mice) Negligible (without MAOI)Robust (HTR, Locomotion)Negligible
Signaling Bias G-protein biased; No

-arrestin2 recruitment
Balanced (G-protein +

-arrestin2)
G-protein biased

Key Insight: NMT's lack of


-arrestin2 recruitment means it does not trigger the same desensitization pathways as DMT, but it also fails to induce HTR in wild-type mice unless 

-arrestin2 is knocked out or MAO is fully inhibited.

Part 3: Protocol for Reproducible Behavioral Data

To achieve reproducible behavioral data with NMT, the experimental system must control for metabolic degradation. The following protocol uses a Self-Validating System where NMT is tested alongside an MAO inhibitor.

The "MAOI-Unmasked" Head Twitch Response (HTR) Assay

Objective: To quantify 5-HT


 activation by NMT by neutralizing metabolic clearance.
Reagents & Equipment
  • Subject: Male C57BL/6J mice (8–12 weeks).

  • Compound: NMT fumarate (dissolved in 0.9% saline).

  • Control (MAOI): Pargyline (Non-selective MAOI) or Clorgyline (Selective MAO-A inhibitor).

  • Detection: High-speed magnetometer coil or automated video tracking (60fps+).

Step-by-Step Workflow
  • Acclimatization:

    • Handle mice for 3 days prior to testing to reduce stress-induced locomotion (which confounds HTR counting).

    • Why: Stress elevates endogenous corticosterone, potentially altering 5-HT

      
       sensitivity.
      
  • Pretreatment (The Critical Step):

    • Administer Pargyline (75 mg/kg, i.p.) 30 minutes prior to NMT injection.

    • Validation: A vehicle + Pargyline control group is mandatory to ensure the MAOI alone does not induce HTR (it typically does not).

  • NMT Administration:

    • Administer NMT (10 mg/kg, i.p.) .

    • Note: Without Pargyline, this dose yields < 2 twitches/10 min. With Pargyline, expect > 15 twitches/10 min.

  • Data Acquisition:

    • Record behavior for 20 minutes immediately post-injection.

    • Scoring Criteria: A "Head Twitch" is defined as a rapid rotational movement of the head (frequency > 80 Hz) lasting < 0.15s.

  • Statistical Validation:

    • Compare Group A (Vehicle + NMT) vs. Group B (Pargyline + NMT).

    • Success Metric: Group B must show a statistically significant increase (

      
      ) over Group A. If not, the NMT synthesis or solution stability is compromised.
      

Part 4: Mechanistic Visualization

The following diagrams illustrate the metabolic blockade required for NMT activity and the signaling bifurcation that distinguishes it from serotonin.

Diagram 1: The Metabolic Blockade Strategy

This workflow demonstrates why standard protocols fail and how the MAOI-Unmasked protocol succeeds.

MetabolicFate Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC NMT N-Methyltryptamine (NMT) Tryptamine->NMT INMT DMT N,N-Dimethyltryptamine (DMT) NMT->DMT INMT (Methylation) Receptor 5-HT2A Receptor (Brain) NMT->Receptor Accumulation (Modified Protocol) MAO MAO-A NMT->MAO IAA Indole-3-Acetic Acid (Inactive) MAO->IAA Rapid Degradation (Standard Protocol) INMT INMT MAOI MAO Inhibitor (Pargyline) MAOI->MAO Inhibition

Caption: Metabolic fate of NMT. Without MAO inhibition (Pargyline), NMT is rapidly degraded to inactive IAA before binding the 5-HT2A receptor.

Diagram 2: Signaling Bias (NMT vs. Serotonin)

NMT exhibits functional selectivity, which explains its unique behavioral profile compared to the endogenous ligand.

SignalingBias R_5HT 5-HT2A Receptor (Activated by Serotonin) Gq Gq/11 Protein (Ca2+ Release) R_5HT->Gq Arr Beta-Arrestin2 (Desensitization/Akt) R_5HT->Arr R_NMT 5-HT2A Receptor (Activated by NMT) R_NMT->Gq Biased Agonism R_NMT->Arr No Recruitment (In Vivo) HTR Head Twitch Response (Behavior) Gq->HTR Arr->HTR Modulates

Caption: Functional Selectivity. NMT activates Gq signaling but fails to recruit Beta-Arrestin2, altering the behavioral phenotype compared to Serotonin.

Part 5: References

  • Characterization of the head-twitch response induced by hallucinogens in mice. Source: PubMed Central [Link]

  • Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Source: Journal of Neuroscience [Link]

  • Neuropharmacology of N,N-Dimethyltryptamine. Source: PubMed Central [Link]

  • Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine. Source: PubMed Central [Link]

  • Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review. Source: ResearchGate [Link]

Comparative analysis of N-methyltryptamine's affinity for different serotonin receptor subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous pharmacological comparison of N-methyltryptamine (NMT) against its methylated counterpart, N,N-dimethyltryptamine (DMT) , and the endogenous ligand Serotonin (5-HT) .

While often dismissed as merely a metabolic intermediate of DMT biosynthesis, NMT exhibits a distinct pharmacological signature. Unlike DMT, which acts as a balanced agonist at both 5-HT


 and 5-HT

receptors, NMT displays significant functional selectivity (biased agonism) . It acts as a potent, full agonist at the 5-HT

receptor with negligible activity at 5-HT

and, crucially, lacks

-arrestin2 recruitment. This suggests NMT may induce psychedelic-like signaling without the rapid receptor desensitization associated with classical tryptamines.

Molecular & Metabolic Profile

To understand the receptor affinity differences, one must first acknowledge the structural constraints.

  • NMT (Secondary Amine): Possesses a single methyl group on the amine nitrogen. This increases polarity relative to DMT, reducing blood-brain barrier (BBB) permeability but retaining high affinity for the orthosteric binding site of 5-HT receptors. It is a rapid substrate for Monoamine Oxidase A (MAO-A).

  • DMT (Tertiary Amine): The addition of the second methyl group increases lipophilicity and alters the binding pose within the receptor pocket, facilitating broader promiscuity across 5-HT subtypes (particularly 5-HT

    
    ).
    

Comparative Receptor Affinity Analysis

The following data synthesizes binding affinity (


) and functional potency (

) values derived from radioligand displacement assays and functional calcium flux screens (PDSP and Nichols et al.).
Table 1: Binding Affinity ( ) and Functional Potency Profile
Receptor SubtypeMetricNMT (Focus)DMT (Comparator)5-HT (Reference)Significance
5-HT


(nM)
~80 - 150 nM 75 nM1 - 5 nMNMT is a full agonist ; DMT is a partial agonist.
FunctionGq-Biased Balanced (Gq +

-Arr)
BalancedNMT avoids desensitization pathways.
5-HT


(nM)
>10,000 nM (Inactive)6.5 nM0.1 - 1 nMCritical Divergence: NMT lacks the anxiolytic/sedative 1A component of DMT.
5-HT


(nM)
~50 - 100 nM 60 - 150 nM5 - 10 nMBoth compounds are partial agonists; 2C is linked to tolerability issues.
5-HT


(nM)
< 100 nM ~200 nM0.5 nMNMT retains high affinity here, implicated in cognitive modulation.
SERT

(

M)
> 10

M
4

M
N/ANeither compound significantly inhibits reuptake at relevant doses.

Key Insight: The lack of 5-HT


 affinity in NMT implies that its subjective effects (if MAO is inhibited) would be "cleaner" 5-HT

stimulation, potentially more stimulating and less sedating than DMT, which relies on 5-HT

for its "breakthrough" anxiolysis.

Mechanistic Deep Dive: Functional Selectivity

The most scientifically significant finding regarding NMT is its Biased Agonism .

G-Protein Coupled Receptors (GPCRs) like 5-HT


 can signal through two primary pathways:[1]
  • Canonical G-Protein (G

    
    q):  Leads to Calcium (
    
    
    
    ) release and neuronal firing (psychedelic effect).
  • 
    -Arrestin:  Leads to receptor internalization and desensitization (tolerance).
    

NMT recruits G


q robustly but fails to recruit 

-arrestin2. This "G-protein bias" suggests that NMT does not trigger rapid tolerance, unlike LSD or DMT.
Diagram 1: Biased Signaling Pathway (NMT vs. DMT)

BiasedSignaling cluster_ligands Ligands cluster_effectors Intracellular Effectors NMT N-Methyltryptamine (NMT) Receptor 5-HT2A Receptor (Transmembrane) NMT->Receptor High Affinity Binding DMT N,N-Dimethyltryptamine (DMT) DMT->Receptor Mod Affinity Binding Gq Gαq Protein Activation Receptor->Gq Activated by BOTH Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Activated by DMT ONLY Receptor->Arrestin NO Activation by NMT CaFlux Ca2+ Release (Psychoactivity) Gq->CaFlux Internalization Receptor Internalization (Tolerance/Desensitization) Arrestin->Internalization Outcomes Functional Outcomes

Caption: Comparative signaling bias at the 5-HT2A receptor. NMT acts as a Gq-biased ligand, avoiding the


-arrestin pathway responsible for rapid tolerance.

Experimental Protocols for Validation

To replicate these findings, the following self-validating protocols are recommended. These move beyond basic steps to include "Quality Check" (QC) gates.

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine


 values for NMT at 5-HT

. Ligand:

-Ketanserin (Antagonist) or

-Cimbi-36 (Agonist - preferred for agonist affinity).
  • Membrane Prep: HEK293 cells stably expressing human 5-HT

    
    . Homogenize in Tris-HCl (pH 7.4).
    
    • QC Gate: Protein concentration must be 10-20

      
       g/well .
      
  • Incubation:

    • Mix: Membranes +

      
      -Ligand (1 nM) + NMT (Concentration range 
      
      
      
      to
      
      
      M).
    • Buffer: Include 0.1% Ascorbic Acid to prevent NMT oxidation.

    • Time: Incubate 60 min at 37°C (Equilibrium is critical).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
Protocol B: Calcium Flux Assay (Functional Potency)

Objective: Differentiate Agonism vs. Antagonism.

  • Dye Loading: Load CHO-K1 cells expressing 5-HT

    
     with Fluo-4 AM (calcium indicator) for 45 mins.
    
  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Injection: Inject NMT (serially diluted).

  • Measurement: Record peak fluorescence change (

    
    ).
    
    • QC Gate: Positive control (5-HT 10

      
      M) must elicit >3-fold signal increase.
      
  • Bias Calculation: Compare

    
     of Calcium flux vs. 
    
    
    
    -arrestin recruitment (using PathHunter assay) to quantify bias factor (
    
    
    ).
Diagram 2: High-Throughput Screening Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Logic Cells HEK293 (h5-HT2A) Binding Radioligand Displacement ([3H]-Ketanserin) Cells->Binding Func Functional Ca2+ Flux (Fluo-4) Cells->Func Compound NMT (Serial Dilution) Compound->Binding Compound->Func Ki_Calc Calculate Ki (Cheng-Prusoff) Binding->Ki_Calc Emax_Calc Calculate Emax (vs 5-HT) Func->Emax_Calc Bias Bias Plot (Gq vs B-Arr) Ki_Calc->Bias Emax_Calc->Bias

Caption: Workflow for determining affinity (Ki) and functional efficacy (Emax), leading to bias calculation.

References

  • Ray, T. S. (2010).[2][3][4][5] Psychedelics and the Human Receptorome.[2][3] PLoS ONE, 5(2), e9019.[2][3][4] Link[2]

  • Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences, 36, 1-43. Link

  • McKenna, D. J., et al. (1990).[5] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. Link

  • PDSP Database. National Institute of Mental Health Psychoactive Drug Screening Program.[6][3] Link

  • Keiser, M. J., et al. (2009).[5] Predicting new molecular targets for known drugs. Nature, 462, 175-181. Link

Sources

Independent validation of published N-methyltryptamine research findings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While


-Dimethyltryptamine (DMT) dominates psychoactive research, its mono-methylated precursor, N-methyltryptamine (NMT) , remains an under-characterized scaffold with distinct pharmacological properties. This guide serves as an independent validation manual for researchers aiming to isolate, synthesize, and pharmacologically profile NMT.

Unlike DMT, NMT exhibits biased agonism at 5-HT receptors and functions as a potent serotonin releasing agent (SRA), challenging the assumption that it is merely a metabolic stepping stone. This guide provides the experimental rigor necessary to distinguish NMT from its isobaric and structural analogs.

Part 1: Chemical Identity & Purity Validation

The primary challenge in NMT research is chemical orthogonality . Synthetic routes often yield mixtures of unreacted tryptamine, NMT, and DMT. Furthermore, spontaneous cyclization can produce tetrahydro-beta-carbolines (THBC), creating false positives in low-resolution assays.

Synthetic vs. Biosynthetic Routes
FeatureSynthetic Route (Reductive Amination)Biosynthetic Route (Enzymatic)
Precursors Tryptamine + Formaldehyde + NaBH

Tryptamine + SAM (S-adenosyl-L-methionine)
Catalyst Chemical ReductantIndolethylamine-N-methyltransferase (INMT)
Major Impurities

-DMT (Over-methylation), THBC (Pictet-Spengler cyclization)
Tryptamine (Incomplete conversion)
Purification Flash Chromatography (DCM:MeOH:NH

OH)
Affinity Chromatography / HPLC
Scalability High (Gram-scale)Low (Milligram-scale)
Structural Validation Workflow (DOT Diagram)

The following workflow illustrates the critical checkpoints to ensure NMT purity, specifically avoiding the common "DMT contamination" pitfall.

NMT_Validation Raw Raw Reaction Mixture (Tryptamine + CH2O) Cyclization Risk: THBC Formation (Acidic Conditions) Raw->Cyclization Side Rxn Reduct Reduction (NaBH4 / NaCNBH3) Raw->Reduct Controlled Addition Crude Crude Product (NMT + DMT + Tryptamine) Reduct->Crude Flash Flash Chromatography (Silica Gel) Crude->Flash Initial Cleanup HPLC HPLC-MS/MS (Pentafluorophenyl Column) Flash->HPLC Definitive Separation Final Validated NMT (>98% Purity) HPLC->Final QC Pass

Caption: Analytical workflow prioritizing the separation of NMT from THBC and DMT impurities using orthogonal chromatography.

Part 2: Pharmacodynamic Profiling (The Comparison)

NMT is not simply "weak DMT."[1][2] It possesses a unique pharmacodynamic signature. The most critical distinction is its biased agonism at the 5-HT


 receptor. While DMT recruits 

-arrestin2 (associated with receptor internalization and tolerance), NMT preferentially activates G-protein pathways without significant

-arrestin recruitment.
Comparative Receptor Affinity Profile[3]

The following data aggregates competitive binding assays (


) and functional potency (

). Lower

indicates higher affinity.
Receptor / TargetTryptamine (Parent)N-Methyltryptamine (NMT)

-Dimethyltryptamine (DMT)
Significance of NMT Profile
5-HT

>1000 nM (Inactive)Low Affinity ~6.5 nM (Agonist)NMT lacks the somatodendritic inhibition seen with DMT.
5-HT

>10,000 nMAgonist (Biased) ~39–75 nM (Full Agonist)NMT activates the receptor but induces less tolerance/downregulation.
TAAR1 AgonistAgonist High Affinity AgonistBoth modulate dopaminergic tone; NMT is a potent TAAR1 activator.
SERT (Transporter) SubstrateReleasing Agent Weak InhibitorNMT actively releases serotonin, unlike DMT which primarily binds receptors.[2]
Sigma-1 (

)
Low AffinityModerate Affinity ~14

M
NMT affinity is intermediate, suggesting potential neuroprotective roles.
Mechanism of Action: The INMT Pathway

Understanding NMT requires mapping its position in the endogenous methylation cascade.

INMT_Pathway Trp L-Tryptophan Tryptamine Tryptamine Trp->Tryptamine Decarboxylation NMT N-Methyltryptamine (NMT) Tryptamine->NMT Methylation 1 DMT N,N-Dimethyltryptamine (DMT) NMT->DMT Methylation 2 IAA Indole-3-Acetic Acid (IAA) NMT->IAA Oxidative Deamination DMT->IAA Oxidative Deamination AADC AADC INMT1 INMT + SAM (Fast Step) INMT2 INMT + SAM (Slow Step) MAO MAO-A

Caption: Biosynthetic cascade showing NMT as the thermodynamically favored intermediate before conversion to DMT.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of NMT (Reductive Amination)

Objective: Maximize mono-methylation while suppressing di-methylation (DMT).

  • Stoichiometry: Dissolve Tryptamine (1.0 eq) in dry Methanol.

  • Imine Formation: Add Formaldehyde (1.05 eq—slight excess only) dropwise at 0°C. Critical: Do not use large excess of aldehyde.

  • Equilibrium Shift: Stir for 30 minutes to allow imine formation.

  • Reduction: Add NaBH

    
     (0.6 eq) slowly. Note: Using a weaker reducing agent like NaCNBH
    
    
    
    allows for better selectivity but requires acetic acid buffering.
  • Quench & Extraction: Quench with 1M NaOH. Extract into Ethyl Acetate.[3]

  • Purification (Crucial): Flash chromatography on silica gel.

    • Mobile Phase: DCM:MeOH:NH

      
      OH (90:9:1).
      
    • Elution Order: DMT (Fastest) -> NMT -> Tryptamine (Slowest).

Protocol B: Analytical Validation (HPLC-MS/MS)

Objective: Distinguish NMT from DMT and Tryptamine in biological samples.

  • Column: Pentafluorophenyl (PFP) Propyl, 2.1 x 100 mm, 1.9 µm. Why? PFP columns offer superior selectivity for isomeric amines compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: Linear ramp to 95% B

    • 7-9 min: Hold 95% B

  • MS Transitions (MRM):

    • NMT: Precursor 175.1

      
      
      
      
      
      Product 144.1
      
      
      (Quantifier).
    • DMT: Precursor 189.2

      
      
      
      
      
      Product 58.1
      
      
      .
    • Tryptamine: Precursor 161.1

      
      
      
      
      
      Product 144.1
      
      
      .

References

  • McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology.[2] Link

  • Thompson, M. A., & Weinshilboum, R. M. (1998). Rabbit lung indolethylamine N-methyltransferase: cDNA and gene cloning and characterization. Journal of Biological Chemistry. Link

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE. Link

  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry.[5][6][7] Drug Testing and Analysis.[8][4][6][7][9] Link

  • Keiser, M. J., et al. (2009). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Link

  • Cozzi, N. V., et al. (2016). Dimethyltryptamine and other hallucinogenic tryptamines: The pharmacology of the spirit molecule. In Neuropathology of Drug Addictions and Substance Misuse. Link

Sources

Head-to-head comparison of N-methyltryptamine and psilocin in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of N-Methyltryptamine (NMT) and Psilocin (in vitro) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In Vitro Pharmacodynamics and Metabolic Stability Profile

Executive Summary: The "Prototypic" vs. The "Optimized" Scaffold

In the structural landscape of serotonergic hallucinogens, N-methyltryptamine (NMT) and Psilocin (4-HO-DMT) represent two distinct evolutionary stages of ligand optimization.

  • Psilocin functions as a highly optimized, dual-acting ligand. Its 4-hydroxyl substitution and tertiary amine structure confer high affinity for the 5-HT2A receptor (

    
     ~6–15 nM) and metabolic resistance to Monoamine Oxidase A (MAO-A), allowing for robust systemic bioavailability.
    
  • NMT , a secondary amine and biosynthetic intermediate, acts as a "prototypic" agonist. While it retains intrinsic efficacy at 5-HT2A in vitro, it suffers from significantly lower binding affinity (

    
     > 100 nM) and rapid metabolic clearance via oxidative deamination.
    

Verdict: For drug development, Psilocin represents the gold standard for central 5-HT2A engagement. NMT serves as a critical negative control for structure-activity relationship (SAR) studies, particularly when investigating the roles of amine substitution (secondary vs. tertiary) and ring hydroxylation in receptor residence time and signaling bias.

Structural & Physicochemical Basis

The divergence in pharmacological performance stems directly from two structural modifications: the amine methylation state and the indole ring substitution.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic NMT N-Methyltryptamine (NMT) (Secondary Amine, No Ring Sub) Target 5-HT2A Receptor (Orthosteric Pocket) NMT->Target Moderate Affinity (Lack of H-bond donor) MAO MAO-A Enzyme (Metabolic Clearance) NMT->MAO High Clearance (Rapid Deamination) Psilocin Psilocin (4-HO-DMT) (Tertiary Amine, 4-HO Sub) Psilocin->Target High Affinity (4-HO H-bonds with Ser/Asp) Psilocin->MAO Steric/Electronic Blockade (Resistant)

Figure 1: Structural determinants of receptor binding and metabolic stability. The 4-HO group of Psilocin facilitates critical hydrogen bonding within the receptor pocket while simultaneously inhibiting MAO access.

Receptor Binding Profile (In Vitro)

The following data aggregates consensus values from the NIMH Psychoactive Drug Screening Program (PDSP) and comparative literature. Note the order-of-magnitude difference in affinity at the primary target, 5-HT2A.

Receptor TargetParameterPsilocin (4-HO-DMT) NMT (N-Methyltryptamine) Interpretation
5-HT2A

(nM)
6.0 – 20.0 180 – 450 Psilocin shows ~20x higher affinity. NMT binds but is easily displaced.
5-HT2C

(nM)
10 – 30 > 500 Psilocin is non-selective between 2A/2C; NMT is weakly selective.
5-HT1A

(nM)
150 – 300 ~ 80 – 150 Critical Insight: NMT often displays higher or comparable affinity for 5-HT1A than 5-HT2A, contributing to a sedative rather than hallucinogenic profile.
SERT

(nM)
> 10,0002,500 – 4,000NMT has moderate interaction with SERT; Psilocin is inactive.

Expert Insight: The lack of the 4-hydroxyl group in NMT prevents the formation of a critical hydrogen bond bridge (likely with Ser159 or Asp155 in the receptor binding pocket), which stabilizes the ligand-receptor complex. This explains the rapid dissociation rates (


) observed with non-substituted tryptamines compared to psilocin.

Functional Pharmacology: Signaling Bias

Binding affinity does not equal efficacy. Recent studies suggest that N-methylated tryptamines may exhibit functional selectivity (biased agonism), preferentially activating G-protein pathways over Beta-arrestin recruitment.

Signaling Pathway Comparison[1][2]
  • Psilocin: Acts as a balanced partial agonist. It recruits both

    
     (leading to Calcium flux) and 
    
    
    
    -arrestin2 (leading to internalization).
  • NMT: Evidence suggests NMT acts as a

    
     agonist but recruits 
    
    
    
    -arrestin2 with significantly lower efficacy than serotonin or psilocin. This "G-protein bias" is a subject of intense interest for developing non-hallucinogenic neuroplastogens.
DOT Diagram: Signaling Cascades

Signaling L_Psi Psilocin R_5HT 5-HT2A Receptor L_Psi->R_5HT L_NMT NMT L_NMT->R_5HT Barr Beta-Arrestin2 L_NMT->Barr WEAK/NO RECRUITMENT Gq Gq/11 Protein R_5HT->Gq Activation R_5HT->Barr Recruitment Ca Ca2+ Release (Phospholipase C) Gq->Ca Int Internalization (Desensitization) Barr->Int

Figure 2: Differential signaling bias. NMT exhibits weaker Beta-arrestin recruitment compared to Psilocin, suggesting a potential G-protein biased mechanism.

Metabolic Stability: The "In Vivo" Gatekeeper

While this guide focuses on in vitro parameters, the metabolic fate of these compounds dictates their utility in cell-based assays containing functional enzymes (e.g., hepatocytes or whole-brain lysate).

  • MAO Susceptibility:

    • NMT: As a secondary amine with an unsubstituted indole ring, NMT is a prime substrate for MAO-A . In assays without MAO inhibitors (like pargyline), NMT is degraded within minutes (

      
       min).
      
    • Psilocin: The 4-hydroxyl group sterically and electronically hinders the MAO active site. Psilocin is primarily cleared via Glucuronidation (UGT1A10) , not deamination.

  • Lipophilicity (LogP):

    • NMT: LogP ~2.0 (Moderate permeability).

    • Psilocin: LogP ~1.4 (Zwitterionic character makes it less lipophilic than DMT but sufficiently permeable; 4-HO group adds polarity).

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Protocol A: Radioligand Binding Assay (Membrane Prep)

Objective: Determine


 values for 5-HT2A.
  • Cell Line: HEK293 stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist). Note: Agonist radioligands are preferred for differentiating high-affinity states.
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    
  • Incubation:

    • Prepare 11 serial dilutions of NMT and Psilocin (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + drug for 60 min at 37°C.

  • Termination: Rapid filtration via GF/B filters using a cell harvester.

  • Analysis: Fit data to a one-site competition model.

    • Validation Check: The

      
       of the radioligand must be experimentally determined in the same run via saturation binding.
      
Protocol B: Functional Calcium Flux (FLIPR)

Objective: Measure


 and 

(Gq pathway).
  • Dye Loading: Load CHO-K1-5HT2A cells with Calcium-4 or Fluo-4 AM dye for 45 min at 37°C.

  • Inhibition Check: Pre-incubate half the plate with 100 nM Ketanserin (antagonist) to confirm 5-HT2A specificity.

  • Agonist Addition: Inject NMT or Psilocin.

  • Readout: Measure fluorescence intensity (RFU) over 180 seconds.

  • Normalization: Normalize response to 10

    
    M Serotonin (100% Emax).
    
    • Expected Result: Psilocin

      
       ~40-60%; NMT 
      
      
      
      ~20-40% (if MAO is inhibited).

References

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[1] European Neuropsychopharmacology.

  • PDSP Database. National Institute of Mental Health Psychoactive Drug Screening Program.[2] Ki Database.

  • Sherwood, A. M., et al. (2024). Psychedelic-like Activity of Norpsilocin Analogues. Journal of Medicinal Chemistry.

  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience.

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance.[3] Drug Metabolism Reviews.

Sources

Assessing the Specificity of N-Methyltryptamine's Pharmacological Actions

[1]

Executive Summary: The "Dirty" Drug Paradox

N-methyltryptamine (NMT) presents a pharmacological paradox. Historically dismissed as a metabolic intermediate or a "dirty" promiscuous binder, modern pharmacodynamic profiling reveals a compound with distinct functional selectivity . Unlike its dimethylated counterpart (DMT), which acts as a broad-spectrum psychedelic agonist, NMT exhibits a unique profile characterized by biased agonism at 5-HT2A receptors and potent substrate activity at the Serotonin Transporter (SERT) .

This guide provides a rigorous technical assessment of NMT’s specificity, contrasting it with N,N-Dimethyltryptamine (DMT) and Serotonin (5-HT). It is designed for researchers requiring actionable data for experimental design and drug development.

Part 1: Pharmacodynamic Profiling

Receptor Binding vs. Functional Efficacy

The specificity of NMT cannot be understood through affinity (

functional selectivity

Table 1: Comparative Pharmacological Profile

Data aggregated from Ray (2010), Keiser et al. (2009), and PDSP database.

TargetParameterNMT (N-methyltryptamine)DMT (N,N-dimethyltryptamine)5-HT (Serotonin)Specificity Note
5-HT2A Affinity (

)
~450 nM~75 nM~1-10 nMNMT has lower affinity; acts as a biased agonist .
5-HT2A Efficacy (

)
Full Agonist (Gq)Full Agonist (Gq +

-arr)
Full AgonistNMT avoids

-arrestin recruitment.
5-HT1A Affinity (

)
>10,000 nM (Low)~180 nM~0.5 nMNMT lacks significant 5-HT1A affinity.
TAAR1 ActivityAgonistAgonistLow/InactiveNMT is a potent Trace Amine Associated Receptor agonist.
SERT InteractionSubstrate (

~22 nM)
Weak InhibitorSubstrateNMT is primarily a releasing agent , not just a ligand.
MAO-A StabilityUnstable (Substrate)Unstable (Substrate)UnstableRapid first-pass metabolism limits oral bioavailability.
The Biased Agonism Mechanism

The most critical differentiator for NMT is its failure to recruit


GNMTNMT (Ligand)R_5HT2A5-HT2A ReceptorNMT->R_5HT2A  Binds  NMT->R_5HT2AB_ArrBeta-Arrestin2RecruitmentNMT->B_Arr  No/Weak  DMTDMT (Ligand)DMT->R_5HT2A  Binds  DMT->R_5HT2AGqGq ProteinCouplingR_5HT2A->Gq  Conformation A  R_5HT2A->Gq  Biased  R_5HT2A->B_Arr  Conformation B  R_5HT2A->B_Arr  Strong  PLCPLC Activation(Ca2+ Release)Gq->PLCPhysioSympathomimeticEffectsPLC->PhysioPsychPsychedelicEffectsB_Arr->Psych  Putative Link  

Figure 1: Biased Agonism at 5-HT2A. NMT preferentially activates the Gq pathway (blue path) while failing to recruit

Part 2: Experimental Protocols for Specificity Assessment

To validate NMT's specificity in your own lab, you must distinguish between binding affinity (does it stick?) and functional output (what does it do?).

Protocol A: Differential Signaling Assay (GTP S vs. Tango)

Objective: Quantify the bias factor of NMT compared to 5-HT.

  • Cell Line Preparation:

    • Use HEK293T cells stably expressing human 5-HT2A.

    • System 1 (G-Protein): Transfect with G

      
      q-fused bioluminescent reporter (e.g., Aequorin or Calcium dye).
      
    • System 2 (

      
      -Arrestin):  Use the "Tango" assay (5-HT2A fused to TEV protease; 
      
      
      -arrestin fused to TEV cleavage site on a transcription factor).
  • Compound Administration:

    • Prepare NMT and 5-HT (control) in DMSO (final concentration <0.1%).

    • Dose-response range:

      
       M to 
      
      
      M.
  • Measurement:

    • Calcium Flux (Gq): Measure FLIPR fluorescence peak within 0-120 seconds.

    • Arrestin Recruitment: Incubate for 12-16 hours; measure luciferase luminescence.

  • Data Analysis:

    • Fit curves to the Black-Leff Operational Model to calculate the Transduction Coefficient (

      
      ).
      
    • Success Criteria: NMT should show high efficacy (

      
      ) in Calcium flux but 
      
      
      efficacy relative to 5-HT in the Arrestin assay.
Protocol B: SERT Substrate vs. Inhibitor Assay

Objective: Determine if NMT is a reuptake inhibitor (like cocaine) or a releaser/substrate (like amphetamine).

  • Synaptosome Preparation: Isolate rat brain synaptosomes or use SERT-transfected HeLa cells.

  • Pre-loading: Load cells with

    
     (tritiated serotonin) for 20 minutes.
    
  • Wash: Remove extracellular radioligand.

  • Release Phase:

    • Introduce NMT at varying concentrations (

      
      ).
      
    • Control: Use Fluoxetine (blocker) and Tyramine (releaser).

  • Quantification: Measure radioactivity in the supernatant (efflux) vs. cell lysate (retained).

  • Interpretation:

    • If NMT causes dose-dependent efflux of pre-loaded

      
      , it is a substrate/releaser .
      
    • If NMT only blocks uptake (tested in a separate uptake assay) without causing efflux, it is an inhibitor .

    • Expected Result: NMT acts as a potent substrate-type releaser.

Part 3: Metabolic Constraints & Synthesis

NMT's specificity is temporally limited by Monoamine Oxidase A (MAO-A). Unlike synthetic research chemicals (e.g., 5-MeO-MiPT), NMT is an endogenous substrate.

MetabolismTryptophanTryptophanTryptamineTryptamineTryptophan->Tryptamine  AADC  NMTN-Methyltryptamine(NMT)Tryptamine->NMT  INMT (Methylation)  DMTN,N-Dimethyltryptamine(DMT)NMT->DMT  INMT (Methylation)  MAOAMAO-A(Rapid Degradation)NMT->MAOAIAAIndoleacetic Acid(Inactive)MAOA->IAA  Oxidative Deamination  

Figure 2: Metabolic Fate. NMT is a transient intermediate. Experimental designs must include MAO inhibitors (e.g., Pargyline) to assess receptor specificity in vivo, otherwise, effects are confounded by rapid clearance.

References

  • Ray, T. S. (2010).[1] Psychedelics and the Human Receptorome.[1][2] PLoS ONE, 5(2), e9019.[1] [Link]

  • Keiser, M. J., et al. (2009).[3][4] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 27, 441–447. [Link]

  • Blough, B. E., et al. (2014). Synthesis and pharmacology of N-substituted tryptamines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5752-5757. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) and other psychoactive substances. European Neuropsychopharmacology, 25(11), 1955-1966. [Link][5]

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of psychoactive substituted phenethylamines and tryptamines. Neuropharmacology, 64, 251-259. [Link]

Safety Operating Guide

Comprehensive Disposal Protocol: 3-(2-aminoethyl)-1-methylindole 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 1-Methyltryptamine Dihydrochloride (1-MT 2HCl)[1][2]

Executive Summary

Do not dispose of this compound down the drain. 3-(2-aminoethyl)-1-methylindole 2HCl is a bioactive tryptamine derivative.[1][2] While its pharmacological potency differs from N,N-dimethyltryptamine (DMT), it acts as a serotonin receptor agonist and must be treated as a Toxic Organic Substance .

The presence of the dihydrochloride (2HCl) counter-ion renders this compound water-soluble and potentially acidic in solution. Disposal protocols must account for both the biological activity of the indole core and the corrosivity potential of the salt form.

Immediate Action Required:

  • Segregate: Keep away from strong oxidizers (e.g., nitric acid, bleach) and strong bases.

  • Contain: Use High-Density Polyethylene (HDPE) or amber glass secondary containment.

  • Label: Mark clearly as "Toxic Organic Solid" (or "Acidic Organic Liquid" if in solution).

Part 1: Chemical Identity & Hazard Profiling

Rationale: Proper disposal begins with accurate identification. The 2HCl salt form significantly alters solubility and pH stability compared to the free base.

PropertySpecification
Chemical Name 3-(2-aminoethyl)-1-methylindole dihydrochloride
Synonyms 1-Methyltryptamine 2HCl; 1-MT dihydrochloride
CAS Number 2826-96-2 (Salt form) / 7518-21-0 (Free base)
Molecular Formula C₁₁H₁₄N₂[1][2][3] · 2HCl
Molecular Weight ~247.16 g/mol
Solubility Highly soluble in water; sparingly soluble in non-polar solvents.[1][2]
Acidity (pH) Aqueous solutions are acidic (pH ~3–5) due to HCl dissociation.[1][2]
Key Hazards Irritant (Skin/Eye) , Acute Toxicity (Oral) , Bioactive (Serotonergic) .

Part 2: Pre-Disposal Stabilization & Segregation

Critical Safety Warning: Never use hypochlorite (bleach) to degrade tryptamine wastes. Mechanism: Reacting amines with bleach generates chloramines, which are toxic, volatile gases. Furthermore, the indole ring can undergo unpredictable oxidation, potentially creating more toxic byproducts rather than neutralizing the hazard.

Solid Waste (Preferred State)
  • Protocol: Keep the substance in its solid state whenever possible. Solid waste streams are cheaper to manage and lower the risk of spills.

  • Container: Place the original vial inside a clear, sealable bag (secondary containment) before placing it in the solid waste drum.

  • Incompatibility: Ensure the solid waste drum does not contain loose oxidizers (e.g., potassium permanganate, nitrates).

Liquid Waste (Aqueous/Solvent)[4][5]
  • pH Check: Because this is a dihydrochloride salt, aqueous solutions will be acidic.

    • Action: Check pH.[4][5] If pH < 2, the waste is classified as Corrosive (D002) under RCRA standards.

    • Stabilization: Unless your facility explicitly forbids in-lab neutralization, adjust pH to between 5 and 9 using a mild base (e.g., Sodium Bicarbonate) to reduce corrosivity risks during storage. Do this slowly to avoid foaming.

  • Solvent Segregation: If the compound is dissolved in organic solvents (methanol/DMSO), segregate into the "Halogenated" or "Non-Halogenated" organic waste stream based on the solvent, not the solute.

Part 3: The Disposal Workflow

This self-validating workflow ensures that the material is tracked from the bench to the incinerator.

Step-by-Step Protocol

Step 1: Characterize the Waste Stream Determine if you are disposing of pure solid, a stock solution, or contaminated PPE.

Step 2: Packaging

  • Solids: Double-bag in 4-mil polyethylene bags. Label the outer bag.

  • Liquids: Use a screw-top HDPE container. Do not fill >90% to allow for thermal expansion.

Step 3: Labeling (The "Cradle-to-Grave" Link) Your label must include:

  • Full Chemical Name: "3-(2-aminoethyl)-1-methylindole 2HCl" (No abbreviations like "1-MT").[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[6]

  • Constituents: If in solution, list the solvent % (e.g., "99% Water, 1% Indole Salt").

Step 4: Final Handoff Transfer to your facility's Hazardous Waste Accumulation Area (HWAA). The ultimate destruction method is High-Temperature Incineration , which breaks the indole ring into CO₂, H₂O, and NOₓ.

Visualizing the Decision Tree

The following diagram illustrates the logical flow for disposing of 1-Methyltryptamine 2HCl.

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Solution) Assess->Liquid Bagging Double Bag in Polyethylene (Secondary Containment) Solid->Bagging Labeling Labeling Must state: 'Toxic Organic' & Full Chemical Name Bagging->Labeling CheckPH Check pH Level (Risk: Acidic due to 2HCl) Liquid->CheckPH Neutralize Adjust pH to 5-9 (Use Sodium Bicarbonate) CheckPH->Neutralize If pH < 2 SolventCheck Identify Solvent Base (Aqueous vs Organic) CheckPH->SolventCheck If pH > 2 Neutralize->SolventCheck SolventCheck->Labeling Storage Store in HWAA (Segregate from Oxidizers) Labeling->Storage Destruction Final Disposal: High-Temp Incineration Storage->Destruction

Figure 1: Decision logic for the safe disposal of 1-Methyltryptamine Dihydrochloride, prioritizing pH stabilization and segregation.

Part 4: Regulatory Compliance & Emergency Contingencies

Regulatory Framework (USA/General)
  • RCRA (Resource Conservation and Recovery Act):

    • This compound does not have a specific "P" or "U" list code.

    • Waste Code Assignment: If the waste is solid, it is typically classified as Non-Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for small lab quantities). If liquid and acidic (pH < 2), assign code D002 (Corrosivity).

  • DEA (Drug Enforcement Administration):

    • 1-Methyltryptamine is a positional isomer of other controlled tryptamines but is generally considered a research chemical. However, always verify if it falls under the Federal Analogue Act in your jurisdiction if intended for human consumption (not applicable for lab waste, but relevant for possession limits).

Spill Contingency Plan

If 3-(2-aminoethyl)-1-methylindole 2HCl is spilled:

  • Evacuate the immediate area if dust is airborne.[7][8]

  • PPE: Don double nitrile gloves, lab coat, and a P95/N95 respirator (to prevent inhalation of bioactive dust).

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or spill pads. Do not use bleach. Clean the surface with soapy water.

References

  • PubChem. (n.d.). Compound Summary: 1-Methyltryptamine.[3][9] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling (3-(2-aminoethyl)-1-methylindole) 2hcl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Bioactive Caution: As a tryptamine derivative, (3-(2-aminoethyl)-1-methylindole) 2HCl possesses structural homology to serotonin and N,N-Dimethyltryptamine (DMT). While specific toxicological data may be limited, universal precautions for bioactive alkaloids must be applied. The dihydrochloride salt form increases water solubility but introduces potential acidity and fine particulate hazards (dust).

Operational Directive: Treat this substance as a potential CNS-active agent and severe irritant. Engineering controls (fume hoods) take precedence over PPE.

Hazard Profile & Risk Stratification

Before selecting PPE, you must understand the specific hazards driving the selection.

Hazard ClassGHS ClassificationOperational Implication
Acute Toxicity Warning (H302/H312)Treat as potent. Avoid all mucosal contact.[1]
Respiratory Irritant (H335)The 2HCl salt is often a fine, hygroscopic powder. Inhalation of dust causes immediate bronchial irritation.
Ocular Severe Irritant (H319)Acidic salts cause rapid corneal damage upon contact with moisture in the eye.
Pharmacological Not ClassifiedCritical: Potential MAO inhibition or serotonergic activity. Systemic absorption may cause dizziness or tachycardia.
Personal Protective Equipment (PPE) Matrix

This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.[2]

A. Respiratory Protection (Primary Barrier)
  • Standard Operation: Handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood (Emergency/Maintenance): A full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

    • Why: The P100 stops the salt dust; the OV stops any free-base amine odors if the salt hydrolyzes.

B. Dermal Protection (Glove Strategy)

Do not rely on standard latex. Tryptamines are organic amines that can permeate weak polymers.

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity)4 mil (0.10mm)Biological barrier; white color preferred to visualize outer glove breach.
Outer Nitrile (Extended Cuff)5–8 mil (0.14mm+)Chemical barrier; tuck lab coat sleeves inside this glove.
  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

C. Ocular & Face Protection[3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT use safety glasses with side shields. The 2HCl salt is a fine dust that can bypass side shields and react with eye moisture to form hydrochloric acid locally.

Operational Protocols
Protocol A: Anti-Static Weighing Procedure

Context: Dihydrochloride salts are prone to static charge, causing "fly-away" powder that contaminates the balance area.

  • Preparation: Place the analytical balance inside the fume hood.

  • Static Neutralization: Use an ionizing gun or a Polonium-210 static eliminator strip near the weigh boat.

  • Transfer: Use a disposable anti-static spatula.

  • Solvent Addition: Add solvent to the powder, not powder to the solvent, to minimize aerosolization.

Protocol B: Solubilization & pH Management

Context: Dissolving 2HCl salts in water releases protons, significantly lowering pH.

  • Vessel: Use borosilicate glass (Pyrex/Duran).

  • Dissolution: Add water/buffer slowly.

  • Buffering: If the protocol requires physiological pH (7.4), expect to use a higher volume of base (NaOH or KOH) to neutralize the two HCl equivalents before the compound stabilizes.

    • Caution: Neutralization is exothermic. Cool on ice if handling >1 gram.

Protocol C: Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Cover: Gently cover the powder with a paper towel dampened with sodium bicarbonate (5%) solution .

    • Why: This prevents dust lofting and begins neutralizing the acidic salt.

  • Collect: Scoop up the damp slurry and place it in a hazardous waste container.

  • Clean: Wipe surface with 70% Ethanol.

Workflow Visualization

The following diagram outlines the "Safe Handling Loop," emphasizing the critical decision points for PPE and Engineering Controls.

SafeHandlingLoop Start Start: Risk Assessment CheckVent Verify Fume Hood (Velocity > 80 fpm) Start->CheckVent PPE_Don Don PPE: Double Nitrile + Goggles CheckVent->PPE_Don Handling Handle Compound (Weighing/Solubilization) PPE_Don->Handling Decision_Spill Spill / Dust Release? Handling->Decision_Spill Cleanup Wet Wipe Method (Bicarb Solution) Decision_Spill->Cleanup Yes (Emergency) Disposal Dispose: High Temp Incineration Stream Decision_Spill->Disposal No (Routine) Cleanup->Disposal Decon Decontaminate Surface (70% EtOH) Disposal->Decon End Doff PPE & Wash Hands Decon->End

Caption: Operational workflow for handling 1-Methyltryptamine 2HCl, prioritizing engineering controls and specific spill response pathways.

Disposal & Environmental Stewardship[3][9]

Cradle-to-Grave Responsibility: Do not dispose of indole amines down the drain. They are potentially toxic to aquatic life and difficult for municipal water treatment to degrade.

  • Segregation: Collect in a waste container labeled "Hazardous Waste - Organic Amine Salts."

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as indoles can react violently.

  • Final Destruction: The preferred method is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxide (NOx) and Chloride (HCl) byproducts.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57415655, 1-Methyltryptamine dihydrochloride. Retrieved from [Link][9]

  • Purdue University. (2024). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(2-aminoethyl)-1-methylindole) 2hcl
Reactant of Route 2
Reactant of Route 2
(3-(2-aminoethyl)-1-methylindole) 2hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.